Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
Beschreibung
BenchChem offers high-quality Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C33H57O6Y |
|---|---|
Molekulargewicht |
638.7 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylheptane-3,5-dione;yttrium(3+) |
InChI |
InChI=1S/3C11H19O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
MERKDLFFLLKKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Y+3] |
Herkunft des Produkts |
United States |
The Crystallographic and Physicochemical Architecture of the Y(tmhd)₃ Precursor
Executive Summary
Yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)—commonly abbreviated as Y(tmhd)₃ or Y(thd)₃—is a premier metal-organic precursor utilized extensively in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)[1]. The deposition of high-purity yttrium oxide (Y₂O₃), yttria-stabilized zirconia (YSZ), and high-temperature superconducting films (e.g., YBCO) relies fundamentally on the mass transport properties of this precursor[1][2].
For researchers and drug development professionals utilizing yttrium-based nanomaterials for advanced coatings or medical imaging technologies, understanding the structural causality of Y(tmhd)₃ is critical. This whitepaper deconstructs the crystallographic structure of Y(tmhd)₃, elucidates how its molecular geometry dictates its volatility, and provides a validated, step-by-step protocol for its synthesis and purification.
Molecular Geometry and Crystallographic Structure
The physical properties of Y(tmhd)₃ are governed by the extreme steric bulk of the 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands. Yttrium ( Y3+ ) has a relatively large ionic radius and typically favors coordination numbers of 8 or 9. However, the massive tert-butyl groups on the TMHD ligands sterically shield the central yttrium ion, forcing a lower coordination number and dictating its crystal lattice behavior[3][4].
The Anhydrous Monomer
In its strictly anhydrous state, Y(tmhd)₃ exists as a discrete monomer. X-ray diffraction studies reveal that the monomeric complex crystallizes in the orthorhombic crystal system, predominantly in the Pmn21 space group[4].
-
Coordination Polyhedron: The yttrium atom is coordinated by six oxygen atoms from three bidentate TMHD ligands, forming a distorted trigonal prism rather than a standard octahedron[4].
-
Bonding Metrics: The average Y–O interatomic distance is approximately 2.22 Å, with O–C and C–C distances averaging 1.25 Å and 1.46 Å, respectively[4].
-
Causality of Volatility: Because the molecule is fully encapsulated by hydrophobic, sterically demanding tert-butyl groups, intermolecular van der Waals forces are minimized, and lattice-locking oligomerization is prevented. This monomeric isolation is the direct mechanistic cause of the precursor's high vapor pressure and volatility[1][4].
The Hydrated Dimer
When exposed to ambient moisture or synthesized without strict dehydration, the coordination sphere of yttrium expands to accommodate water molecules, forming [Y(tmhd)3⋅H2O]2 .
-
Crystal Shift: This hydration fundamentally alters the crystal structure, shifting it to a centrosymmetric dimer that crystallizes in the triclinic space group P1ˉ [5].
-
Hydrogen Bonding: The water molecules act as bridges, forming strong hydrogen bonds with the ketonic oxygen atoms of adjacent molecules[5]. This dimerization drastically increases the molecular weight and intermolecular cohesion, severely degrading the precursor's volatility and causing inconsistent mass transport during CVD/ALD processes.
Crystallographic Data Summary
| Property | Anhydrous Y(tmhd)₃[4] | Hydrated Dimer [Y(tmhd)3⋅H2O]2 [5] |
| Molecular State | Monomeric | Dimeric |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pmn21 (or Pna21 ) | P1ˉ |
| Coordination Number | 6 (Trigonal Prism) | 7 or 8 (Expanded Sphere) |
| Average Y-O Distance | ~2.22 Å | > 2.30 Å |
| Volatility / Sublimation | High (125–150 °C at <1 Torr) | Poor (Requires thermal cracking) |
Synthesis and Purification Methodology
To achieve the highly volatile anhydrous monomer required for thin-film deposition, the synthesis protocol must not only coordinate the ligands but also systematically drive off coordinated solvent molecules.
Reaction Mechanism
The synthesis relies on the deprotonation of the TMHD ligand by a base to form a nucleophilic enolate, which subsequently attacks the electrophilic Y3+ center. Because the reaction is typically carried out in a protic solvent, the initial precipitate is the hydrated dimer. A secondary thermal purification step is mechanistically required to break the hydrogen bonds and isolate the monomer[3][6].
Step-by-Step Protocol
-
Ligand Deprotonation: Dissolve 300 mmol of 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in 200 mL of high-purity methanol. Slowly add a stoichiometric equivalent of a base (e.g., 300 mmol of NaOH or aqueous ammonia) under continuous stirring to generate the TMHD enolate[3][6].
-
Metal Coordination: Dissolve 100 mmol of yttrium nitrate hexahydrate ( Y(NO3)3⋅6H2O ) or yttrium chloride in 100 mL of methanol. Dropwise, add the yttrium solution to the enolate mixture at room temperature.
-
Precipitation: Stir the mixture for 2–4 hours. A white precipitate of hydrated yttrium TMHD ( [Y(tmhd)3⋅H2O]n ) will form[6].
-
Filtration and Washing: Filter the precipitate under vacuum. Wash sequentially with cold methanol and deionized water to remove unreacted salts and sodium nitrate/chloride byproducts.
-
Vacuum Sublimation (Critical Step): Transfer the dried crude powder to a vacuum sublimation apparatus. Apply a high vacuum (< 0.1 Torr) and gradually heat the source to 125–150 °C[6][7].
-
Monomer Isolation: The heat provides the activation energy necessary to break the dimer's hydrogen bonds, driving off the water. The pure, anhydrous monomeric Y(tmhd)₃ will sublime and condense on the cold finger as colorless, air-stable crystals[6].
Synthesis and purification workflow of anhydrous Y(tmhd)₃.
Application in ALD/CVD Workflows
In ALD and CVD, Y(tmhd)₃ is sublimated at approximately 125 °C to achieve optimal vapor pressure[7]. The precursor is transported via an inert carrier gas (e.g., Argon) to a heated substrate (typically 250–375 °C for ALD)[7].
Steric Hindrance in ALD: During the first half-cycle of ALD, the intact Y(tmhd)₃ molecule chemisorbs onto the hydroxylated substrate. The massive tert-butyl groups of the TMHD ligands create a "steric umbrella" over the yttrium atom. This steric hindrance is highly beneficial: it strictly limits chemisorption to a single monolayer by physically blocking additional precursor molecules from reacting with the surface. Once the surface is saturated, an oxidant (such as ozone or H2O ) is pulsed into the chamber to combust or hydrolyze the remaining ligands, forming a pristine Y₂O₃ layer[1][7].
ALD cycle mechanism demonstrating the role of steric hindrance in Y(tmhd)₃.
References
-
Gromilov, S. A., et al. (1995). "Crystal and molecular structure of monomeric yttrium(III) dipivalylmethanate. Arrangement of adsorbed layers." SciSpace. Available at:[Link]
-
Ding, F., et al. (2012). "Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)." Journal of Rare Earths. Available at:[Link]
-
Kuzmina, N. P., et al. "Crystal Structures of [Dy(dpm)3]2 and Dy(dpm)3, Luminescent and X-Ray Fluorescent Study of Lanthanide(III) Tris-Dipivaloylmethanates." ResearchGate. Available at:[Link]
-
Yuan, Z., et al. (1998). "Catalyst-Enhanced Chemical Vapor Deposition of Yttrium Oxide." Chemistry of Materials, ACS Publications. Available at:[Link]
-
Lee, Y., et al. (2014). "Atomic layer deposition of Y2O3 films using a heteroleptic yttrium precursor." Materials Chemistry C, RSC Publishing. Available at:[Link]
- Google Patents (1994). "Rare earth compounds and their preparation (WO1994017078A1).
-
National Institute of Informatics (NII). "Chemical Vapor Deposition of YSZ Films for Thermal Barrier Coating." Available at:[Link]
Sources
- 1. Yttrium (III) 2,2,6,6-tetramethyl-3,5-heptanedionate - ProChem, Inc. [prochemonline.com]
- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Crystal and molecular structure of monomeric yttrium(III) dipivalylmethanate. Arrangement of adsorbed layers (1995) | S. A. Gromilov | 6 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1994017078A1 - Rare earth compounds and their preparation - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Vapor Pressure Data and Sublimation Kinetics of Yttrium 2,2,6,6-Tetramethyl-3,5-Heptanedionate[Y(thd)3]
Introduction & Core Relevance
Yttrium 2,2,6,6-tetramethyl-3,5-heptanedionate—commonly denoted as Y(thd)3 or Y(tmhd)3—is a highly stable β-diketonate metal-organic precursor. While historically foundational in Metal-Organic Chemical Vapor Deposition (MOCVD) for high-temperature superconductors, its role has expanded into Atomic Layer Deposition (ALD) for advanced dielectric coatings and biomedical implant surface modifications[1]. For researchers and process engineers, the precursor's vapor pressure is the most critical thermodynamic parameter. It dictates mass transport rates, directly governing film conformality, stoichiometry, and deposition kinetics. This technical guide synthesizes verified vapor pressure data and details the self-validating experimental protocols used to derive these metrics.
Thermodynamic Principles & Vaporization Causality
A fundamental challenge in chemical vapor deposition is precursor oligomerization, which leads to temporal instability in vapor pressure[2]. However, Y(thd)3 vaporizes congruently as a highly monomeric species[3]. The causality behind this stability lies in the steric bulk of the tert-butyl groups on the heptanedionate ligands, which effectively shield the central yttrium(III) ion and prevent intermolecular bridging in the gas phase.
Because Y(thd)3 is a solid at standard ALD/CVD source temperatures (melting point >150 °C)[1], it undergoes sublimation. The equilibrium reaction is:
Y(thd)3 (solid) ⇌ Y(thd)3 (gas)
The enthalpy of sublimation ( ΔsubHm ) is a critical metric for predicting volatility at elevated temperatures. Precise torsion-effusion measurements have established the ΔsubHm at 366 K to be 153.1 ± 0.4 kJ/mol[3].
Quantitative Vapor Pressure Data
The saturated vapor pressure ( P ) of Y(thd)3 can be accurately modeled using the Clausius-Clapeyron relationship. Based on high-fidelity torsion-effusion data collected between 361 K and 387 K, the pressure follows the equation[3]:
log10(P/Pa)=A−TB
Table 1: Thermodynamic Parameters for Y(thd)3 Sublimation
| Parameter | Value | Uncertainty |
| A | 20.636 | ± 0.095 |
| B | 7999 K | ± 26 K |
| Enthalpy of Sublimation ( ΔsubHm ) | 153.1 kJ/mol | ± 0.4 kJ/mol |
| Vapor Molecular Weight | ~627 - 667 g/mol | (Theoretical: 639 g/mol ) |
Using these parameters, the vapor pressure at standard process temperatures can be mathematically extrapolated[3]. (Note: Extrapolations assume a constant enthalpy of sublimation; minor deviations may occur at higher temperatures due to heat capacity differences between the solid and gas phases).
Table 2: Calculated Vapor Pressures at Typical Sublimation Temperatures
| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Vapor Pressure (Torr) |
| 100 | 373 | 0.16 | 0.001 |
| 120 | 393 | 1.91 | 0.014 |
| 140 | 413 | 18.5 | 0.139 |
| 150 | 423 | 53.2 | 0.399 |
| 160 | 433 | 145.5 | 1.09 |
Experimental Methodologies for Vapor Pressure Determination
To establish these thermodynamic parameters, simple thermogravimetric analysis (TGA) is insufficient as it often assumes a vapor composition and operates at atmospheric pressure[2]. The self-validating gold standard is the Torsion-Effusion/Mass-Loss Method [3]. This technique directly measures total vapor pressure and concurrently determines the vapor's molecular weight, proving the monomeric nature of the gas phase[3].
Step-by-Step Torsion-Effusion Protocol:
-
Precursor Purification: Subject commercially obtained Y(thd)3 to successive vacuum sublimation cycles at low temperatures[3].
-
Causality: This removes excess free ligands and volatile impurities that would otherwise artificially inflate the initial pressure readings.
-
-
Effusion Cell Loading: Rapidly load the purified solid into a Platinum-Rhodium (Pt-Rh) effusion cell (e.g., 0.11 cm orifice diameter)[3].
-
Causality: Pt-Rh is chemically inert to β-diketonates, preventing catalytic decomposition at the cell walls.
-
-
High-Vacuum Evacuation: Transfer the cell to the torsion apparatus and evacuate the system to a constant background pressure of ≤1.3×10−5 Pa[3].
-
Causality: This deep vacuum ensures the mean-free path of the vaporized molecules is significantly larger than the orifice diameter, maintaining the free molecular flow required for valid effusion kinetics.
-
-
Isothermal Equilibration: Heat the cell isothermally within the target range (361 K to 387 K), monitoring via a calibrated Pt/Pt-Rh thermocouple[3].
-
Concurrent Data Acquisition:
-
Torsion Measurement: Record the torsion angle of the suspension wire[3]. The angle is directly proportional to the total vapor pressure exerted by the momentum of the effusing gas.
-
Mass-Loss Measurement: Simultaneously measure the rate of mass loss using an automatic electrobalance (0.01 mg sensitivity)[3].
-
-
Thermodynamic Derivation: Calculate the total vapor pressure from the torsion angle. Combine this pressure with the mass-loss rate using the Knudsen equation to derive the vapor molecular weight[3].
-
Validation: A measured molecular weight of ~627–667 g/mol against the theoretical 639 g/mol confirms congruent, monomeric sublimation[3].
-
Mechanistic Workflow & Visualization
Caption: Torsion-Effusion/Mass-Loss Workflow for Y(thd)3 Vapor Pressure Determination.
References
-
Title: Vapor Pressures of the Copper and Yttrium β-Diketonate MOCVD Precursors Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
-
Title: Thermal Atomic Layer Deposition of Yttrium Oxide Films and Their Properties in Anticorrosion and Water Repellent Coating Applications Source: MDPI URL: [Link]
-
Title: Chemical Vapor Deposition of Oxide Ceramics Source: Cambridge University Press URL: [Link]
Sources
Thermodynamic Profiling and Sublimation Kinetics of the Y(thd)₃ Complex: A Technical Guide for Advanced Deposition Workflows
Executive Summary
Yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)—commonly abbreviated as Y(thd)₃ or Y(tmhd)₃—is a premier volatile metal-organic precursor utilized in Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). For researchers and drug development professionals, yttrium-based materials (such as Yttria-Stabilized Zirconia [YSZ] and luminescent Y₂O₃) are critical for fabricating biocompatible coatings for implantable biosensors, solid-state drug delivery micro-pumps, and non-bleaching optical tags for in vivo pharmacokinetic tracking.
The successful synthesis of these ultra-pure films relies entirely on the precise thermodynamic control of the Y(thd)₃ precursor. This whitepaper provides an authoritative, in-depth analysis of the sublimation temperature, vaporization kinetics, and experimental handling of Y(thd)₃, ensuring field-proven reliability for advanced thin-film deposition.
Physicochemical Properties and Sublimation Thermodynamics
Unlike many metal-organic frameworks that decompose before vaporizing, Y(thd)₃ is engineered with bulky tetramethylheptanedionate (thd) ligands. These ligands shield the central Y³⁺ ion, preventing oligomerization and resulting in a highly monomeric vapor phase[1].
The Causality of Sublimation Temperature Selection
In practical ALD and MOCVD applications, the sublimation temperature of Y(thd)₃ is strictly maintained between 130 °C and 135 °C [2][3]. The causality behind this specific thermal window is dictated by two competing boundaries:
-
Lower Bound (< 120 °C): Insufficient vapor pressure leads to precursor under-dosing. This causes incomplete surface saturation during the ALD half-cycle, drastically reducing the Growth Per Cycle (GPC) and leading to non-uniform film thickness.
-
Upper Bound (> 150 °C): Excessive heating risks thermal degradation of the thd ligands within the crucible. Furthermore, excessive vapor pressure can lead to precursor condensation in the delivery lines or trigger parasitic, non-self-limiting Chemical Vapor Deposition (CVD) reactions in the chamber[4].
Vapor Pressure Kinetics
Using the torsion-effusion method, the sublimation enthalpy ( ΔsubHm ) of Y(thd)₃ has been precisely measured at 151.0 to 153.1 kJ/mol in the 366–372 K range[1]. The temperature dependence of its vapor pressure follows the Clausius-Clapeyron relationship, modeled by the equation:
log10P=A+TB
Where the parameters are empirically derived as A=20.36 and B=−7885 [1]. The negative B value directly correlates to the high enthalpy of sublimation required to transition the solid complex into a monomeric gas.
Quantitative Data Summary
The following table synthesizes the critical thermodynamic and operational parameters for Y(thd)₃ based on rigorous empirical literature.
| Parameter | Value | Measurement Method | Reference |
| Optimal Sublimation Temperature | 130 °C – 135 °C | ALD Empirical Optimization | [2],[3] |
| Enthalpy of Sublimation ( ΔsubHm ) | 151.0 – 153.1 kJ/mol | Torsion-Effusion / Mass-loss | [1] |
| Vapor Pressure Equation ( A ) | 20.359 ± 0.159 | Torsion-Effusion | [1] |
| Vapor Pressure Equation ( B ) | -7885 ± 44 | Torsion-Effusion | [1] |
| Vapor Phase State | Highly Monomeric | Mass Spectrometry | [1] |
| Standard ALD Growth Rate (GPC) | ~0.19 Å/cycle | X-ray Reflectivity (XRR) | [3] |
Self-Validating Experimental Protocol: ALD of Y₂O₃
To ensure scientific integrity and reproducibility, the following protocol details the deposition of ultrathin Y₂O₃ capping layers using Y(thd)₃. This workflow incorporates a self-validating feedback loop to guarantee true self-limiting ALD growth.
Objective: Deposition of biocompatible Y₂O₃ thin films on Si(100) substrates.
Step 1: Precursor Preparation and Sublimation
-
Action: Load high-purity Y(thd)₃ powder into an open glass crucible inside a flow-type hot-wall ALD reactor.
-
Parameter: Heat the precursor to 130 °C [3].
-
Causality: This temperature provides the exact activation energy required to overcome the ~151 kJ/mol sublimation enthalpy without inducing thermal breakdown of the precursor[1].
Step 2: Reactor Conditioning
-
Action: Maintain the reactor pressure at ~4 mbar. Establish a continuous flow of high-purity Nitrogen (N₂, 99.999%) as the carrier and purge gas. Set the substrate deposition temperature to 250 °C [3].
-
Causality: 250 °C provides sufficient thermal energy for the surface exchange reaction to occur while preventing the physical desorption of the chemisorbed Y(thd)₃ species.
Step 3: Precursor Pulsing (Half-Cycle A)
-
Action: Pulse the monomeric Y(thd)₃ vapor into the reaction chamber for 2.0 seconds .
-
Causality: The bulky thd ligands create steric hindrance on the substrate surface. Once a single monolayer is formed, incoming Y(thd)₃ molecules are physically blocked from reacting, ensuring the process is strictly self-saturating[2].
Step 4: Inert Purging
-
Action: Purge the chamber with N₂ for 3.0 to 5.0 seconds .
-
Causality: Evacuates unreacted Y(thd)₃ and prevents gas-phase parasitic reactions, maintaining the integrity of the ALD window.
Step 5: Co-reactant Oxidation (Half-Cycle B)
-
Action: Pulse Ozone (O₃) into the chamber for 2.0 seconds [3].
-
Causality: Water (H₂O) is often too weak to cleave the bulky thd ligands at 250 °C. Ozone acts as a highly aggressive oxidizing agent, efficiently combusting the organic ligands to form stable Y-O bonds while releasing volatile byproducts (CO₂, H₂O).
Step 6: Final Purge and Self-Validation
-
Action: Purge with N₂ for 4.0 seconds .
-
Validation Loop: Measure the film thickness using in situ Quartz Crystal Microbalance (QCM) or ex situ X-ray Reflectivity (XRR). A successful, self-limiting process will yield a linear Growth Per Cycle (GPC) of exactly 0.19 Å/cycle [3]. Deviations indicate either precursor under-dosing (sublimation temp < 130 °C) or CVD-like growth (sublimation temp > 150 °C).
Process Visualization
The following diagram maps the logical relationship between the sublimation thermodynamics and the ALD reaction pathway.
Figure 1: ALD cycle and sublimation kinetics of Y(thd)3 for Y2O3 thin film deposition.
Sources
Synthesis, Purification, and Application of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)[Y(thd)₃]
Executive Summary
Yttrium(III) 2,2,6,6-tetramethyl-3,5-heptanedionate, commonly denoted as Y(thd)₃ or Y(tmhd)₃, is a premier metal-organic precursor utilized extensively in Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD)[1]. Its high volatility, robust thermal stability, and clean decomposition profile make it indispensable for synthesizing high-temperature superconductors (e.g., YBCO), high-κ gate dielectrics (Y₂O₃), and rare-earth-doped nanophosphors[2][3]. This technical guide details the mechanistic synthesis, self-validating purification protocols, and physicochemical characterizations required to produce and utilize semiconductor-grade Y(thd)₃.
Chemical Principles & Mechanistic Causality
The structural design of the Y(thd)₃ complex is rooted in steric engineering. Simple yttrium β-diketonates, such as yttrium acetylacetonate [Y(acac)₃], tend to oligomerize to satisfy the high coordination number typical of yttrium (often 7 to 9). This oligomerization drastically reduces vapor pressure, rendering them unsuitable for vapor-phase deposition.
By substituting the methyl groups of the acac ligand with bulky tert-butyl groups, the resulting 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) ligand provides massive steric hindrance. This bulk physically prevents adjacent yttrium centers from bridging, forcing the complex to remain monomeric. Consequently, the intermolecular forces are restricted to weak Van der Waals interactions, significantly lowering the melting point and enabling congruent sublimation at relatively low temperatures (130–160 °C)[1].
Experimental Protocol: Synthesis and Purification
The synthesis of Y(thd)₃ proceeds via a straightforward precipitation reaction in a protic solvent[2]. However, achieving ALD-grade purity requires strict adherence to stoichiometric ratios and rigorous purification to eliminate trace metals and oxygen-containing byproducts.
Materials & Reagents
-
Yttrium(III) nitrate hexahydrate[Y(NO₃)₃·6H₂O] (99.9% trace metals basis)
-
2,2,6,6-Tetramethyl-3,5-heptanedione (Hthd)
-
Sodium hydroxide (NaOH)
-
Methanol (Anhydrous) and Deionized Water
Step-by-Step Methodology
-
Ligand Deprotonation (In Situ): Dissolve 3.0 equivalents of Hthd in anhydrous methanol. Slowly add 3.0 equivalents of NaOH (dissolved in a minimum amount of water or methanol) under continuous stirring.
-
Causality: Hthd is a weak acid. The addition of NaOH deprotonates the enol form of Hthd, generating the highly reactive sodium enolate [Na(thd)]. This step is exothermic; controlled addition prevents thermal degradation of the ligand.
-
-
Metal Coordination: Dissolve 1.0 equivalent of Y(NO₃)₃·6H₂O in methanol. Add this solution dropwise to the Na(thd) mixture at room temperature[2].
-
Causality: The Y³⁺ ions rapidly coordinate with the thd⁻ ligands. Because Y(thd)₃ is highly hydrophobic due to its six tert-butyl groups, it immediately precipitates out of the polar methanolic/aqueous solution as a white solid, driving the reaction to completion via Le Chatelier's principle.
-
-
Isolation and Washing: Filter the crude white precipitate under vacuum. Wash extensively with cold deionized water, followed by a minimal volume of cold methanol.
-
Causality: Water washing removes the NaNO₃ byproduct and any unreacted NaOH. The cold methanol wash removes residual unreacted Hthd ligand without significantly dissolving the target product.
-
-
Desiccation: Dry the crude product under vacuum at 60 °C for 12 hours.
-
Causality: Residual moisture can lead to hydrate formation [Y(thd)₃·H₂O], which alters sublimation kinetics and can cause precursor degradation (hydrolysis) during heating.
-
-
Self-Validating Purification (Vacuum Sublimation): Transfer the dried powder to a sublimation apparatus. Sublime at 130–160 °C under high vacuum (< 0.1 Torr).
-
Causality: Sublimation acts as a self-validating purification step. Only the intact, monomeric Y(thd)₃ will sublime. Non-volatile impurities (e.g., sodium salts, yttrium oxides, or oligomeric species) remain in the crucible. A successful sublimation yielding highly crystalline white needles confirms the structural integrity and purity of the complex.
-
Figure 1: Step-by-step synthesis and purification workflow for ALD-grade Y(thd)3.
Physicochemical Properties & Characterization
To ensure the precursor is suitable for ALD/CVD, it must be characterized for thermal stability and purity. Thermogravimetric Analysis (TGA) under a nitrogen atmosphere is critical. A high-quality Y(thd)₃ sample will exhibit a single-step weight loss starting around 150 °C and concluding by 250 °C, leaving < 1% residual mass. This confirms congruent vaporization without premature thermal decomposition[2].
Table 1: Key Physicochemical Properties of Y(thd)₃
| Property | Value | Causality / Significance |
| Molecular Formula | Y(C₁₁H₁₉O₂)₃ | Monomeric structure ensures volatility. |
| Molecular Weight | 638.71 g/mol | High mass, but highly volatile due to steric bulk. |
| Appearance | White crystalline solid | Indicates absence of transition metal impurities. |
| Melting Point | 173–175 °C | Sharp melting point indicates high purity[1]. |
| Sublimation Temp. | 130–160 °C (<0.1 Torr) | Operational temperature for ALD bubblers[4]. |
| Decomposition Temp. | > 290 °C | Wide thermal window for ALD/CVD processes[1]. |
Applications in Advanced Materials: ALD & MOCVD
Y(thd)₃ is the benchmark precursor for depositing yttrium-containing thin films across multiple high-tech industries.
Atomic Layer Deposition (ALD) of Y₂O₃
Yttrium oxide is a promising high-κ gate dielectric for next-generation MOSFETs and a protective capping layer for organic thin films[4][5]. In a typical ALD cycle, Y(thd)₃ is sublimed at ~130 °C and pulsed into the reactor. Because of the strong Y–O bonds in the thd ligand, water alone is often insufficient to strip the ligands at low deposition temperatures. Therefore, a strong oxidizing agent like ozone (O₃) is frequently employed to drive the reaction[4].
Figure 2: Standard ALD cycle mechanism for Y2O3 deposition using Y(thd)3 and ozone.
MOCVD of Superconductors
In MOCVD, Y(thd)₃ is co-evaporated with Ba(thd)₂ and Cu(thd)₂ to deposit YBa₂Cu₃O₇-δ (YBCO) high-temperature superconducting films. The congruent vaporization of Y(thd)₃ ensures precise stoichiometric control of the yttrium content in the resulting film, which is a critical parameter for achieving high critical current densities (Jc) in the superconductor lattice[2].
References
-
Teng Zhang, Hongwei Gu, Fazhu Ding, Fei Qu, Shaotao Dai. "Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)." Journal of Rare Earths, 30(10), 1041-1047 (2012). 2
-
ProChem, Inc. "Yttrium (III) 2,2,6,6-tetramethyl-3,5-heptanedionate Product Data." (Accessed 2026). 1
-
Qin, Yokomori, and Ju. "Flame synthesis and characterization of rare-earth doped upconversion nanophosphors." Applied Physics Letters / AIP Publishing (2007). 3
-
"Water assisted atomic layer deposition of yttrium oxide using tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) yttrium(iii): process development, film characterization and functional properties." PMC / RSC Advances (2018). 5
-
"In situ growth of ultrathin Y₂O₃ capping layers for Eu-organic thin films via atomic/molecular layer deposition." Journal of Vacuum Science & Technology A / AIP Publishing (2025). 4
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Structural and Thermodynamic Profiling of Yttrium(III) Tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Target Audience: Materials Scientists, Chemical Engineers, and Radiopharmaceutical Drug Development Professionals.
Executive Summary
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)—commonly abbreviated as Y(thd)₃ , Y(TMHD)₃ , or Y(DPM)₃ —is a premier metal-organic complex heavily utilized as a volatile precursor in Metal-Organic Chemical Vapor Deposition (MOCVD)[1]. While its primary industrial footprint lies in the fabrication of high-temperature superconductors (e.g., YBCO) and high-k dielectric yttria (Y₂O₃) films[2], the fundamental coordination mechanics of this complex offer profound translational insights. For drug development professionals, the steric shielding principles that govern Y(thd)₃ directly mirror the macrocyclic chelation strategies required to stabilize Yttrium-90 (⁹⁰Y) in targeted radiotherapeutics.
This whitepaper provides an in-depth mechanistic analysis of the molecular weight, coordination geometry, and synthetic protocols governing Y(thd)₃.
Part I: Molecular Weight & Mass Spectrometry Dynamics
The baseline anhydrous monomer of Y(thd)₃ has the chemical formula C₃₃H₅₇O₆Y [3].
-
Calculated Molecular Weight: 638.71 g/mol [4].
-
Mass Spectrometry Profile: Fast Atom Bombardment (FAB+) and Direct Analysis in Real Time (DART+) mass spectrometry reveal a distinct molecular ion peak ([M]⁺ or [YL₃-2H]⁺) at m/z = 638 [5][6].
The Causality of Volatility: In the vapor phase, the complex is highly monomeric[5]. The massive tert-butyl groups (2,2,6,6-tetramethyl) on the heptanedionate backbone are not merely structural; they are functional. They provide immense steric hindrance that physically blocks adjacent yttrium centers from bridging via oxygen atoms. By preventing the formation of heavy, non-volatile oligomers, the bulky ligands ensure the complex maintains the high vapor pressure necessary for MOCVD sublimation[2].
Part II: Coordination Geometry & Steric Shielding
Yttrium(III) is a highly electropositive metal with a relatively large ionic radius (approx. 0.90 Å). Consequently, it exhibits a strong thermodynamic drive for coordination expansion , typically favoring a coordination number (CN) of 8 or 9[7][8].
However, the three bidentate thd ligands only provide 6 oxygen donor atoms. This electron deficiency forces the central Y³⁺ ion to seek additional electron density, leading to complex geometric shifts depending on its environment:
-
Oligomerization (The Unsaturated State): Without Lewis bases, the 6-coordinate Y(thd)₃ is highly unstable and will spontaneously form dimers (e.g., [Y(thd)₃]₂) where the thd ligands bridge two metal centers to artificially inflate the coordination number[8].
-
Hydrate Formation (CN = 8): When exposed to ambient moisture, the complex rapidly absorbs water to form Y(thd)₃(H₂O)₂. In this state, the yttrium atom achieves an 8-coordinate geometry, taking on a distorted square antiprismatic configuration[6].
-
Lewis Base Saturation (CN = 7): To engineer a stable, volatile precursor for MOCVD, chemists intentionally saturate the coordination sphere using Lewis bases like TMEDA (N,N,N',N'-tetramethylethylenediamine). In the resulting Y(thd)₃(TMEDA) adduct, the yttrium atom is 7-coordinated, exhibiting a distorted monocapped trigonal prismatic geometry [9].
Caption: Logical flow of steric shielding and coordination geometry dictating precursor stability.
Translational Relevance to Drug Development
For radiopharmaceutical scientists, the geometry of Y(thd)₃ is a masterclass in metal shielding. The fundamental challenge in ⁹⁰Y therapeutics (e.g., ⁹⁰Y-ibritumomab tiuxetan) is preventing the highly electropositive Y³⁺ ion from transmetalating with serum proteins like transferrin. The coordination mechanics of Y(thd)₃—specifically how bulky, hard-oxygen donors satisfy the 8-coordinate preference of Y³⁺—directly mirror the design principles of octadentate macrocyclic chelators (like DOTA). Understanding the distorted square antiprismatic geometry of yttrium adducts provides a structural blueprint for optimizing the thermodynamic stability of radiometal-drug conjugates.
Part III: Quantitative Data Summary
The following table synthesizes the critical physicochemical parameters of Y(thd)₃ and its adducts:
| Property | Value | Mechanistic Causality / Significance |
| Molecular Formula | C₃₃H₅₇O₆Y | Base monomeric unit[3]. |
| Molecular Weight | 638.71 g/mol | Confirmed via MS (m/z = 638); indicates a highly monomeric vapor phase[4][5]. |
| Coordination Number | 7 or 8 (in stable adducts) | Driven by the large Y³⁺ ionic radius requiring coordination expansion[7]. |
| Geometry (TMEDA Adduct) | Monocapped Trigonal Prismatic | 7-coordinate saturation prevents ambient moisture degradation and oligomerization[9]. |
| Geometry (Hydrate) | Distorted Square Antiprismatic | 8-coordinate structure achieved via the coordination of two H₂O molecules[6]. |
Part IV: Self-Validating Experimental Protocol
Synthesis of Volatile Y(thd)₃(TMEDA) Adduct
Objective: Synthesize a highly volatile, moisture-stable yttrium precursor for thin-film deposition. Causality: Attempting a one-pot synthesis from Y(NO₃)₃ often fails due to sodium contamination and moisture instability. Synthesizing the hydrated intermediate first, followed by TMEDA adduction in a non-polar solvent, successfully saturates the coordination sphere and prevents detrimental oligomerization[9].
Step-by-Step Methodology:
-
Ligand Deprotonation: In a reaction flask, dissolve 3 molar equivalents of 2,2,6,6-tetramethyl-3,5-heptanedione (H-thd) in ethanol. Add an equimolar amount of NaOH to generate the sodium enolate.
-
Aqueous Chelation: Dissolve 1 molar equivalent of Y(NO₃)₃·6H₂O in an ethanol/water mixture. Dropwise, add the sodium enolate solution to the yttrium solution at room temperature.
-
Intermediate Isolation: A precipitate of the hydrated intermediate, Y(thd)₃(H₂O)ₙ, will form. Filter, wash with deionized water to remove sodium nitrates, and dry under a vacuum.
-
Adduct Formation: Suspend the dried Y(thd)₃(H₂O)ₙ in anhydrous hexane. Add an excess of TMEDA (N,N,N',N'-tetramethylethylenediamine) and stir at 20 °C[9]. The TMEDA displaces the water molecules, forming a highly soluble adduct.
-
Purification & Validation: Evaporate the hexane solvent. Sublime the resulting solid at 140 °C under a high vacuum (P = 2×10⁻⁴ Torr)[9].
Caption: Workflow for synthesizing volatile Y(thd)3 adducts.
Sources
- 1. 2,2,6,6-Tetramethyl-3,5-heptanedionate yttrium(III) | Y(TMHD)3 | Y[OCC(CH3)3CHCOC(CH3)3]3 – Ereztech [ereztech.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
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- 8. WO1994017078A1 - Rare earth compounds and their preparation - Google Patents [patents.google.com]
- 9. electrochem.org [electrochem.org]
The Thermal Dynamics of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III): A Technical Guide to Melting Point Causality and Vapor Deposition
Executive Summary
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)—commonly abbreviated as Y(thd)₃ or Y(tmhd)₃ —is a premier metal-organic precursor utilized in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to fabricate high-purity yttrium oxide (Y₂O₃) thin films[1]. These films are critical for high-k gate dielectrics, protective semiconductor coatings, and superconducting layers[1].
While the chemical purity of Y(thd)₃ is paramount, its physical phase transitions—specifically its melting point of 173–176 °C —dictate its operational viability in mass-production environments[2][3][4]. This whitepaper deconstructs the causality between the molecular structure of Y(thd)₃, its melting point, and its behavior in vapor deposition workflows, providing self-validating protocols for thermal analysis and purification.
Physicochemical Profiling and Molecular Causality
The thermal behavior of a precursor is a direct consequence of its molecular architecture. Y(thd)₃ is a homoleptic complex where a central Yttrium(III) ion is coordinated by three bulky 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) ligands.
The Causality of the Melting Point: The bulky tert-butyl groups on the ligands sterically shield the central metal ion, significantly reducing intermolecular van der Waals forces and preventing oligomerization. This structural shielding lowers the melting point compared to unsubstituted acetylacetonates. However, due to its high molecular weight (638.71 g/mol ) and symmetrical structure, Y(thd)₃ remains a solid at room temperature, requiring significant thermal energy to transition into a liquid state (173–176 °C)[3][5].
Table 1: Quantitative Physicochemical Properties of Y(thd)₃
| Property | Value | Analytical Implications |
| Molecular Formula | C₃₃H₅₇O₆Y | High carbon content requires strong oxidants (e.g., O₃) during ALD to prevent carbon contamination[6]. |
| Molecular Weight | 638.71 g/mol | Contributes to the solid state at standard temperature and pressure[5]. |
| Melting Point | 173–176 °C | Defines the threshold between sublimation (variable surface area) and evaporation (constant surface area)[2][3]. |
| Boiling Point | ~290 °C (Decomposes) | Establishes the absolute upper limit for bubbler/delivery line heating[1][5]. |
| ALD Growth Rate | ~0.2 Å/cycle | Relatively low growth per cycle (GPC) due to solid-state delivery limitations[3]. |
The Impact of Melting Point on Vapor Deposition Workflows
In ALD and CVD, the ideal precursor provides a constant, reproducible vapor flux. The melting point of Y(thd)₃ (176 °C) presents a specific engineering challenge[4]:
-
Solid-State Sublimation (Below 173 °C): When heated below its melting point in a vacuum, Y(thd)₃ sublimes[7]. However, as the solid powder sublimes, its total surface area continuously changes. This morphological shift leads to a variable evaporation rate, causing inconsistent precursor delivery and fluctuating film thickness across production batches.
-
Liquid-State Evaporation (Above 176 °C): Heating the precursor above its melting point transforms it into a liquid pool. A liquid maintains a constant surface area, ensuring a highly stable vapor flux.
-
The Thermal Degradation Risk: Maintaining Y(thd)₃ at or above its melting point (>176 °C) for extended periods in a bubbler approaches its thermal decomposition threshold. Over time, this causes the precursor to degrade into non-volatile oligomers, clogging delivery lines and introducing impurities into the Y₂O₃ film[3][4].
To mitigate these issues, researchers must precisely map the thermal phase transitions of the specific Y(thd)₃ batch using rigorous thermal analysis.
Phase Transition and Deposition Pathway
The following diagram illustrates the thermal phase transitions of Y(thd)₃ and its subsequent integration into a vapor deposition workflow.
Figure 1: Thermal phase transitions and deposition pathway of Y(thd)3.
Self-Validating Protocol: Thermal Profiling via TGA/DSC
To establish a reliable ALD process window, the melting point and thermal stability of Y(thd)₃ must be empirically verified. This protocol utilizes simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as a self-validating system[6][7].
Causality of the Method: By running parallel tests in open vs. closed crucibles, the operator can isolate the endothermic melting event from the endothermic sublimation event, ensuring the true melting point is accurately captured without interference from mass loss.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC/TGA apparatus using an Indium standard (Melting Point: 156.6 °C) to ensure extreme precision in the critical 150–200 °C target range.
-
Sample Preparation (Closed Crucible): Weigh exactly 20.0 mg of Y(thd)₃ into an aluminum crucible. Seal the crucible with a lid containing a microscopic pinhole. Rationale: The pinhole suppresses rapid sublimation, forcing the sample to reach its thermodynamic melting point (173–176 °C)[6].
-
Sample Preparation (Open Crucible): Weigh a secondary 20.0 mg sample into an open aluminum crucible to map unhindered volatility and sublimation kinetics.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 200 sccm. Rationale: An inert atmosphere prevents premature exothermic oxidation of the organic ligands, which would mask the endothermic melting peak[6].
-
Thermal Ramping: Apply a controlled heating ramp of 10 °C/min from 25 °C to 500 °C.
-
Data Validation:
-
DSC Output: Identify the sharp endothermic peak between 173 °C and 176 °C in the closed crucible data. This confirms the melting point[2][7].
-
TGA Output: Verify that mass loss in the open crucible reaches >98% before 300 °C, confirming high volatility and the absence of non-volatile inorganic impurities[6].
-
Comparative Precursor Analysis
Because the 176 °C melting point of Y(thd)₃ poses industrial challenges, next-generation precursors have been developed to achieve liquid states at lower temperatures. Table 2 contextualizes Y(thd)₃ against modern alternatives.
Table 2: Melting Point and Volatility Comparison of Yttrium Precursors
| Precursor | Melting Point | ALD Growth Rate | Operational Advantages / Disadvantages |
| Y(thd)₃ [3] | 173–176 °C | 0.2 Å/cycle | High stability, but solid state causes variable vapor flux. |
| Y(sBuCp)₃ [3] | Liquid at RT | 1.7 Å/cycle | Liquid state ensures constant evaporation; high GPC. |
| Y(EtCp)₂(iPr₂-amd) [6] | 6 °C | ~1.1 Å/cycle | Liquid at room temp; avoids line clogging; excellent volatility. |
| Y(acac)₃ [7] | > 130 °C | Variable | High carbon contamination risk; complex decomposition pathway. |
Self-Validating Protocol: Purification via Vacuum Sublimation
Impurities in Y(thd)₃ (such as unreacted ligands or hydrated species) will depress the melting point and broaden the DSC peak. To achieve a sharp 176 °C melting point, the precursor must be purified via gradient vacuum sublimation.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a gradient vacuum sublimation tube. Connect the cold finger to a recirculating chiller set to 15 °C.
-
Loading: Evenly distribute 10 g of crude Y(thd)₃ powder along the bottom of the sublimation boat to maximize surface area.
-
Evacuation: Evacuate the system to a base pressure of < 0.05 Torr. Rationale: High vacuum lowers the sublimation temperature, preventing the need to heat the material near its melting point.
-
Thermal Gradient Application: Gradually heat the source zone to 125–135 °C. Critical Control: Do not exceed 140 °C. Heating too close to the 173 °C melting point will cause the material to melt and trap impurities within the liquid matrix.
-
Harvesting & Validation: After 6 hours, backfill the chamber with ultra-high purity Argon. Harvest the highly crystalline, white Y(thd)₃ from the cold finger. Validate purity by running the DSC protocol (Section 5) to confirm a sharp, narrow melting peak at 173–176 °C.
Conclusion
The melting point of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) (173–176 °C) is the defining physical metric that dictates its handling, delivery, and efficacy in advanced thin-film deposition. While its solid state at standard operational temperatures presents challenges regarding vapor flux consistency, rigorous thermal profiling and high-vacuum purification allow scientists to optimize its use. Understanding the causality between the thermal phase transitions of Y(thd)₃ and its deposition kinetics is essential for engineering defect-free, high-performance microelectronic and photonic materials.
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- 7. osti.gov [osti.gov]
Application Note: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) for Metal-Organic Chemical Vapor Deposition (MOCVD)
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), commonly known as Y(tmhd)₃ or Y(thd)₃, as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). Y(tmhd)₃ is a premier organometallic source for the deposition of high-purity yttrium-containing thin films, most notably yttrium oxide (Y₂O₃). Due to its excellent thermal stability and volatility, this precursor is integral to fabricating materials for advanced electronic and optical applications.[1][2] This guide details the precursor's fundamental properties, safety protocols, a step-by-step MOCVD procedure for Y₂O₃ deposition, and standard characterization techniques, offering field-proven insights to ensure reproducible, high-quality results.
Precursor Overview: Properties and Significance
Y(tmhd)₃ is a metal β-diketonate chelate that has become a cornerstone precursor for vapor-phase deposition processes.[2] Its molecular structure, featuring a central yttrium atom coordinated with three bulky tetramethyl-heptanedionate ligands, provides a unique combination of thermal stability and sufficient vapor pressure at moderate temperatures. This balance is critical for MOCVD, as it allows for controlled sublimation and transport of the molecule to the substrate surface without premature decomposition.[2][3] The resulting yttria (Y₂O₃) thin films are sought after for their high dielectric constant (high-k), wide bandgap, and chemical stability, making them ideal for applications as gate insulators in transistors, protective coatings, and components in superconducting materials.[4][5]
Table 1: Physicochemical Properties of Y(tmhd)₃
| Property | Value | Reference(s) |
| Synonyms | Y(thd)₃, Yttrium tris(dipivaloylmethanate), Y(DPM)₃ | [1][4][6][7] |
| CAS Number | 15632-39-0 | [6][7][8] |
| Molecular Formula | C₃₃H₅₇O₆Y | [4][6][9] |
| Molecular Weight | 638.71 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid | [1][6][9] |
| Melting Point | 173-175 °C | [4][6][10] |
| Boiling Point | ~290 °C | [6][10] |
| Sublimation Point | 95 °C / 0.05 mm Hg | [4][6][9][10] |
| Purity Assay | ≥99.9% (trace metals basis) |
Safety and Handling Protocols
Proper handling of Y(tmhd)₃ is paramount for operator safety and experimental integrity. The compound is hygroscopic and can be harmful if not handled correctly.[4][6][10]
Storage:
-
Store in a tightly sealed container to prevent degradation from atmospheric moisture.[8][11][12]
-
Keep in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4][6][10]
Handling:
-
Always handle the precursor inside a glovebox or fume hood to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE) is mandatory: wear a dust mask (N95 or equivalent), chemical-resistant gloves, and safety goggles.[8][11][12]
-
Avoid contact with skin, eyes, and clothing.[8] In case of exposure, rinse the affected area thoroughly with water and seek medical advice.[12]
Table 2: Hazard Identification
| Hazard Classification | GHS Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 |
| Skin Irritation | H315 |
| Eye Irritation | H319 |
| Specific Target Organ Toxicity | H335 (Respiratory system) |
| Data sourced from Sigma-Aldrich and Ereztech.[7] |
MOCVD Process: From Precursor to Film
The MOCVD process for depositing Y₂O₃ from Y(tmhd)₃ involves three primary stages:
-
Vaporization: Solid Y(tmhd)₃ is heated in a vessel (bubbler) to generate a sufficient vapor pressure.
-
Transport: An inert carrier gas (e.g., Argon) flows through the bubbler, transporting the precursor vapor into the reaction chamber.
-
Deposition: On the heated substrate surface, the precursor molecules react with an oxidant (e.g., Oxygen), decomposing to form a solid Y₂O₃ thin film and volatile byproducts, which are pumped away.
Caption: Standard workflow for Y₂O₃ thin film characterization.
-
X-ray Diffraction (XRD): Used to confirm the crystalline structure of the film. For Y₂O₃, the goal is typically to identify the cubic phase. [13]* X-ray Photoelectron Spectroscopy (XPS): This technique verifies the chemical composition and stoichiometry (Y:O ratio) of the film and is highly sensitive to impurities like carbon, which can arise from incomplete precursor decomposition. [14][15]* Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM): These methods are used to analyze the surface topography, roughness, and grain structure of the deposited film. [13][15]Smooth films are critical for electronic device performance.
-
Electrical Characterization: For dielectric applications, Metal-Insulator-Semiconductor (MIS) capacitor structures are fabricated. [15]Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements are performed to determine the dielectric constant (k), leakage current density, and breakdown field. [13][16]
Troubleshooting Common MOCVD Issues
Table 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Deposition Rate | Bubbler temperature too low. Carrier gas flow rate too low. Precursor degradation/depletion. | Increase bubbler temperature in 5 °C increments. Increase Ar flow rate. Replace with fresh precursor. |
| Poor Film Uniformity | Non-uniform substrate temperature. Incorrect chamber pressure or gas flow dynamics. | Verify heater performance and thermal contact. Adjust chamber pressure and total gas flow rate. |
| High Carbon Impurity | Deposition temperature too low. Insufficient oxygen reactant. | Increase substrate temperature to promote complete ligand combustion. Increase O₂/Y(tmhd)₃ molar ratio. |
| Hazy or Rough Film | Gas-phase nucleation (particles forming before reaching substrate). Substrate contamination. | Decrease chamber pressure. Lower precursor flow rate. Re-verify substrate cleaning protocol. |
References
- Synthesis, characterization and thermostability of tris(2,2,6,6- tetramethyl-3,5-heptanedionato)yttrium(III). Beijing Institute of Technology.
- Tris(2,2,6,6-tetramethyl-3,5-heptanedion
- Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) | Request PDF.
- Metal-organic CVD of Y₂O₃ Thin Films using Yttrium tris-amidinates.
- Yttrium(III)
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDION
- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDION
- Microwave ECR plasma assisted MOCVD of Y₂O₃ thin films using Y(tod)₃ precursor and their characterization | Request PDF.
- New yttrium precursors for YBCO films prepared by pi-mocvd. ICMAB.
- Safety d
- Sc₂O₃, Er₂O₃, and Y₂O₃ thin films by MOCVD from volatile guanidinate class of rare-earth precursors. Dalton Transactions (RSC Publishing).
- SAFETY D
- SAFETY D
- 2,2,6,6-Tetramethyl-3,5-heptanedionate yttrium(III) CAS 15632-39-0. Ereztech.
- Tris(2,2,6,6-tetramethyl-3,5-heptanedion
- Atomic layer deposition of Y₂O₃ films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] and water.
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), 98+% (99.9%-Y) (REO) [Y(TMHD)₃]. Strem Chemicals.
- Cas 15632-39-0, TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDION
- Atomic layer deposition of dielectric Y₂O₃ thin films from a homoleptic yttrium formamidinate precursor and w
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and thermostability of tris(2,2,6,6- tetramethyl-3,5-heptanedionato)yttrium(III) - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)YTTRIUM(III) | 15632-39-0 [chemicalbook.com]
- 5. Sc2O3, Er2O3, and Y2O3 thin films by MOCVD from volatile guanidinate class of rare-earth precursors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. lookchem.com [lookchem.com]
- 7. 2,2,6,6-Tetramethyl-3,5-heptanedionate yttrium(III) | Y(TMHD)3 | Y[OCC(CH3)3CHCOC(CH3)3]3 – Ereztech [ereztech.com]
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Application Note: Synthesis of High-Performance YBCO Superconducting Thin Films via MOCVD Using Y(thd)₃ Precursors
Executive Summary & Mechanistic Grounding
Metal-Organic Chemical Vapor Deposition (MOCVD) is a premier methodology for fabricating epitaxial YBa₂Cu₃O₇₋ₓ (YBCO) thin films. It is highly favored in materials science for its scalability, high throughput, and ability to coat complex substrate geometries while maintaining critical current densities ( Jc ) exceeding 106 A/cm² .
The success of this process hinges entirely on the precise vaporization and transport of metal β-diketonate precursors, specifically Y(thd)₃, Ba(thd)₂, and Cu(thd)₂ (where thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) 1[1].
Causality of Precursor Selection: The choice of Y(thd)₃ is dictated by coordination chemistry. The bulky tert-butyl groups on the thd ligands sterically shield the central Y³⁺ ion. This shielding minimizes intermolecular oligomerization, thereby enhancing the volatility of the complex at relatively low sublimation temperatures (108–136 °C) 1[1]. However, gas-phase ultraviolet spectroscopy reveals that Y(thd)₃ is susceptible to thermal degradation, demonstrating up to a 14% drop in absorbance at 286 nm over a 4-hour period at elevated temperatures 2[2]. Consequently, the protocol below is designed to strictly control thermal exposure times and utilize optimized carrier gas flows to prevent premature gas-phase depletion.
System Architecture & Workflow
MOCVD Workflow for YBCO Thin Film Synthesis Using β-diketonate Precursors.
Quantitative Deposition Parameters
To achieve the requisite 1:2:3 stoichiometric ratio of Y:Ba:Cu in the deposited film, the molar evaporation rates must be deliberately skewed. Due to disparities in gas-phase diffusion coefficients and mass transport dynamics, achieving a 1:2:3 film stoichiometry requires an evaporation ratio of approximately 1:4:2 for Y(thd)₃, Ba(thd)₂, and Cu(thd)₂, respectively 1[1].
| Parameter | Y(thd)₃ | Ba(thd)₂ | Cu(thd)₂ | System / Global |
| Evaporation Temp (°C) | 108–115 | 211 | 98–107 | N/A |
| Carrier Gas (Ar) Flow | 50 cm³/min | 50 cm³/min | 50 cm³/min | N/A |
| Target Film Stoichiometry | 1 | 2 | 3 | N/A |
| Required Evaporation Ratio | 1 | 4 | 2 | N/A |
| Substrate Temperature | N/A | N/A | N/A | 820 °C |
| Oxygen (O₂) Flow | N/A | N/A | N/A | 100 cm³/min |
| Total Chamber Pressure | N/A | N/A | N/A | 5 Torr |
Self-Validating Experimental Protocol
Phase 1: Substrate Preparation & System Equilibration
-
Substrate Selection: Select a lattice-matched substrate such as MgO, LaAlO₃, or Yttria-Stabilized Zirconia (YSZ) buffered Silicon 3[3].
-
Surface Cleaning: Clean the substrate using a standard solvent degrease (acetone followed by isopropanol) and dry with high-purity N₂.
-
Thermal Cleaning: Load the substrate into the horizontal hot-wall MOCVD reactor. Ramp the susceptor to 820 °C under a steady flow of Argon for 30 minutes to thermally clean the surface prior to deposition 1[1].
Phase 2: Precursor Vaporization & Transport
-
Loading: Load Y(thd)₃, Ba(thd)₂, and Cu(thd)₂ powders into three independent, temperature-controlled sublimator furnaces.
-
Carrier Flow: Establish an Argon carrier gas flow of 50 cm³/min through each sublimator 1[1].
-
Thermal Ramping: Ramp the sublimators to their target temperatures (Y: 108–115 °C, Ba: 211 °C, Cu: 98–107 °C) 1[1].
-
Mechanistic Check: Maintain all downstream heated transfer lines at 10–20 °C above the highest sublimator temperature (e.g., >230 °C) to prevent cold-spot condensation and precursor dropout.
-
Phase 3: Surface Reaction & Film Growth
-
Oxidizer Introduction: Introduce high-purity O₂ gas at 100 cm³/min via a separate bypass line directly into the reactor zone 1[1].
-
Pressure Stabilization: Maintain the total system pressure at exactly 5 Torr 1[1].
-
Deposition: Open the pneumatic valves to allow the precursor-laden Ar to mix with O₂ at the 820 °C substrate surface. The thermal decomposition of the thd ligands allows the metal cations to nucleate and grow epitaxially.
-
Duration: Proceed with deposition for 30 minutes to achieve a target film thickness of 1000–1400 Å 1[1].
Phase 4: In-Situ Oxygenation (The Causality of Superconductivity)
As-deposited YBCO at 820 °C under low pressure crystallizes in a tetragonal, oxygen-deficient (non-superconducting) phase.
-
Terminate the precursor flow but maintain the O₂ flow.
-
Cool the substrate slowly (e.g., 5 °C/min) to 400–500 °C.
-
Hold at 500 °C for 60 minutes in a high-pressure O₂ environment (up to 1 atm) to drive oxygen intercalation into the basal planes. This thermodynamically forces the structural phase transition from the tetragonal to the superconducting orthorhombic phase.
Quality Control & Validation Matrix
A self-validating protocol requires immediate post-process metrology to confirm success or diagnose failures:
-
Crystallography (XRD): Perform a θ−2θ scan. The presence of sharp (00 l ) diffraction peaks confirms perfect c-axis alignment, which is characteristic of high-quality MOCVD-YBCO .
-
Composition (RBS/EDX): Verify the 1:2:3 metal ratio. Self-Correction: If Cu-rich precipitates (CuO) are detected on the surface, reduce the Cu(thd)₂ sublimator temperature by 2–3 °C in the next run 1[1].
-
Superconducting Properties: Conduct a standard four-probe resistivity measurement. A successful run will yield a zero-resistivity critical temperature ( Tc ) of ~89–90 K and a critical current density ( Jc ) exceeding 106 A/cm² at 77 K 4[4].
References
-
Thin-film growth and compositional effects in YBa₂Cu₃O₇₋ₓ layers prepared by metalorganic chemical vapor deposition. AIP Publishing.1
-
Preparation of YBCO on YSZ Layers Deposited on Silicon and Sapphire by MOCVD. ResearchGate. 3
-
SUPERCONDUCTING THIN FILMS OF YBa₂Cu₃O₇₋ₓ. IAEA.
-
Single Liquid Source Plasma Enhanced Metalorganic Chemical Vapor Deposition of YBa₂Cu₃O₇₋ₓ Thin Films. DTIC. 4
-
Gas phase ultraviolet spectroscopy of high-temperature superconductor precursors for chemical vapor deposition processing. AIP Publishing. 2
Sources
cvd growth of yttria stabilized zirconia using yttrium thd3
Advanced Application Note: Chemical Vapor Deposition of Yttria-Stabilized Zirconia (YSZ) Using Y(thd)3 and Zr(thd)4 Precursors
Executive Summary & Application Scope
Yttria-Stabilized Zirconia (YSZ) is a pivotal ceramic material in the energy and aerospace sectors. It functions as the solid electrolyte in Solid Oxide Fuel Cells (SOFCs), as strain-tolerant Thermal Barrier Coatings (TBCs) for gas turbine engines, and as an epitaxial buffer layer for high-temperature YBCO superconductors (1)[1]. Metal-Organic Chemical Vapor Deposition (MOCVD) offers unparalleled advantages over physical vapor deposition (PVD) techniques, specifically in achieving conformal coverage over complex 3D geometries and precisely controlling the columnar microstructure required for thermal strain tolerance (2)[2].
Precursor Chemistry & Thermodynamic Causality
The choice of precursors dictates the thermodynamic landscape of the deposition. Historically, inorganic chlorides (ZrCl4, YCl3) were used, but these require extreme deposition temperatures (>1200 K) and generate highly corrosive HCl gas byproducts, which aggressively degrade metallic substrates (1)[1].
To bypass these limitations, β-diketonate complexes—specifically Y(thd)3 (yttrium 2,2,6,6-tetramethyl-3,5-heptanedionate) and Zr(thd)4 —are employed.
Causality of Precursor Selection:
-
Volatility & Thermal Stability: Y(thd)3 and Zr(thd)4 sublime cleanly at moderate temperatures (120–180 °C) without premature thermal decomposition in the delivery lines (3)[3].
-
Carbon Contamination Mitigation: Compared to other organometallics like Y(acac)3 or fluorinated derivatives like Y(acacF6)3, Y(thd)3 facilitates a cleaner ligand cleavage in the presence of oxygen. This minimizes residual carbon in the YSZ lattice and completely avoids fluorine doping, which can degrade the film's electrical and structural properties (4)[4].
-
Phase Stabilization: By tuning the Y(thd)3 to Zr(thd)4 vapor ratio, the yttria concentration can be precisely controlled. Typically, an 8 mol% Y2O3 concentration is targeted to fully stabilize the cubic fluorite phase at room temperature, preventing the destructive tetragonal-to-monoclinic phase transformation during thermal cycling (4)[4].
Experimental Workflow
Fig 1: MOCVD workflow for YSZ thin film growth using β-diketonate precursors.
Self-Validating Protocol: MOCVD of YSZ
This protocol is designed as a self-validating system; each phase contains observable metrics to ensure the mechanistic integrity of the deposition.
Phase 1: Reactor Preparation & Substrate Conditioning
-
Substrate Cleaning: Sonicate substrates (e.g., Ni-based superalloy, Si(100), or Sapphire) sequentially in acetone and isopropanol for 10 minutes each. Dry with high-purity N2.
-
Validation: Perform a water break test on a dummy sample; DI water should sheet uniformly across the surface without beading, confirming complete hydrocarbon removal.
-
-
Vacuum Integrity: Load substrates into the cold-wall or hot-wall MOCVD reactor. Evacuate to a base pressure of <0.1 Pa.
-
Validation: Isolate the vacuum pump. The leak rate must not exceed 0.01 Pa/min. This ensures an oxygen-free baseline, preventing premature oxidation of the precursors in the delivery lines.
-
Phase 2: Precursor Sublimation & Transport 3. Thermal Equilibration: Heat the Zr(thd)4 bubbler to 125–155 °C and the Y(thd)3 bubbler to 130–180 °C (3)[3].
-
Causality: Y(thd)3 requires a slightly higher temperature to match the vapor pressure of Zr(thd)4. Precise thermal control dictates the stoichiometric ratio of Y to Zr in the gas phase.
-
Carrier Gas Flow: Introduce Argon carrier gas (typically 50–200 sccm) through the bubblers.
-
Validation: Mass Flow Controllers (MFCs) must display a stable flow without oscillation, indicating steady precursor entrainment and absence of line condensation.
-
Phase 3: Deposition Dynamics 5. Oxidant Introduction: Introduce preheated O2 gas directly into the mixing zone above the substrate.
-
Causality: Keeping the Ar/precursor vapor and O2 separate until they reach the mixing zone prevents homogeneous gas-phase nucleation (dusting), ensuring that reaction only occurs heterogeneously on the substrate surface (1)[1].
-
Heterogeneous Growth: Maintain the substrate temperature between 600 °C and 800 °C at a reactor pressure of 0.40 to 1.0 kPa (1)[1].
-
Validation: In-situ optical reflectometry should display steady interference fringes, confirming continuous and uniform film growth.
-
Phase 4: Annealing & Cool Down 7. In-Situ Annealing: After the target thickness is achieved, terminate the Argon/precursor flow but maintain the O2 flow while cooling to room temperature.
-
Causality: Cooling in an oxygen-rich environment fills oxygen vacancies in the YSZ lattice, ensuring optimal stoichiometry and preventing structural destabilization (5)[5].
Quantitative Data & Optimization
The following table summarizes established MOCVD and PE-CVD (Plasma-Enhanced CVD) parameters for YSZ utilizing β-diketonate precursors:
| Precursor System | Carrier / Oxidant | Substrate Temp (°C) | Pressure (kPa) | Growth Rate (µm/h) | Resulting Phase | Reference |
| Zr(thd)4 + Y(thd)3 | Ar / O2 | 627–1027 | 1.0 | ~50 | Cubic (Columnar) | Wahl et al. |
| Zr(thd)4 + Y(thd)3 | Ar / O2 | 500–800 | 0.40 | 0.5–20 | Cubic / Tetragonal | Dubourdieu et al. |
| ZrCl4 + Y(thd)3 (PE-CVD) | Ar / O2 (Plasma) | 700–900 | 0.106 | 100–250 | Tetragonal t' | Preauchat et al. |
| Zr(thd)4 + Y(thd)3 (PE-CVD) | Ar / O2 (Plasma) | 400–600 | 0.1–0.5 | 1–5 | Cubic (100) Textured | AIP Physics |
Characterization Standards
To validate the success of the CVD growth, the following analytical suite is required:
-
X-Ray Diffraction (XRD): Used to confirm the stabilization of the cubic phase. At ~8 mol% Y2O3, the cubic fluorite structure is locked in. For films grown on Si(100), a strong (100) or (200) texture is highly desirable for subsequent epitaxial growth (6)[6].
-
Scanning Electron Microscopy (SEM): Cross-sectional SEM is critical for TBC applications to verify the formation of a columnar microstructure. The columns should exhibit "dense cores with feather-like flanks" to maximize strain tolerance during thermal cycling (1)[1].
-
X-ray Photoelectron Spectroscopy (XPS): Validates the Y:Zr ratio and checks for carbon contamination (C 1s peak at 284.8 eV). High carbon content indicates incomplete thd ligand decomposition, usually requiring an increase in substrate temperature or O2 partial pressure in subsequent runs (4)[4].
References
-
Thermal barrier coatings produced by chemical vapor deposition Source: tandfonline.com URL:1
-
COMPARATIVE STUDY OF THREE YTTRIUM ORGANOMETALLIC COMPOUNDS FOR THE STABILIZATION OF THE CUBIC PHASE IN YSZ DEPOSITED Source: osti.gov URL:4
-
Chemical Vapor Deposition of YSZ Films for Thermal Barrier Coating Source: nii.ac.jp URL:2
-
Catalyst-Enhanced Chemical Vapor Deposition of Yttrium Oxide Source: acs.org URL:5
-
Textured (100) yttria-stabilized zirconia thin films deposited by plasma-enhanced chemical vapor deposition Source: aip.org URL:6
-
Controlled-Stress Large-Area Pulsed Laser Deposition of Yttria Stabilized Zirconia Source: afit.edu URL:3
Sources
tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) handling protocols
An In-Depth Guide to the Handling and Application of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
Authored by a Senior Application Scientist
Preamble: Understanding the Utility of Y(tmhd)₃
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), commonly abbreviated as Y(tmhd)₃ or Y(dpm)₃, is an organometallic coordination complex. Its significance in materials science and semiconductor fabrication stems from a unique combination of properties: moderate thermal stability and high volatility.[1] These characteristics make it an exceptional precursor for gas-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1][2]
The bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands effectively shield the central yttrium(III) ion, preventing premature reactions and oligomerization, which ensures consistent vapor pressure and controlled decomposition. This controlled decomposition is paramount for depositing high-purity, uniform thin films of yttrium oxide (Y₂O₃).[1] These Y₂O₃ films are critical components in various advanced applications, including as high-k gate dielectrics in next-generation transistors, protective optical coatings, and insulating layers in electronic devices.[1][3] This document provides a comprehensive guide for researchers and developers on the safe handling, storage, and effective application of this precursor.
Section 1: Compound Identification and Physicochemical Properties
A thorough understanding of the material's properties is the foundation of its effective and safe use. Y(tmhd)₃ is a white to off-white crystalline solid under standard conditions.[1][4] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15632-39-0 | [1][3][4][5][6][7] |
| Molecular Formula | C₃₃H₅₇O₆Y | [4][7] |
| Molecular Weight | 638.71 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid/powder | [1][4][8] |
| Melting Point | 170-175 °C | [1][3][8] |
| Sublimation Point | 95 °C at 0.05 mm Hg | [4][8] |
| Decomposition Temp. | Begins ~290 °C, significant loss by 400 °C | [1][9] |
| Solubility | Insoluble in water | [1] |
| Sensitivity | Hygroscopic | [8][10] |
Section 2: Safety Protocols and Hazard Management
Y(tmhd)₃ is classified as a hazardous substance and requires careful handling to mitigate risks. The primary hazards are acute toxicity if ingested, inhaled, or in contact with skin, as well as causing serious skin and eye irritation.[3][5][7]
Hazard Identification and Personal Protective Equipment (PPE)
-
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
Mandatory PPE:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) when handling the powder outside of a fume hood or glovebox to avoid breathing dust.[3][5]
Handling and Storage Workflow
Due to its hygroscopic nature and potential for airborne particulate generation, Y(tmhd)₃ should be handled in a controlled environment.[8][10] An inert atmosphere (e.g., a nitrogen or argon-filled glovebox) is recommended for weighing and loading the precursor to prevent hydration, which can alter its volatility and decomposition characteristics.
Caption: General workflow for safe handling of Y(tmhd)₃.
Storage Conditions: Store in a dry, cool, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[5][6] For long-term stability and to preserve its precursor characteristics, storage under an inert gas like nitrogen or argon is recommended.[10]
First Aid and Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical advice if skin irritation occurs.[5]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
-
Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. As with any fire, wear a self-contained breathing apparatus.[5]
Section 3: Application Protocol - MOCVD of Yttrium Oxide (Y₂O₃) Thin Films
Y(tmhd)₃ is a preferred precursor for depositing Y₂O₃ thin films due to its high thermal stability and volatility, which allows for precise control over the deposition process.[1][9] A comparative study showed that at deposition temperatures of 500-600 °C, Y(tmhd)₃ is a highly efficient dopant, introducing a high concentration of yttria with significantly less carbon contamination than other precursors like Y(acac)₃.[9][11]
Causality of Precursor Choice
The choice of Y(tmhd)₃ is deliberate. Its ligands are designed to leave cleanly during decomposition, ideally as volatile organic byproducts, when reacting with an oxidizer (like O₂ or H₂O) in the reaction chamber. This process minimizes the incorporation of carbon impurities into the growing Y₂O₃ film, which is critical for achieving the desired dielectric and optical properties.[9] The precursor's stable sublimation rate ensures a constant supply of yttrium-containing vapor to the substrate, leading to uniform film growth.
Generalized MOCVD Experimental Protocol
This protocol outlines the fundamental steps for depositing a Y₂O₃ film using a hot-wall MOCVD reactor. Note: Specific parameters (temperatures, pressures, gas flows) must be optimized for the specific reactor system and desired film properties.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean for Si) to remove organic and particulate contamination.
-
Load the cleaned substrate into the MOCVD reaction chamber.
-
-
Precursor Handling and System Setup:
-
In an inert atmosphere glovebox, load 100-500 mg of Y(tmhd)₃ powder into the sublimator (bubbler).
-
Securely connect the sublimator to the MOCVD gas manifold.
-
Evacuate the entire system to a base pressure of <10⁻³ Torr to remove atmospheric contaminants.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 500-700 °C).[9]
-
Heat the Y(tmhd)₃ sublimator to a temperature that provides sufficient vapor pressure (e.g., 120-150 °C). The sublimation rate is critical and must be stable.
-
Introduce a high-purity carrier gas (e.g., Argon or Nitrogen) at a controlled flow rate (e.g., 20-50 sccm) through the sublimator to transport the Y(tmhd)₃ vapor into the reaction chamber.
-
Simultaneously, introduce an oxidant gas (e.g., O₂ or H₂O vapor) into the chamber through a separate line at a controlled flow rate.
-
Maintain a stable process pressure (e.g., 1-10 Torr) during deposition.
-
Continue the deposition for the time required to achieve the target film thickness.
-
-
System Cool-Down and Sample Retrieval:
-
After deposition, stop the precursor and oxidant flows and turn off the sublimator heater.
-
Cool the system down to room temperature under a continuous flow of inert gas.
-
Vent the chamber with inert gas and safely remove the coated substrate.
-
Caption: Workflow for the MOCVD of Y₂O₃ films using Y(tmhd)₃.
Post-Deposition Validation
To ensure the protocol was successful, the resulting film must be characterized:
-
Thickness and Uniformity: Measured using ellipsometry or profilometry.
-
Crystallinity and Phase: Analyzed by X-ray Diffraction (XRD).
-
Composition and Purity: Determined by X-ray Photoelectron Spectroscopy (XPS) to confirm the Y:O ratio and quantify any carbon impurities.
-
Morphology: Imaged with Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).
References
-
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) Safety Information. (n.d.). NextSDS. Retrieved from [Link][7]
-
Espinoza-Pérez, L. J., López-Honorato, E., González, L. A., & García-Montalvo, V. (2021). Comparative study of three yttrium organometallic compounds for the stabilization of the cubic phase in YSZ deposited by PE-CVD. OSTI.GOV. Retrieved from [Link][9]
-
Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III). (2012). ResearchGate. Retrieved from [Link][2]
-
Yttrium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate). (n.d.). American Elements. Retrieved from [Link][8]
-
Espinoza-Pérez, L. J., et al. (2021). Comparative study of three yttrium organometallic compounds for the stabilization of the cubic phase in YSZ deposited by PE-CVD. Ceramics International. Oak Ridge National Laboratory. Retrieved from [Link][11]
-
Synthesis, characterization and thermostability of tris(2,2,6,6- tetramethyl-3,5-heptanedionato)yttrium(III). (2012, October 15). Beijing Institute of Technology. Retrieved from [Link][12]
-
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)YTTRIUM(III). (n.d.). LookChem. Retrieved from [Link][10]
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- 1. Yttrium (III) 2,2,6,6-tetramethyl-3,5-heptanedionate - ProChem, Inc. [prochemonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) 99.9 trace metals 15632-39-0 [sigmaaldrich.com]
- 4. strem.com [strem.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.strem.com [sds.strem.com]
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- 10. lookchem.com [lookchem.com]
- 11. Comparative study of three yttrium organometallic compounds for the stabilization of the cubic phase in YSZ deposited by PE-CVD | ORNL [ornl.gov]
- 12. Synthesis, characterization and thermostability of tris(2,2,6,6- tetramethyl-3,5-heptanedionato)yttrium(III) - Beijing Institute of Technology [pure.bit.edu.cn]
Application Note: Advanced Yttrium Doping via MOCVD Using Y(thd)3
Target Audience: Materials Scientists, Semiconductor Researchers, and Thin-Film Engineers Application Focus: High- k Dielectrics, Ferroelectric HfO 2 , and Yttria-Stabilized Zirconia (YSZ)
Mechanistic Principles & Precursor Selection
Yttrium doping is a critical process in modern materials science, utilized to stabilize the cubic phase of zirconia (YSZ) for solid oxide fuel cells, induce ferroelectricity in hafnium oxide (HfO 2 ), and engineer high-temperature superconductors. In Metal Organic Chemical Vapor Deposition (MOCVD), the selection of the yttrium precursor dictates the thermodynamic boundaries of the entire deposition process.
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)—commonly abbreviated as Y(thd)3 , Y(tmhd)3, or Y(DPM)3—is the premier homoleptic β -diketonate precursor for these applications.
The Causality of Precursor Chemistry
The choice to use Y(thd)3 over simpler precursors like Y(acac)3 (yttrium acetylacetonate) is driven by steric hindrance. The bulky tert-butyl groups on the thd ligand sterically shield the central Y 3+ ion. This shielding prevents the intermolecular cross-linking (oligomerization) that plagues less substituted diketonates, thereby ensuring the precursor remains monomeric in the vapor phase [[1]](). Mass spectrometric analysis confirms that Y(thd)3 transports as an intact molecular ion [YL3]+ without forming higher molecular weight fragments, guaranteeing highly predictable mass transport 1.
However, this thermal stability is a double-edged sword. The Y–O bonds within the chelate ring are exceptionally strong. While this allows for excellent shelf-life and vaporization without premature decomposition [[2]](), it requires either high deposition temperatures (>700 °C) or reactive co-reactants (such as oxygen plasma or ozone) to cleanly cleave the ligands without leaving carbon contamination in the film 3.
Quantitative Precursor & Process Summaries
To justify the experimental parameters outlined in the protocol, the thermodynamic and kinetic profiles of common yttrium precursors are summarized below.
Table 1: Comparative Analysis of Yttrium MOCVD Precursors
| Precursor | Vaporization Temp | Ideal Deposition Temp | Oligomerization Risk | Carbon Contamination Risk | Structural Outcome (in YSZ) |
| Y(acac) 3 | 150–180 °C | 700–800 °C | High (Forms dimers) | High (Requires intense oxidation) | Cubic phase at >15 mol% Y |
| Y(thd) 3 | 110–130 °C | 500–600 °C (PE-CVD)>700 °C (Thermal) | Low (Sterically shielded) | Low (75% less C than acac) | Tetragonal/Cubic stabilization |
| Y(Cp) 3 | 100–120 °C | 250–300 °C (ALD) | Low | Moderate (Narrow process window) | Amorphous to Polycrystalline |
Data synthesized from comparative mass spectrometry and Raman spectroscopy studies of Y-doped thin films 1, 4.
Pathway Visualization
The following diagram illustrates the mechanistic pathway from solid precursor sublimation to lattice incorporation.
Figure 1: Mechanistic workflow of Y(thd)3 transport, ligand dissociation, and lattice incorporation.
Self-Validating Protocol: Yttrium Doping via Thermal MOCVD
This protocol details the co-deposition of Y(thd)3 with a host matrix precursor (e.g., Zirconium tert-butoxide for YSZ). Every phase includes a causality explanation and a self-validation checkpoint to ensure systemic integrity.
Phase I: Precursor & Delivery System Preparation
Objective: Achieve stable, monomeric vapor transport without premature condensation.
-
Precursor Loading: In an argon-filled glovebox, load 5.0 g of high-purity Y(thd)3 powder into a stainless-steel bubbler.
-
Causality: While Y(thd)3 is relatively stable in air compared to halide precursors 2, trace moisture can initiate partial ligand hydrolysis, altering the vapor pressure profile.
-
-
Thermal Gradient Establishment:
-
Set the Y(thd)3 bubbler temperature to 120 °C .
-
Set the delivery lines and mass flow controllers (MFCs) to 140 °C .
-
Causality: The lines must be maintained at least 15–20 °C hotter than the bubbler. If a cold spot exists, the precursor will condense, leading to particle flaking, flow restriction, and uncontrolled doping spikes.
-
-
Validation Check: Monitor the downstream pressure gauge (Baratron) during initial carrier gas flow. A stable pressure reading indicates steady sublimation. A fluctuating pressure indicates precursor agglomeration or line condensation.
Phase II: Deposition Execution
Objective: Facilitate complete ligand dissociation and uniform lattice substitution.
-
Substrate Heating: Heat the substrate (e.g., Si wafer or porous anode) to 750 °C for thermal CVD, or 550 °C if utilizing Plasma-Enhanced CVD (PE-CVD).
-
Causality: At 500 °C without plasma, Y(thd)3 only partially decomposes to [Y(thd)2], resulting in massive carbon incorporation 2. Temperatures >700 °C are required to thermally break the robust Y–O bonds of the chelate ring.
-
-
Gas Flow Initiation:
-
Carrier Gas (Ar) through Y(thd)3 bubbler: 100 sccm .
-
Co-reactant (O 2 ): 500 sccm .
-
Causality: High oxygen partial pressure is mandatory. The primary thermal decomposition byproduct of Y(thd)3 is the free β -diketone (Hthd) 2. Oxygen acts as a scavenger, combusting the organic fragments into volatile CO 2 and H 2 O, preventing them from burying into the growing film.
-
-
Chamber Pressure: Regulate the reaction chamber to 5 Torr .
-
Validation Check: Utilize in-situ ellipsometry or reflectometry if available. A linear increase in film thickness confirms a mass-transport-limited regime, which is ideal for uniform doping. Non-linear growth suggests precursor starvation or parasitic gas-phase reactions.
Phase III: Post-Deposition Processing
Objective: Eradicate oxygen vacancies and crystallize the doped matrix.
-
Cooling Protocol: Terminate the Ar carrier flow to the precursor bubblers. Maintain the substrate temperature at 750 °C for 10 minutes under a pure O 2 flow (1000 sccm), then ramp down at 10 °C/min.
-
Causality: Yttrium substitution into a host lattice (like ZrO 2 ) naturally generates oxygen vacancies to maintain charge neutrality. Cooling in an oxygen-rich environment ensures these intrinsic vacancies are thermodynamically stabilized and prevents the formation of extrinsic, defect-driven vacancies.
-
-
Validation Check (Ex-situ): Perform Raman spectroscopy on the deposited film. For YSZ, the disappearance of the monoclinic band at 180 cm −1 and the emergence of broad bands at 249, 310, 452, and 624 cm −1 self-validates that the Y 3+ ions have successfully substituted into the lattice, stabilizing the tetragonal/cubic phase 1.
Troubleshooting Matrix
Table 2: Diagnostic Responses for Y(thd)3 Doping
| Observable Defect | Mechanistic Cause | Corrective Action |
| High Carbon Content (>5 at.%) | Incomplete ligand dissociation; insufficient oxidation of Hthd byproducts. | Increase O 2 partial pressure; increase substrate temp by 50 °C; or introduce O 2 plasma 1. |
| Dopant Concentration Too Low | Precursor condensation in lines OR insufficient vapor pressure. | Increase bubbler temp to 130 °C; ensure delivery lines are strictly >145 °C. |
| Film Opacity / Roughness | Gas-phase nucleation (particles forming before hitting the substrate). | Decrease chamber pressure; reduce precursor carrier gas flow to lower supersaturation. |
References
- OSTI.gov (Department of Energy Office of Scientific and Technical Information)
- Catalyst-Enhanced Chemical Vapor Deposition of Yttrium Oxide Chemistry of Materials - ACS Publications URL
- Atomic Layer Deposition of Y2O3 Thin Films from Yttrium Tris(N,N'-diisopropylacetamidinate)
- Water assisted atomic layer deposition of yttrium oxide using tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) yttrium(iii)
Sources
Application Note: Advanced Liquid Injection MOCVD of Yttrium-Based Thin Films Using Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Biomedical Coatings & Biosensors)
Executive Summary
Yttrium-based thin films—such as yttrium oxide (Y₂O₃), yttrium fluoride (YF₃), and yttrium oxyfluoride (YOF)—are critical materials across multiple high-tech disciplines. In semiconductor physics, Y₂O₃ serves as a high-k gate dielectric[1]. In the biomedical and pharmaceutical sectors, yttrium-based upconversion nanoparticles and coatings are heavily utilized in deep-tissue biosensing and corrosion-resistant protective layers for medical implants[2].
This application note details the optimized protocol for depositing high-purity yttrium films via Liquid Injection Metal-Organic Chemical Vapor Deposition (LI-MOCVD) using the precursor tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) , commonly abbreviated as Y(thd)₃ or Y(TMHD)₃.
Mechanistic Insights: The Causality Behind LI-MOCVD
To achieve reproducible, high-quality film growth, researchers must understand the chemical and thermodynamic limitations of the precursor.
The Precursor Challenge
Y(thd)₃ is a standard precursor for yttrium deposition, but it presents significant challenges in conventional bubbler-based MOCVD systems. It is a solid at room temperature and exhibits a strong tendency to oligomerize[3]. When heated in a conventional bubbler for extended periods, its vapor pressure becomes highly unstable, leading to irreproducible precursor concentration in the gas phase and subsequent degradation of the film's stoichiometry[4].
The Liquid Injection Solution
LI-MOCVD circumvents these thermal aging issues by decoupling the storage temperature from the vaporization temperature[5].
-
Solvent Coordination: Y(thd)₃ is dissolved in a polar, coordinating organic solvent such as Tetrahydrofuran (THF) or Diglyme[3]. The solvent molecules coordinate with the yttrium center, breaking down oligomers and stabilizing the complex at room temperature.
-
Flash Vaporization: The liquid solution is maintained at room temperature and delivered via a computer-controlled pulsed electrovalve (injector) into a heated vaporizer[6]. The micro-droplets undergo flash evaporation (typically between 188°C and 255°C)[4], ensuring that the exact injected dose is completely vaporized and immediately transported to the reaction chamber without thermal degradation[5].
Materials and Reagents
| Component | Specification / Chemical | Function / Rationale |
| Yttrium Precursor | Y(thd)₃ (99.9% purity) | Primary yttrium source; provides high volatility upon flash evaporation[4]. |
| Solvent | Anhydrous THF or Diglyme | Dissolves Y(thd)₃ (0.05 M - 0.1 M); prevents oligomerization[3]. |
| Carrier Gas | Ultra-High Purity (UHP) Argon or N₂ | Transports the vaporized precursor from the vaporizer to the reactor[6]. |
| Oxidant | UHP O₂ or Ozone (O₃) | Reacts with the precursor at the substrate to form Y₂O₃ or YOF[1]. |
| Substrate | Si(100), Sapphire, or Titanium | Target surface for deposition (Titanium is preferred for biomedical implants). |
System Architecture & Workflow
The following diagram illustrates the LI-MOCVD system architecture, highlighting the separation of the room-temperature precursor reservoir from the high-temperature deposition zones.
Fig 1. Schematic workflow of the Liquid Injection MOCVD system for Y(thd)3 deposition.
Experimental Protocol: A Self-Validating System
This protocol integrates in-situ monitoring to ensure a self-validating feedback loop during deposition.
Step 1: Precursor Formulation
-
Inside an argon-filled glovebox, weigh the appropriate mass of Y(thd)₃ to achieve a 0.05 M concentration.
-
Dissolve the solid precursor in anhydrous THF (or dimethoxyethane)[2]. Stir until the solution is completely clear.
-
Transfer the solution to the stainless-steel liquid reservoir of the LI-MOCVD system and pressurize with inert gas (e.g., N₂ at 2 bars)[6].
Step 2: System Purge and Equilibration
-
Evacuate the MOCVD chamber to a base pressure of <10−3 Torr.
-
Heat the flash vaporizer to 250°C . Caution: Temperatures below 188°C will cause incomplete vaporization and droplet accumulation, while temperatures above 280°C may cause premature precursor decomposition.[4]
-
Heat the substrate to the target deposition temperature (400°C – 650°C )[2].
-
Introduce the carrier gas (Ar, 150–200 sccm) and oxidant (O₂, 500–1000 sccm)[7]. Stabilize the chamber pressure at 1.5 to 5.0 Torr [1].
Step 3: Pulsed Injection and Deposition
-
Activate the high-speed electrovalve (injector). Set the injection parameters:
-
Frequency: 5 Hz
-
Opening Time: 1 to 5 ms per pulse[6].
-
-
The pulsed micro-droplets enter the vaporizer, flash-evaporate, and are swept into the reactor by the carrier gas.
Step 4: In-situ Monitoring and Quality Control
-
Utilize in-situ Spectroscopic Ellipsometry to monitor the film growth in real-time. This allows for the precise measurement of the film thickness and surface roughness at the sub-nanometer level[1].
-
Adjust the pulse frequency dynamically if the growth rate deviates from the target (typical growth rates are ~1-3 nm/min depending on concentration and frequency).
Step 5: Ex-situ Validation & Post-Deposition Annealing
-
Carbon Contamination Check: Because Y(thd)₃ contains bulky organic ligands, carbon incorporation is a risk. Perform X-ray Photoelectron Spectroscopy (XPS) on the as-deposited film.
-
Annealing: If carbon levels exceed 2 atomic %, or if higher crystallinity is required for upconversion luminescence, anneal the sample at 700°C - 800°C in an oxygen-rich atmosphere[6].
Quantitative Optimization Parameters
To assist in troubleshooting and process optimization, the following table summarizes the causal relationships between LI-MOCVD parameters and resulting film properties:
| Parameter | Optimal Range | Effect on Film Quality | Mechanistic Rationale |
| Precursor Concentration | 0.05 M – 0.1 M | Dictates baseline growth rate. | Concentrations >0.1 M risk incomplete flash evaporation, leading to particle generation and high surface roughness[2]. |
| Vaporizer Temperature | 200°C – 250°C | Controls gas-phase purity. | Ensures complete sublimation of Y(thd)₃ without breaking the chelate rings prematurely[4]. |
| Substrate Temperature | 400°C – 650°C | Drives crystallinity and density. | Lower temps yield amorphous films (ideal for some high-k applications). Higher temps yield crystalline structures (ideal for luminescent host matrices)[2]. |
| Injector Pulse Frequency | 1 Hz – 10 Hz | Modulates step-coverage. | Lower frequencies allow sufficient time for surface diffusion and byproduct desorption, improving conformality in high-aspect-ratio biomedical implants[6]. |
References
-
Tsuchiya, Y., Endoh, M., Kurosawa, M., Tung, R. T., Hattori, T., & Oda, S. (2003). "Pulsed-Source MOCVD of High-k Dielectric Thin Films with in situ Monitoring by Spectroscopic Ellipsometry." Japanese Journal of Applied Physics, 42(4R), 1957. URL:[Link]
-
Pasko, S. V., Hubert-Pfalzgraf, L. G., Abrutis, A., Richard, P., Bartasyte, A., & Kazlauskiene, V. (2004). "New sterically hindered Hf, Zr and Y b-diketonates as MOCVD precursors for oxide films." Journal of Materials Chemistry, 14(8), 1245-1251. URL:[Link]
-
Guillon, H., Daniele, S., & Hubert-Pfalzgraf, L. G. (1999). "Synthesis and characterisation of β-ketoesterate complexes of yttrium, barium and copper(II): New precursors for liquid injection MOCVD?" Journal de Physique IV, 9(8). URL:[Link]
-
Zhang, S.-T., Modreanu, M., Roussel, H., & Deschanvres, J.-L. (2018). "Exploring optical properties of Vernier phase yttrium oxyfluoride thin films grown by pulsed liquid injection MOCVD." Dalton Transactions, 47(8), 2655-2661. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jp4.journaldephysique.org [jp4.journaldephysique.org]
- 4. Y β-DIKETONATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Mn β-DIKETONATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
Application Note: Gas-Phase Synthesis of Luminescent Yttrium-Based Nanomaterials and Hybrid Frameworks Using Y(thd)3
Executive Summary & Rationale
The synthesis of luminescent yttrium-based nanomaterials—ranging from rare-earth-doped yttrium oxide ( Y2O3:Ln3+ ) nanoparticles to metal-organic framework (MOF) thin films—requires precursors that balance volatility with extreme thermal stability. Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Y(thd)3 , is a premier β -diketonate complex for gas-phase depositions such as Atomic Layer Deposition (ALD), Molecular Layer Deposition (MLD), and Metal-Organic Chemical Vapor Deposition (MOCVD)[1][2].
Unlike cyclopentadienyl ( Cp ) precursors which suffer from narrow thermal windows and premature decomposition, Y(thd)3 exhibits exceptional thermal stability up to 350–400 °C[3][4]. This stability allows for the highly controlled, self-limiting growth of pristine inorganic films and luminescent organic-inorganic hybrid networks. For drug development professionals, these luminescent nano-coatings offer breakthrough potential in biocompatible biosensor surfaces, zero-background time-gated bio-imaging, and theranostic drug-delivery tracking.
This application note details the causality behind precursor selection, provides self-validating experimental protocols for both ALD/MLD and MOCVD workflows, and maps the mechanistic pathways of luminescence in these advanced nanomaterials.
Physicochemical Profiling of Y(thd)3
The choice of Y(thd)3 is dictated by its structural chemistry. The bulky tert-butyl groups of the thd ligand shield the central Y3+ ion, preventing oligomerization and ensuring the precursor remains volatile enough to sublime at ~130 °C[2]. However, the strong Y−O bonds within the chelate ring make it relatively unreactive toward weak oxidants like water[4].
Causality in Experimental Design:
-
For pure Y2O3 synthesis: Strong oxidants (e.g., Ozone O3 or O2 plasma) must be used to break the Y−O bonds, yielding a typical ALD growth window of 250–375 °C with a growth rate of ~0.23 Å/cycle[4][5].
-
For Hybrid MOF synthesis: Y(thd)3 readily undergoes ligand exchange with strong organic carboxylic acids (e.g., 1,4-benzenedicarboxylic acid, H2bdc ) in MLD, bypassing the need for aggressive oxidants and preserving the organic sensitizer[2].
Table 1: Comparative Precursor Metrics for ALD/MLD
| Precursor | Sublimation Temp (°C) | ALD/MLD Window (°C) | Co-Reactant | Growth Rate (Å/cycle) | Primary Application |
| Y(thd)3 | 130 | 250 – 375 | O3 / Plasma | 0.20 – 0.23 | High-purity Y2O3 films[4][5] |
| Y(thd)3 | 130 | 180 – 250 | H2bdc / HQA | ~1.30 – 2.00 | Luminescent Y-MOFs / Hybrids[2][6] |
| Eu(thd)3 | 150 | 180 – 250 | H2bdc | ~1.50 | Red-emitting dopant/MOF[2] |
| Y(Cp)3 | 100 | 250 – 300 | H2O | 1.20 – 1.60 | High-k dielectrics (Low stability)[7] |
Mechanistic Pathways & Visualizations
The ALD/MLD Growth Mechanism
The synthesis of luminescent hybrid films relies on sequential, self-terminating gas-solid reactions. Y(thd)3 chemisorbs onto a hydroxylated surface, followed by a ligand-exchange reaction when exposed to an aromatic dicarboxylic acid.
Caption: ALD/MLD cycle for synthesizing luminescent Y-organic hybrid thin films using Y(thd)3.
Luminescence Sensitization (The Antenna Effect)
Direct excitation of rare-earth ions ( Eu3+ , Tb3+ ) is highly inefficient due to forbidden f−f transitions. By integrating Y(thd)3 and Eu(thd)3 with aromatic organic linkers (like H2bdc ), the organic ligand acts as an "antenna," absorbing UV light and transferring the energy to the emitting lanthanide ion[2][6].
Caption: Antenna effect mechanism: Energy transfer from organic ligands to Ln3+ ions in hybrid MOFs.
Experimental Protocols
Protocol A: ALD/MLD of Eu3+ -Doped Yttrium-Organic Frameworks
Purpose: Synthesis of highly luminescent, conformal coatings for biosensors and optical waveguides.
System Preparation & Precursor Loading:
-
Substrate Preparation: Clean Si(100) substrates using a standard Piranha solution ( 3:1 H2SO4:H2O2 ) for 10 minutes to generate a densely hydroxylated surface. Rinse with deionized water and dry with N2 .
-
Precursor Temperatures:
-
Reactor Conditions: Set the main deposition chamber to 250 °C . Maintain a constant flow of N2 carrier gas (99.999% purity).
Deposition Workflow (Self-Validating Cycle):
-
Host Matrix Cycle ( Y−bdc ):
-
Pulse Y(thd)3 for 1.5 seconds.
-
Purge with N2 for 2.0 seconds (removes steric hindrance and unreacted precursors).
-
Pulse H2bdc for 2.0 seconds.
-
Purge with N2 for 2.5 seconds.
-
-
Dopant Cycle ( Eu−bdc ):
-
To achieve a ~5% Eu3+ doping concentration, replace every 19th Y(thd)3 pulse with an Eu(thd)3 pulse (1.5s pulse / 2.0s purge).
-
-
Validation: Run for 500 total cycles. The expected film thickness is ~65 nm (assuming a growth rate of ~0.13 nm/cycle)[2]. Validate via Quartz Crystal Microbalance (QCM) in-situ, or ex-situ via Spectroscopic Ellipsometry.
Protocol B: MOCVD of Upconverting Y2O3:Er3+ Nanoparticles
Purpose: Synthesis of crystalline inorganic nanoparticles for deep-tissue bio-imaging.
System Preparation:
-
Utilize a radio-frequency (RF) plasma-assisted MOCVD reactor[1].
-
Load Y(thd)3 and Er(thd)3 into vaporizers set to 140 °C and 150 °C , respectively.
-
Use Argon as the carrier gas and O2 (or O3 ) as the reactive oxidant.
Deposition Workflow:
-
Heat the target substrate/collection zone to 400–500 °C . Causality: Temperatures above 394 °C are required to induce the exothermic thermal decomposition of the thd ligands and stabilize the cubic phase of Y2O3 [8].
-
Introduce the vaporized precursors alongside O2 into the plasma zone (RF self-bias of -100 V)[1].
-
Nucleation and Growth: The high thermal energy combined with oxygen plasma strips the carbon-heavy thd ligands, nucleating nascent Y2O3:Er nanoparticles in the gas phase or as a nanostructured film on the substrate.
-
Validation: Perform X-ray Diffraction (XRD). A successful synthesis will yield a fully stabilized cubic phase. Photoluminescence (PL) spectroscopy under 980 nm excitation should reveal distinct upconversion emission peaks between 500–570 nm (green) and 600–670 nm (red)[1].
Quantitative Data: Luminescent Properties
Table 2: Photophysical Properties of Synthesized Nanomaterials
| Material System | Synthesis Method | Excitation ( λex ) | Primary Emission ( λem ) | Quantum Yield / Intensity | Key Application |
| Y−bdc:Tb3+ | ALD/MLD | 254 nm (UV) | 545 nm (Green) | High (Antenna Sensitized) | Biosensor Coatings[2] |
| Y−HQA:Eu3+ | ALD/MLD | 350-400 nm | 614 nm (Red) | High (Broadband Excitation) | Optoelectronics[6] |
| Y2O3:Er3+ | MOCVD | 980 nm (NIR) | 550 nm, 660 nm | Moderate (Upconversion) | Deep-tissue Imaging[1] |
References
-
Aromatic sensitizers in luminescent hybrid films National Institutes of Health (NIH) / PMC[Link]
-
Luminescent thin films of Eu-bearing UiO-66 Metal Organic Framework prepared by ALD/MLD ResearchGate[Link]
-
Atomic Layer Deposition of Y2O3 Thin Films Using Y(MeCp)2(iPr-nPrAMD) Precursor and H2O MDPI[Link]
-
Thermal and Plasma-Enhanced Atomic Layer Deposition of Yttrium Oxide Films ACS Applied Materials & Interfaces[Link]
-
Er-Doped Y2O3 Nanoparticles: A Comparison of Different Synthesis Methods ResearchGate[Link]
-
Low-Temperature ALE Deposition of Y2O3 Thin Films from β-Diketonate Precursors ResearchGate[Link]
-
Comparative study of three yttrium organometallic compounds for the stabilization of the cubic phase in YSZ deposited by PE-CVD OSTI.gov[Link]
-
Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3] and water National Institutes of Health (NIH) / PMC[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Atomic Layer Deposition of Y2O3 Thin Films Using Y(MeCp)2(iPr-nPrAMD) Precursor and H2O, and Their Erosion Resistance in CF4-Based Plasma [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
Application Note: Y(tmhd)₃ Precursor Protocols for High-κ Yttrium Oxide Thin Films
Executive Summary & Material Significance
Yttrium oxide (Y₂O₃) is a critical high-κ dielectric material characterized by a high dielectric constant (κ ≈ 10–15), a wide bandgap (~5.5 eV), and exceptional thermal stability[1]. These properties make it indispensable for next-generation microelectronics, solid-state memory, and protective coatings for advanced biosensors used in drug development metrology[2].
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)—commonly abbreviated as Y(tmhd)₃ or Y(thd)₃—is a premier β-diketonate metal-organic precursor[2]. While newer cyclopentadienyl-based precursors offer higher growth rates, Y(tmhd)₃ remains the industry standard for producing ultra-high-purity films due to its unparalleled thermal stability and predictable monomeric vapor transport[3]. This guide details the physicochemical mechanics, causality-driven experimental protocols, and self-validating workflows for the Atomic Layer Deposition (ALD) of Y₂O₃ using Y(tmhd)₃.
Physicochemical Profiling & Thermodynamic Causality
Y(tmhd)₃ is a white crystalline solid at room temperature with a melting point of 173–176 °C[4].
-
Vaporization Causality: Because it is a solid, varying crystal sizes can lead to inconsistent surface area and fluctuating evaporation rates[5]. To mitigate this, the precursor must be sublimated at 140–160 °C under reduced pressure. Torsion-effusion mass spectrometry confirms that in this temperature regime, the saturated vapor is highly monomeric, ensuring predictable mass transport to the reaction chamber without premature thermal degradation[3].
-
Delivery Line Heating Causality: Precursor delivery lines must be heated 15–20 °C higher than the bubbler temperature. This thermal gradient strictly prevents the condensation of the vaporized Y(tmhd)₃ on chamber walls and valves, which would otherwise cause particulate generation, inconsistent dosing, and parasitic Chemical Vapor Deposition (CVD)[6].
Mechanistic Insights: The ALD Reaction Pathway
The β-diketonate ligands in Y(tmhd)₃ are highly stable due to strong Y–O bonds and the steric shielding provided by bulky tert-butyl groups[7].
-
Causality in Co-reactant Selection: When attempting ALD with weak oxidants like H₂O, the thermal energy at standard ALD temperatures (<350 °C) is insufficient to overcome the activation barrier for ligand hydrolysis[7]. Consequently, ozone (O₃) or an oxygen plasma is strictly required[8]. Ozone drives a combustion-like ligand exchange, aggressively oxidizing the tmhd ligands into volatile CO₂ and H₂O, leaving behind a dense, high-purity Y₂O₃ film[8].
Fig 1. Self-limiting ALD cycle of Y(tmhd)3 and Ozone for Y2O3 thin film deposition.
Experimental Protocol: Self-Validating ALD Workflow
To ensure trustworthiness and reproducibility, this protocol integrates a self-validating feedback loop using in-situ metrology.
Step 1: Substrate Preparation & Loading
-
Perform a standard RCA clean on the Si(100) substrate, followed by a 1% HF dip to strip native oxide if epitaxial growth is desired, or leave the native oxide for standard amorphous/polycrystalline high-κ integration.
-
Load the substrate into the ALD reactor and pump down to a base pressure of < 10⁻³ Torr.
Step 2: Thermal Equilibration
-
Heat the Y(tmhd)₃ bubbler to 150 °C.
-
Heat the delivery lines to 165 °C.
-
Heat the substrate to 250–350 °C.
-
Causality: Below 250 °C, ozone reactivity is insufficient to fully combust the bulky tmhd ligands, leading to carbon contamination (>5 at.%)[8]. Above 350 °C, Y(tmhd)₃ begins to thermally decompose, shifting the growth regime from self-limiting ALD to continuous CVD, which degrades film conformality[7].
-
Step 3: Self-Validating Process Control (In-situ QCM)
-
Initiate precursor pulsing while monitoring an in-situ Quartz Crystal Microbalance (QCM).
-
Validation Check: Increase the Y(tmhd)₃ pulse time from 2s to 10s. If the mass gain per cycle does not plateau (saturate), the system is operating in a CVD regime (thermal decomposition) rather than true ALD. If saturation fails, immediately reduce the substrate temperature by 10 °C and re-test.
Step 4: ALD Cycling
Execute the optimized ALD cycle:
-
Pulse Y(tmhd)₃: 3.0 seconds (Carrier gas: Ar at 100 sccm).
-
Purge: 5.0 seconds (Ar at 200 sccm).
-
Pulse O₃: 4.0 seconds (Ozone concentration ~150 g/Nm³).
-
Purge: 5.0 seconds (Ar at 200 sccm).
-
Repeat for the desired number of cycles (Growth Per Cycle is typically ~0.20–0.23 Å/cycle)[8].
Fig 2. Self-validating experimental workflow for Y2O3 thin film deposition.
Quantitative Data: Precursor Comparison
While Y(tmhd)₃ is the gold standard for stability, researchers must balance thermal robustness against throughput. The following table synthesizes quantitative data comparing Y(tmhd)₃ against alternative yttrium precursors[8],[1],[4].
| Precursor | Chemical Formula | State at RT | Evaporation Temp (°C) | Optimal Co-reactant | GPC (Å/cycle) | Thermal Stability |
| Y(tmhd)₃ | Y(C₁₁H₁₉O₂)₃ | Solid (mp: 176°C) | 140–160 | Ozone (O₃) / Plasma | 0.20 – 0.23 | Excellent (>350°C) |
| Y(MeCp)₃ | Y(CH₃C₅H₄)₃ | Solid (mp: 124°C) | 100–120 | Water (H₂O) | 1.20 – 1.30 | Moderate (~300°C) |
| Y(iPr₂amd)₃ | Y(C₁₁H₂₃N₂)₃ | Solid (mp: >220°C) | 130 | Water (H₂O) | 0.80 | Moderate |
| Y(sBuCp)₃ | Y(C₉H₁₃)₃ | Liquid | 120 | Water (H₂O) | ~1.70 | Low-Moderate |
Note: The significantly lower GPC of Y(tmhd)₃ is a direct consequence of the massive steric bulk of the tmhd ligands, which limits the number of precursor molecules that can chemisorb onto the substrate during a single pulse.
References
-
ProChem, Inc. - Yttrium (III) 2,2,6,6-tetramethyl-3,5-heptanedionate. 2
-
Atomic Layer Deposition - Thermodynamic and experimental studies of ALD...6
-
RSC Advances - Water assisted atomic layer deposition of yttrium oxide...7
-
Chemistry of Materials (ACS) - Processing of Y2O3 Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors.8
-
Journal of Physical Chemistry A (ACS) - Vapor Pressures of the Copper and Yttrium β-Diketonate MOCVD Precursors. 3
-
University of Twente Research - Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide...1
-
PMC / NIH - Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor...4
-
Google Patents - Volatile yttrium organic compounds and process for the preparation...5
Sources
- 1. research.utwente.nl [research.utwente.nl]
- 2. Yttrium (III) 2,2,6,6-tetramethyl-3,5-heptanedionate - ProChem, Inc. [prochemonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. NL9302030A - Volatile yttrium organic compounds and process for the preparation of yttrium-containing layered materials from these compounds. - Google Patents [patents.google.com]
- 6. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Advanced Technical Support Center: Optimizing Volatility and Mass Transport of Y(thd)₃ Precursors
Target Audience: Researchers, materials scientists, and drug development professionals utilizing yttrium-based organometallic precursors.
For researchers in advanced materials, semiconductor fabrication (ALD/CVD), and yttrium-based radiopharmaceutical development, maintaining the volatility of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)—commonly known as Y(thd)₃ or Y(tmhd)₃—is a critical operational challenge. Despite its widespread use, the inherent chemical structure of this precursor often leads to unpredictable mass transport and thermal degradation.
This technical support guide is designed to troubleshoot volatility loss, explain the underlying mechanistic causality of precursor degradation, and provide self-validating protocols to synthesize highly volatile, stable monomeric adducts.
Core Mechanism Analysis: Volatility Degradation vs. Stabilization
The fundamental issue with Y(thd)₃ lies in its atomic geometry. The large ionic radius of the Y³⁺ ion means that the six oxygen atoms provided by the three β-diketonate ligands are insufficient to fully saturate its coordination sphere. This coordinative unsaturation drives the molecule to seek additional electron donors, leading to two distinct pathways: degradation via oligomerization, or stabilization via engineered adduction.
Logical pathways of Y(thd)₃ volatility degradation vs. stabilization via Lewis base adduction.
Diagnostic FAQs & Troubleshooting Guides
Q1: Why does the vapor pressure of my Y(thd)₃ drop significantly after prolonged storage or continuous heating? Causality & Explanation: Y³⁺ has a large ionic radius, meaning that even with the bulky tert-butyl groups of the thd ligands, the metal center remains coordinatively unsaturated (preferring a coordination number of 7 or 8). Over time, or under thermal stress, the molecules satisfy this unsaturation by absorbing ambient moisture to form [Y(thd)₃(H₂O)] or by undergoing solid-state oligomerization (forming dimers or trimers via bridging oxygen atoms) 1. This drastically increases the effective molecular weight and intermolecular forces, requiring higher sublimation temperatures which ultimately cause thermal degradation before vaporization.
Q2: How can I prevent oligomerization and stabilize the monomeric form without switching to expensive fluorinated precursors? Causality & Explanation: The most effective approach is "Volatility by Design" through the formation of Lewis base adducts. By reacting Y(thd)₃ with neutral, multidentate donor ligands—such as polyethers (glymes) or nitrogen donors like 1,10-phenanthroline—the coordination sphere of the yttrium ion is fully saturated in situ. This steric and electronic saturation prevents intermolecular bridging and shields the metal center from moisture. The resulting monomeric adducts exhibit significantly higher and more consistent vapor pressures than the parent compound 2.
Q3: What is the impact of polyether chain length on the volatility of Y(thd)₃ adducts? Causality & Explanation: Chain length strictly dictates the structural nature of the adduct. Short-chain polyethers like monoglyme and diglyme form neutral, highly volatile monomeric adducts. Thermogravimetric analysis demonstrates that monoglyme and diglyme adducts vaporize approximately four and two times faster, respectively, than hydrated Y(thd)₃ 2. However, employing longer chains like tetraglyme forces an ionic disproportionation, yielding complexes such as[Y(thd)₂(tetraglyme)]⁺[Y(thd)₄]⁻. These ionic species exhibit strong electrostatic intermolecular forces, which paradoxically destroys volatility and leads to high-temperature decomposition rather than clean sublimation.
Quantitative Data: Precursor Volatility Comparison
The following table summarizes the thermal behavior and relative vaporization rates of various Y(thd)₃ configurations, highlighting the superior performance of short-chain glyme adducts 2, 3.
| Precursor Complex | Sublimation Temp (°C) | Relative Vaporization Rate | Coordination State |
| Y(thd)₃ (Anhydrous) | 90 – 100 | 1.0x (Baseline) | Monomer / Dimer |
| Y(thd)₃·H₂O | 100 – 120 | ~0.8x | Hydrated Monomer |
| Y(thd)₃·monoglyme | 80 – 95 | ~4.0x | Saturated Monomer |
| Y(thd)₃·diglyme | 90 – 100 | ~2.0x | Saturated Monomer |
| Y(thd)₃·tetraglyme | > 170 | < 0.5x | Ionic Complex |
Standard Operating Procedure: Synthesis of Highly Volatile Y(thd)₃·Glyme Adducts
Self-Validating Principle: The successful formation of a monomeric adduct is inherently self-validated during the final vacuum sublimation step. Unreacted oligomers or ionic byproducts will remain as a solid residue in the reaction vessel, while the pure monomeric adduct will cleanly sublime at low temperatures (90–110 °C), ensuring that only the highly volatile target compound is isolated for your experiments.
Step-by-step synthesis workflow for volatile Y(thd)₃ polyether adducts.
Step-by-Step Methodology:
-
Precursor Preparation: Dehydrate the starting Y(thd)₃ precursor under vacuum (0.01 Torr) at 60 °C for 2 hours to remove residual moisture.
-
Dissolution: In a Schlenk flask under an inert nitrogen atmosphere, dissolve 10 mmol of anhydrous Y(thd)₃ in 50 mL of anhydrous n-hexane.
-
Ligand Addition: Slowly add a stoichiometric equivalent (10 mmol) of freshly distilled polyether (e.g., monoglyme or diglyme) dropwise to the stirring solution.
-
Adduction Reaction: Allow the mixture to stir continuously at room temperature (25 °C) for 12 to 24 hours to ensure complete saturation of the yttrium coordination sphere.
-
Solvent Removal: Remove the n-hexane solvent in vacuo using a rotary evaporator, leaving a crude solid or viscous oil.
-
Purification via Sublimation: Transfer the crude product to a sublimation apparatus. Sublimate at 90–110 °C under high vacuum (0.01 Torr). The pure Y(thd)₃·glyme adduct will deposit on the cold finger, leaving any non-volatile oligomers behind.
References
- Title: Atomic layer deposition: a key technology for the controlled growth of oxide thin films for advanced applications Source: Estonian Academy Publishers URL
- Source: FLORE (University of Florence)
- Title: COMPARATIVE STUDY OF THREE YTTRIUM ORGANOMETALLIC COMPOUNDS FOR THE STABILIZATION OF THE CUBIC PHASE IN YSZ DEPOSITED Source: OSTI URL
Sources
Technical Support Center: Y(thd)3 ALD Process Optimization
Eradicating Carbon Contamination in High-k Biosensor Dielectrics
Target Audience: Materials Scientists, Biosensor Engineers, and Drug Development Professionals.
Application Context: High-throughput drug screening and semiconductor-based DNA sequencing rely heavily on Ion-Sensitive Field-Effect Transistors (ISFETs). Yttrium oxide (Y₂O₃) is an ideal high-k gate dielectric for these sensors due to its high pH sensitivity and biocompatibility. However, carbon contamination in the Y₂O₃ lattice creates electrical charge traps. These traps cause baseline drift and destroy the signal-to-noise ratio required for precise ionic detection during cellular metabolic monitoring.
Causality & Mechanism: The Problem with Y(thd)3
The precursor Y(thd)3 [tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)] is a solid O-coordinated β-diketonate[1]. While it offers excellent thermal stability, its bulky thd ligands contain massive tert-butyl groups that create two primary challenges:
-
Steric Hindrance: The physical size of the ligands limits surface saturation density during the chemisorption phase.
-
Thermodynamic Barrier: The Y-O bonds within the precursor are exceptionally strong. Weak oxidants cannot provide the activation energy required to cleave these bonds and fully combust the carbon backbone, leaving residual carbon and carbonate species trapped in the dielectric film.
Troubleshooting FAQs
Q1: I am running a Y(thd)3 + H₂O process at 250 °C for my ISFETs, but XPS depth profiling shows >6 at. % carbon. How do I eliminate this? A1: You must switch your co-reactant. Water (H₂O) lacks the thermodynamic oxidation potential to cleanly remove the thd ligands. 2 demonstrates that using H₂O with Y(thd)3 results in high impurity levels, including up to 6 at. % carbon and 10 at. % hydrogen[2]. You must transition to a highly reactive oxygen source, such as Ozone (O₃), to fully combust the tert-butyl groups into volatile CO₂ and H₂O.
Q2: I switched to Ozone (O₃), but I am still seeing ~10 at. % carbon at 200 °C. Why didn't O₃ solve the problem? A2: Carbon combustion is highly temperature-dependent. At 200 °C, the thermal energy is insufficient to drive the complete oxidation of the bulky ligands, even with O₃. 3 show that increasing the deposition temperature to 350 °C is required to reduce carbon impurities to a functional 1.0–1.4 at. %[3].
Q3: My growth rate dropped to 0.23 Å/cycle after optimizing the O₃ process at 350 °C. Is my process broken? A3: No, this is the expected kinetic limit. The bulky nature of the thd ligand causes severe steric hindrance, limiting the number of active sites available during chemisorption. 1 confirms that the standard growth rate for the optimized Y(thd)3/O₃ process at 350 °C is approximately 0.23 Å/cycle[1].
Quantitative Data Presentation
Table 1: Impact of ALD Parameters on Y(thd)3 Carbon Contamination
| Precursor | Co-Reactant | Deposition Temp (°C) | Carbon Impurity (at. %) | Growth Rate (Å/cycle) | Dielectric Quality |
| Y(thd)3 | H₂O | 250 | 6.0 - 10.0 | ~0.80 | Poor (High Leakage) |
| Y(thd)3 | O₃ | 200 | ~10.0 | ~0.35 | Poor (High Leakage) |
| Y(thd)3 | O₃ | 350 | 1.0 - 1.4 | 0.23 | Excellent (Low Leakage) |
Self-Validating Experimental Protocol
Optimized Y(thd)3 / O₃ ALD Cycle for Low-Carbon Dielectrics
To ensure trust and reproducibility across drug development hardware, this protocol includes a self-validating metrology loop.
Step 1: Precursor Sublimation & Delivery
-
Heat the Y(thd)3 solid precursor bubbler to >130 °C to achieve sufficient vapor pressure[1].
-
Maintain delivery lines at 140 °C to prevent precursor condensation.
Step 2: ALD Cycle Execution (Target: 350 °C Substrate Temp)
-
Pulse 1 (Yttrium): Inject Y(thd)3 vapor for 2.0 seconds. (Allows chemisorption until steric hindrance halts reactions).
-
Purge 1: Flow high-purity Ar (200 sccm) for 5.0 seconds. (Removes physisorbed precursor molecules).
-
Pulse 2 (Oxidation): Inject O₃ (concentration >200 g/Nm³) for 3.0 seconds. (Combusts the thd ligands into CO₂ and H₂O).
-
Purge 2: Flow high-purity Ar (200 sccm) for 10.0 seconds. (Critical Step: Extended purge is mandatory to evacuate the bulky CO₂ and H₂O combustion byproducts before the next cycle).
Step 3: Self-Validation (In-Situ & Ex-Situ Metrology)
-
In-Situ: Use spectroscopic ellipsometry to verify a linear growth rate of exactly 0.23 Å/cycle. Deviations indicate incomplete purging or CVD-like parasitic reactions.
-
Ex-Situ: Perform X-ray Photoelectron Spectroscopy (XPS) depth profiling. Calibrate to the C 1s peak (284.8 eV). A validated process will show <1.5 at. % carbon in the bulk film.
Reaction Workflow Visualization
Logical workflow of Y(thd)3 ALD highlighting the critical role of strong oxidants in carbon removal.
Sources
Technical Support Center: Optimizing Y(tmhd)₃ Sublimation for MOCVD
Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers, materials scientists, and process engineers utilizing Yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) —commonly referred to as Y(tmhd)₃ or Y(thd)₃ —as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD).
While Y(tmhd)₃ is the industry standard for depositing yttria-stabilized zirconia (YSZ), YBa₂Cu₃O₇ (YBCO) superconductors, and yttrium oxide (Y₂O₃) films, its solid-state nature and complex coordination chemistry often lead to mass transport inconsistencies. This guide provides mechanistic troubleshooting, quantitative thermodynamic data, and validated protocols to stabilize your deposition rates.
I. Diagnostic Workflow: Sublimation Decay
When mass transport rates decay during an MOCVD run, the root cause is typically a shift in the precursor's physical surface area or its chemical structure. Use the following diagnostic logic to isolate the failure mode.
Diagnostic workflow for resolving Y(tmhd)₃ sublimation rate decay in MOCVD systems.
II. Quantitative Thermodynamic Data
To achieve a stable flux, the bubbler temperature and reactor pressure must be strictly controlled to prevent premature melting or thermal decomposition.
| Property | Value / Equation | Causality & Impact on MOCVD |
| Molecular Weight | 638.7 g/mol [1] | High mass requires elevated thermal energy for vaporization. |
| Melting Point | ~175 °C – 180 °C[1] | Operating too close to the melting point causes powder sintering, drastically reducing the surface area available for sublimation. |
| Sublimation Temp. | 90 °C – 160 °C (at 0.01 – 0.05 Torr)[2] | Highly pressure-dependent. Lowering reactor pressure allows for lower bubbler temperatures, preserving precursor integrity. |
| Enthalpy of Sublimation ( ΔsubHm ) | 151.0 ± 0.8 kJ/mol (at 372 K)[3] | High enthalpy indicates strong intermolecular forces in the solid state, necessitating highly uniform heating to prevent cold spots. |
| Vapor Pressure Equation | logP=20.359−(7885/T) [3] | Derived via torsion-effusion methods. Use this to calculate the exact theoretical flux for your carrier gas flow rate. |
III. Troubleshooting & FAQs
Q1: Why does the mass transport rate of Y(tmhd)₃ decay over time during extended MOCVD runs? A1: The decay is primarily caused by coordinative unsaturation . The Y³⁺ ion has a large ionic radius, and the three bulky tmhd ligands do not fully shield the metal center. Over time, especially under thermal stress in a heated bubbler, the molecules self-associate to form dimers or trimers (oligomerization), or they coordinate with trace ambient moisture to form Y(tmhd)₃·H₂O[4]. These higher-molecular-weight species have significantly lower vapor pressures than the monomer, leading to a precipitous drop in the sublimation rate[5].
Q2: How can I chemically modify the precursor system to ensure a constant sublimation rate? A2: You can stabilize the precursor by synthesizing Lewis base adducts . By introducing neutral donor ligands—such as polyethers (e.g., tetraglyme) or TMEDA (N,N,N',N'-tetramethylethylenediamine)—you saturate the yttrium coordination sphere[6]. This prevents both water coordination and oligomerization, yielding a monomeric complex (e.g., Y(tmhd)₃(TMEDA)) with a highly stable, reproducible mass transport rate and a lower effective sublimation temperature[7].
Q3: How does bubbler design impact the delivery of solid Y(tmhd)₃? A3: Because Y(tmhd)₃ is a solid at room temperature, it is highly susceptible to the "channeling effect." As the carrier gas flows through the powder, it carves fixed pathways. Over time, the surface area of the precursor exposed to the gas decreases, dropping the saturation level. To fix this, transition from a standard dip-tube bubbler to a packed-bed sublimator (mixing the precursor with inert quartz or stainless steel beads) or utilize a liquid-injection/flash vaporization system[8].
Q4: What is the optimal deposition temperature for stabilizing the cubic phase in YSZ using Y(tmhd)₃? A4: Y(tmhd)₃ is highly efficient at lower deposition temperatures. Studies indicate that at 500 °C to 600 °C, Y(tmhd)₃ introduces the highest concentration of yttria (1–2.7 mol%) into the zirconia matrix with minimal carbon contamination compared to other precursors like Y(acac)₃[9].
IV. Step-by-Step Experimental Protocol
Standardized Workflow for Y(tmhd)₃ Purification and Delivery Optimization
This protocol is a self-validating system designed to eliminate hydration and oligomerization prior to MOCVD.
Step 1: Precursor Purification (Vacuum Sublimation)
-
Transfer commercial Y(tmhd)₃ into a glass sublimation apparatus under an inert atmosphere (Argon/Nitrogen glovebox).
-
Evacuate the system to a pressure of <0.05 Torr.
-
Gradually heat the crude precursor to 140 °C using a programmable oil bath or heating mantle.
-
Collect the purified, highly crystalline white sublimate on the water-cooled cold finger. Validation: Perform FTIR spectroscopy on the sublimate; the absence of a broad peak at ~3400 cm⁻¹ confirms the removal of coordinated water[4].
Step 2: Sublimator Loading & Surface Area Maximization
-
Inside the glovebox, grind the purified Y(tmhd)₃ in an agate mortar to a fine, uniform powder.
-
Mix the powder homogenously with inert, pre-baked quartz beads (2–3 mm diameter) at a 1:3 volumetric ratio (Precursor:Beads).
-
Pack the mixture into a horizontal or frit-based MOCVD sublimator. Causality: The quartz beads prevent powder compaction and channeling, ensuring the carrier gas maintains maximum contact area with the precursor throughout the run.
Step 3: Thermal Equilibration and Delivery
-
Install the sublimator onto the MOCVD gas manifold.
-
Purge the lines with ultra-high purity (UHP) Argon for 30 minutes.
-
Heat the sublimator to the target temperature (e.g., 110 °C–130 °C) while keeping the carrier gas bypassed. Allow 45 minutes for thermal equilibration. Causality: Solid precursors have poor thermal conductivity; equilibration prevents cold spots that cause erratic initial flux.
-
Open the carrier gas flow (e.g., 50–100 sccm) and monitor the downstream pressure to ensure stable vapor delivery to the reactor.
V. References
-
Vapour pressure and heat capacities of metal organic precursors, Y(thd)₃ and Zr(thd)₄. Journal of Crystal Growth. [Link][3]
-
Catalyst-Enhanced Chemical Vapor Deposition of Yttrium Oxide Thin Films. Chemistry of Materials. [Link][10]
-
New Yttrium Precursors for YBCO Films Prepared by PI-MOCVD. The Electrochemical Society. [Link][6]
-
Comparative study of three yttrium organometallic compounds for the stabilization of the cubic phase in YSZ deposited by PE-CVD. Ceramics International. [Link][1][9]
-
Volatile yttrium organic compounds and process for the preparation of yttrium-containing layered materials. NL9302030A Patent. [2]
-
Y β-DIKETONATES - MOCVD Precursor Encyclopedia. MOCVD-Precursor-Encyclopedia. [Link][5]
-
Yttrium β-Diketonate Glyme MOCVD Precursors: Effects of the Polyether Length on Stabilities, Mass Transport. European Journal of Inorganic Chemistry. [Link][7]
-
Vaporization of a Mixed Precursors in Chemical Vapor Deposition for YBCO Films. NASA Technical Reports. [Link][8]
-
Synthesis And Thermal Analysis Of Yttrium Metallorganic Complexes For Evaluation As Chemical Vapor Deposition Precursors. Advanced Materials Letters. [Link][4]
Sources
- 1. osti.gov [osti.gov]
- 2. NL9302030A - Volatile yttrium organic compounds and process for the preparation of yttrium-containing layered materials from these compounds. - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Y β-DIKETONATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 6. electrochem.org [electrochem.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Comparative study of three yttrium organometallic compounds for the stabilization of the cubic phase in YSZ deposited by PE-CVD (Journal Article) | OSTI.GOV [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) decomposition temperature
Technical Support Center: Y(thd)3 Precursor Thermal Dynamics & Troubleshooting
Overview Welcome to the Technical Support Center for tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) , commonly abbreviated as Y(thd)3 or Y(tmhd)3 . This solid, homoleptic β-diketonate is a benchmark precursor for depositing Y₂O₃ thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides field-proven troubleshooting protocols, mechanistic insights into its thermal decomposition, and standard operating procedures to ensure high-fidelity thin-film growth.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the exact thermal decomposition temperature of Y(thd)3? A: There is no single absolute decomposition temperature; it is highly dependent on the thermodynamic environment, residence time, and the presence of co-reactants.
-
Inert/Vacuum Environments: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) typically show that Y(thd)3 remains stable up to ~400 °C before complete thermal breakdown occurs [1].
-
Reactive/ALD Environments: Differential thermal analysis (DTA) has detected the onset of decomposition as low as 267 °C under specific heating conditions [2]. In practical ALD applications using ozone (O₃), the precursor exhibits a stable self-limiting growth window between 250 °C and 375 °C [6]. Operating near the upper limit of this window increases the risk of partial decomposition, leading to parasitic CVD growth [2].
Q2: What is the chemical mechanism behind Y(thd)3 thermal decomposition? A: Mass spectrometry and infrared (IR) spectroscopy reveal that the dissociation of chemical bonds in β-diketonate complexes follows a specific sequence: C–O > M–O > C–C(CH₃)₃ > C–C and C–H [3]. Causality: As thermal energy increases, the C–O bonds within the chelate ring are the first to dissociate. This makes the ligand structure flexible, triggering the detachment of the bulky tert-butyl groups (-C(CH₃)₃) [3]. Once these shielding groups are lost, the central yttrium atom is exposed, leading to premature M-O bond cleavage and the uncontrolled deposition of yttrium alongside carbonaceous fragments [3].
Q3: Why do my Y₂O₃ films exhibit high carbon impurities when using Y(thd)3? A: Y(thd)3 contains strong Y–O bonds and massive hydrocarbon ligands. It exhibits limited reactivity toward mild oxidants like H₂O [2]. When deposited at lower temperatures (e.g., 200 °C), incomplete combustion of the thd ligands can leave up to 10 atomic % carbon in the film [6]. Causality: To achieve low-impurity films (1.0–1.4 at. % carbon), you must use a strong oxidizing agent like ozone (O₃) or oxygen plasma and operate at an optimized temperature of ~350 °C to fully combust the detached tert-butyl groups before they are incorporated into the growing film [6].
Part 2: Quantitative Data & Process Parameters
To facilitate rapid process optimization, the following table summarizes the critical thermal and operational metrics for Y(thd)3.
| Parameter | Value / Range | Causality / Impact on Experiment |
| Melting Point | 176 °C [4] | Precursor must be sublimed from a solid state; risk of varying evaporation rates due to crystal size changes [5]. |
| Typical Bubbler Temp. | 130 °C – 160 °C | Provides sufficient vapor pressure without inducing premature thermal degradation in the source ampoule. |
| ALD Temperature Window | 250 °C – 375 °C [6] | Range where growth per cycle (GPC) is constant (~0.23 Å/cycle with O₃). |
| Decomposition Onset (DTA) | ~267 °C [2] | Exceeding this in certain reactor designs triggers ligand cracking and parasitic CVD. |
| Decomposition Peak (TGA/O₂) | ~400 °C [1] | Complete breakdown of the precursor molecule; 94% weight loss observed from 70 to 400 °C[1]. |
Part 3: Visualizations of Precursor Dynamics
Caption: Thermal decomposition pathway of Y(thd)3 via sequential bond dissociation.
Caption: Troubleshooting workflow for diagnosing parasitic CVD in Y(thd)3 ALD processes.
Part 4: Troubleshooting Guide
Issue 1: Loss of Self-Limiting Growth (Parasitic CVD)
-
Symptom: The Growth Per Cycle (GPC) exceeds the theoretical monolayer limit (e.g., >0.25 Å/cycle) and film thickness scales non-linearly with cycle count [2].
-
Root Cause: The substrate temperature has exceeded the thermal stability threshold of Y(thd)3 for your specific reactor pressure and residence time. The precursor is decomposing upon contact with the substrate rather than chemisorbing intact [2].
-
Corrective Action:
-
Decrease the substrate heater temperature in 15 °C decrements.
-
Increase the inert gas purge time after the Y(thd)3 pulse to ensure any thermally degraded, physisorbed byproducts are evacuated before the oxidant pulse.
-
Issue 2: Precursor Delivery Drops Over Time
-
Symptom: Film thickness drops across sequential runs despite identical recipe parameters.
-
Root Cause: Y(thd)3 is a solid with a melting point of 176 °C [4]. If the bubbler is heated too close to this melting point, the precursor can undergo slow thermal degradation or sintering in the ampoule, reducing its effective surface area and vapor pressure. Furthermore, trace water in the carrier gas can cause hydrolysis during evaporation [5].
-
Corrective Action:
-
Maintain the bubbler strictly between 130 °C and 150 °C.
-
Ensure carrier gas lines are equipped with point-of-use purifiers to maintain moisture levels below 1 ppb.
-
Part 5: Experimental Protocol: Validating the ALD Window
To ensure that your Y(thd)3 is not undergoing thermal decomposition during thin-film deposition, you must establish a self-validating experimental loop. Follow this step-by-step methodology:
Step 1: Precursor Saturation Mapping
-
Fix the substrate temperature at a baseline of 300 °C.
-
Set the Y(thd)3 bubbler to 140 °C and use O₃ as the co-reactant.
-
Perform depositions (e.g., 200 cycles) while varying the Y(thd)3 pulse time (1 s, 2 s, 3 s, 5 s).
-
Validation: Measure film thickness via Spectroscopic Ellipsometry. If the thickness plateaus at ~0.23 Å/cycle regardless of increased pulse time, the precursor is chemisorbing intact without decomposing [4, 6].
Step 2: Temperature Window Mapping
-
Fix the Y(thd)3 pulse time at the saturation point determined in Step 1 (e.g., 3 seconds).
-
Run identical 200-cycle recipes at varying substrate temperatures: 200 °C, 250 °C, 300 °C, 350 °C, and 400 °C.
-
Validation: Plot GPC vs. Temperature. A flat plateau indicates the ALD window [6]. A sharp upward inflection at 350 °C - 400 °C definitively flags the onset of thermal decomposition and the transition to CVD [2].
Step 3: Film Density and Impurity Verification
-
Analyze the films grown at the upper edge of the ALD window using X-ray Reflectivity (XRR) and X-ray Photoelectron Spectroscopy (XPS).
-
Validation: Thermally decomposed films will exhibit lower density in XRR and higher carbon atomic % (>2%) in XPS due to the incorporation of the cracked tert-butyl ligands [1, 2].
References
-
COMPARATIVE STUDY OF THREE YTTRIUM ORGANOMETALLIC COMPOUNDS FOR THE STABILIZATION OF THE CUBIC PHASE IN YSZ DEPOSITED. OSTI.gov. Available at:[Link]
-
Water assisted atomic layer deposition of yttrium oxide using tris(N,N...). SciSpace. Available at:[Link]
-
Decomposition Behavior of M(DPM)n (DPM = 2,2,6,6-Tetramethyl-3,5-heptanedionato). ACS Publications. Available at:[Link]
-
Atomic layer deposition of Y₂O₃ films using a novel liquid homoleptic yttrium precursor.... Semantic Scholar. Available at:[Link]
- Volatile yttrium organic compounds and process for the preparation of yttrium-containing layered materials.... Google Patents.
-
Processing of Y₂O₃ Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. ACS Publications. Available at:[Link]
Part 1: The Mechanistic Reality of Y(tmhd)₃ Moisture Sensitivity
Welcome to the Advanced Precursor Technical Support Center. As a Senior Application Scientist specializing in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), I frequently encounter process deviations stemming from precursor mishandling.
This guide provides an in-depth, mechanistic look at the handling, storage, and troubleshooting of Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) —commonly referred to as Y(tmhd)₃ or Y(thd)₃ . Our goal is to move beyond basic instructions and explain the causality behind precursor degradation, empowering you to maintain absolute control over your deposition processes.
Y(tmhd)₃ is a highly valued, conventional precursor for the growth of Y-containing high-temperature superconductor layers and yttria (Y₂O₃) films [1]. Despite its widespread utility, this organolanthanide complex is inherently hygroscopic and highly sensitive to ambient moisture [2].
The Causality of Degradation: The bulky tetramethylheptanedionate ligands provide a degree of steric shielding, but the highly electropositive Y³⁺ central ion remains susceptible to nucleophilic attack by water molecules. When exposed to ambient moisture, anhydrous Y(tmhd)₃ readily coordinates with water to form a stable hydrate, typically Y(tmhd)₃·H₂O .
This hydration fundamentally alters the precursor's thermal properties. During the heating phase of a deposition process, instead of undergoing clean sublimation, the hydrated complex is prone to partial hydrolysis and oligomerization [3]. This drastically reduces the vapor pressure and leaves behind significant non-volatile residues, leading to precursor delivery failure.
Mechanism of Y(tmhd)3 moisture degradation and its impact on deposition.
Part 2: Quantitative Data & Specifications
Understanding the baseline physical properties of Y(tmhd)₃ is critical for identifying deviations caused by moisture.
| Property | Standard Value | Impact of Moisture Degradation |
| CAS Number | 15632-39-0 [1] | N/A |
| Melting Point | 173-175 °C [2] | Broadens and shifts higher due to oligomerization. |
| Boiling Point | 290 °C [2] | Thermal decomposition occurs before boiling in hydrated state. |
| Vapor Pressure | 0.287 mmHg at 25 °C [2] | Drastically drops as volatile monomer converts to heavy oligomers. |
| Storage Requirement | Inert gas (N₂/Ar) at 2-8 °C [2] | Failure to maintain inert atmosphere guarantees hydration [4]. |
Part 3: Troubleshooting & FAQs
Q1: Why is my Y(tmhd)₃ precursor leaving a high residue (>5%) in the bubbler after an ALD/CVD run? A: High residue is the hallmark of thermal decomposition driven by moisture contamination. When Y(tmhd)₃ hydrates, the coordinated water reacts with the ligands upon heating (typically >150°C), cleaving the M-O bonds and forming non-volatile yttrium hydroxides or oligomeric clusters [3]. To prevent this, ensure your carrier gas is ultra-high purity (UHP) and passed through a point-of-use purifier.
Q2: How can I visually or analytically detect if my Y(tmhd)₃ batch has been compromised by moisture? A: Visually, pristine Y(tmhd)₃ is a free-flowing white to off-white crystalline powder [2]. Moisture exposure causes the powder to clump and adhere to container walls. Analytically, Thermogravimetric Analysis (TGA) is the gold standard. A compromised batch will show a multi-step weight loss curve with a significant residual mass, whereas pure anhydrous Y(tmhd)₃ evaporates cleanly in a single step with nearly 0% residue [3].
Q3: What is the optimal storage protocol to ensure long-term stability? A: Y(tmhd)₃ must be stored in a tightly sealed container under a dry, inert atmosphere (Nitrogen or Argon) [4]. It should be kept in a cool, well-ventilated place, ideally in a desiccator or glovebox, to prevent any reaction with ambient moisture [5].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every handling procedure must contain a built-in validation step.
Protocol A: Glovebox Handling and Bubbler Integration
Causality: To prevent the formation of Y(tmhd)₃·H₂O, all transfers must occur in an environment with <1 ppm H₂O and O₂.
-
Preparation: Transfer the sealed Y(tmhd)₃ ampoule into a strictly monitored Ar/N₂ glovebox.
-
Tare: Tare a clean, baked-out (200°C under vacuum) stainless steel bubbler on an analytical balance inside the glovebox.
-
Transfer: Carefully transfer the required mass of Y(tmhd)₃ into the bubbler.
-
Seal: Seal the bubbler with VCR fittings and close the isolation valves before removing it from the glovebox.
-
Validation Mechanism: Re-weigh the sealed bubbler outside the glovebox. Connect it to the CVD system and perform a static vacuum leak check. If the rate of rise is > 1 mTorr/min, the VCR seal is compromised, and the batch must be assumed exposed to atmospheric moisture.
Protocol B: TGA/DSC Validation for Precursor Integrity
Causality: By applying a controlled thermal ramp in an inert atmosphere, we can separate the sublimation of the anhydrous monomer from the decomposition of the hydrate.
-
Sample Loading: Inside the glovebox, load 10-15 mg of Y(tmhd)₃ into an alumina TGA pan.
-
Transfer: Crimp-seal the pan or use an inert transfer vessel to move the sample to the TGA instrument without ambient exposure.
-
Purge: Purge the TGA furnace with UHP N₂ (60 mL/min) for 30 minutes prior to heating.
-
Thermal Ramp: Ramp the temperature at 10 °C/min from room temperature to 400 °C.
-
Validation Mechanism: Analyze the derivative thermogravimetry (DTG) curve. A single, sharp peak between 150-280°C with a final residue of <1% validates the batch as anhydrous. Multiple peaks or a residue >2% confirms moisture degradation.
TGA/DSC workflow for validating the anhydrous integrity of Y(tmhd)3.
References
1.[3] Title: Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) Source: ResearchGate URL:
2.[2] Title: Cas 15632-39-0,TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)YTTRIUM(III) Source: LookChem URL:
3. Title: Synthesis and characterisation of β-ketoesterate complexes of yttrium, barium and copper(II) Source: ResearchGate URL:
4.[1] Title: 2,2,6,6-Tetramethyl-3,5-heptanedionate yttrium(III) CAS 15632-39-0 Source: Ereztech URL:
5.[5] Title: Deposition of yttrium oxide thin films in supercritical carbon dioxide Source: UMBC URL:
6.[4] Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL:
Sources
Technical Support Center: Troubleshooting Low Deposition Rates with Y(thd)₃
Target Audience: Researchers, materials scientists, and drug development professionals engineering biocompatible protective coatings (e.g., highly inert Y₂O₃ films for lab-on-a-chip microfluidics, implantable biosensors, or pharmaceutical reactor passivation).
Yttrium(III) 2,2,6,6-tetramethyl-3,5-heptanedionate—commonly known as Y(thd)₃—is a foundational precursor for depositing high-quality yttrium oxide (Y₂O₃) and yttria-stabilized zirconia (YSZ). However, its unique thermochemical properties often lead to frustratingly low deposition rates. This guide provides an authoritative, causality-driven troubleshooting framework for optimizing Y(thd)₃ in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) workflows.
Diagnostic Workflow
Diagnostic workflow for troubleshooting Y(thd)3 deposition rate issues.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why is my baseline ALD growth rate capped at ~0.23 Å/cycle, even with long pulse times? Causality: This is not a process failure; it is a chemical limitation driven by steric hindrance. The "thd" ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) is exceptionally bulky. When a Y(thd)₃ molecule chemisorbs onto the substrate, its large ligands physically block adjacent reactive surface sites. This steric shielding limits the maximum density of yttrium atoms that can pack onto the surface during a single half-cycle, strictly capping the Growth Per Cycle (GPC) at approximately 0.20 to 0.23 Å/cycle[1][2].
Q2: My deposition rate was fine initially but has dropped significantly over the past few weeks. What is happening? Causality: Y(thd)₃ is a solid at room temperature, with a melting point of 176 °C[2]. In a standard heated bubbler, sublimation occurs exclusively from the surface of the solid powder. Over time, the powder sinters or forms channels ("rat-holing"), drastically reducing the exposed surface area. This leads to a drop in the precursor vapor pressure and subsequent "precursor starvation" in the reactor[3]. Solution: Agitate or repack the bubbler under an inert atmosphere. If high throughput is required for thick protective coatings (>100 nm), consider switching to a liquid precursor (see comparison table below).
Q3: Can I use water (H₂O) instead of ozone (O₃) to speed up the reaction? Causality: No. The β-diketonate ligands in Y(thd)₃ are highly stable and resist hydrolysis. Using H₂O as a co-reactant fails to fully cleave the ligands, resulting in poor growth rates and massive carbon/hydrogen contamination (up to 10 atomic % carbon at low temperatures)[1][4]. A highly reactive oxygen source, such as ozone (O₃) or an oxygen plasma, is strictly required to combust the thd ligands and achieve a stoichiometric, high-purity Y₂O₃ film[1].
Q4: I am running a CVD process at 500 °C, but getting almost no film. Why? Causality: In thermal CVD, Y(thd)₃ requires high thermal energy to decompose. Vapor-phase thermolysis studies show that Y(thd)₃ only partially decomposes below 500 °C. Efficient CVD from Y(thd)₃ typically requires substrate temperatures exceeding 700 °C[5]. If you must operate at lower temperatures (e.g., for thermally sensitive substrates), you must introduce a catalyst (like a palladium precursor) or use an oxygen carrier gas to lower the activation energy for decomposition[5].
Quantitative Precursor Comparison
To contextualize the performance of Y(thd)₃, compare it against alternative yttrium precursors. If your application requires a film thickness >100 nm, Y(thd)₃ may be too slow, and a cyclopentadienyl alternative might be necessary[2].
| Precursor | Melting Point (°C) | Optimal Co-reactant | ALD Window (°C) | Max Growth Rate (Å/cycle) |
| Y(thd)₃ | 176 | O₃ | 250 – 375 | 0.20 – 0.23 |
| Y(iPr₂amd)₃ | >220 | H₂O | 150 – 280 | 0.80 |
| Y(Cp)₃ | 296 | H₂O | 250 – 400 | 1.50 – 1.80 |
| Y(sBuCp)₃ | Liquid (RT) | H₂O | 200 – 350 | 1.50 – 1.80 |
(Data synthesized from standard ALD processing literature[1][2][4])
Experimental Protocol: Self-Validating Y(thd)₃ Saturation and Flux Optimization
To definitively diagnose whether your low deposition rate is due to precursor starvation (a delivery issue) or steric saturation (the chemical limit), execute the following self-validating workflow.
Step 1: Establish Baseline Kinetics
-
Set the substrate temperature to 300 °C (the optimal center of the Y(thd)₃ ALD window)[1][2].
-
Set the Y(thd)₃ bubbler temperature to 130 °C. Ensure delivery lines are heated to 150 °C to prevent condensation[2].
-
Run 100 cycles using a baseline recipe: Y(thd)₃ pulse (2s) -> Purge (5s) -> O₃ pulse (2s) -> Purge (5s).
-
Measure film thickness via ellipsometry to calculate the baseline GPC.
Step 2: Precursor Pulse Saturation Test
-
Double the Y(thd)₃ pulse time to 4s, keeping all other variables constant. Run 100 cycles and measure GPC.
-
Validation Logic:
-
If the GPC increases significantly, your baseline process was precursor-starved. Proceed to Step 4.
-
If the GPC remains constant at ~0.23 Å/cycle, the surface is sterically saturated. The precursor delivery is fine; you have hit the chemical limit of Y(thd)₃[1].
-
Step 3: Co-reactant (Ozone) Validation
-
If GPC is below 0.20 Å/cycle despite long Y(thd)₃ pulses, the issue is likely incomplete ligand removal.
-
Increase the O₃ pulse time to 4s or increase the ozone generator concentration.
-
Run 100 cycles. If GPC recovers to ~0.23 Å/cycle and refractive index improves (approaching ~1.8), oxidation was the limiting factor[4].
Step 4: Bubbler Surface Area Remediation (If Starved)
-
If Step 2 proved precursor starvation, cool the bubbler to room temperature under continuous inert gas flow.
-
Transfer the bubbler to an argon-filled glovebox.
-
Open the bubbler and physically agitate/repack the Y(thd)₃ powder to break up sintered clumps and restore surface area[3].
-
Reinstall, leak-check, and repeat Step 1.
References
-
Niinistö, J., Putkonen, M., Niinistö, L., Arstila, K., Sajavaara, T., Lu, J., ... & Forsén, O. (2004). Processing of Y2O3 Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. Chemistry of Materials.[Link]
-
Kadokura, H., et al. (2023). Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3] and water. RSC Advances (PMC).[Link]
-
Gordon, R. G., et al. (2005). Atomic Layer Deposition of Y2O3 Thin Films from Yttrium Tris(N,N'-diisopropylacetamidinate) and Water. Chemistry of Materials.[Link]
-
Dryden, N. H., et al. (2000). Catalyst-Enhanced Chemical Vapor Deposition of Yttrium Oxide. Chemistry of Materials.[Link]
-
MOCVD Precursor Encyclopedia. Y β-DIKETONATES.[Link]
Sources
purification of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) by sublimation
Welcome to the Technical Support Center for the handling and purification of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) , commonly abbreviated as Y(thd)3 or Y(tmhd)3 .
As a highly volatile metal-organic precursor used extensively in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), the purity of Y(thd)3 is critical for achieving uniform, defect-free yttrium oxide (Y2O3) or yttria-stabilized zirconia (YSZ) thin films. Because the yttrium(III) center is highly oxophilic, crude synthesized batches frequently contain hydrated adducts, unreacted ligands, and low-volatility oligomers. Vacuum sublimation is the gold-standard methodology to isolate the pure, monomeric precursor.
Critical Thermodynamic Parameters
Understanding the thermal boundaries of Y(thd)3 is essential to prevent premature decomposition during purification. Below is the validated physicochemical data for this precursor.
| Property | Value | Mechanistic Implication |
| Molecular Weight | 638.7 g/mol | Target mass for the highly volatile monomeric state. |
| Melting Point | ~168–170 °C | Sublimation must be kept well below this threshold to prevent liquid-phase thermal degradation[1]. |
| Sublimation Temperature | 90–130 °C | Optimal thermal range at high vacuum (<0.05 Torr) for congruent solid-to-gas phase transition[1][2]. |
| Enthalpy of Sublimation ( ΔHsub ) | ~126 kJ/mol | The thermodynamic energy required to overcome intermolecular forces in the solid lattice[3]. |
| Decomposition Temperature | > 394 °C | The threshold for exothermic breakdown; localized hot spots must be strictly avoided[2]. |
Mechanistic Workflow: Sublimation vs. Degradation
The diagram below illustrates the logical pathways of Y(thd)3 during purification. Adhering to the ideal protocol ensures congruent sublimation, while atmospheric exposure forces the precursor down a degradation pathway.
Caption: Ideal vacuum sublimation pathway vs. moisture-induced thermal degradation of Y(thd)3.
Self-Validating Standard Operating Procedure (SOP)
To guarantee the integrity of the purified precursor, execute the following step-by-step methodology using a standard cold-finger sublimation apparatus. This protocol is designed to be self-validating; failure at any checkpoint requires aborting the run to protect the yield.
Phase 1: Anhydrous Preparation
-
Glovebox Loading: Transfer the crude Y(thd)3 into the bottom of the sublimator exclusively inside an argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm).
-
Sealing: Grease the ground glass joints with high-vacuum silicone grease and secure the cold finger. Close the isolation valve before removing the apparatus from the glovebox.
Phase 2: Cold Evacuation (Validation Checkpoint)
-
Initial Pump-Down: Connect the sublimator to a high-vacuum Schlenk line. Open the isolation valve and evacuate the system at room temperature for a minimum of 45 minutes.
-
System Validation: Monitor the vacuum gauge. The system must achieve and hold a base pressure of < 0.05 Torr .
-
Causality: Pumping down at room temperature removes adventitious moisture and highly volatile unreacted H-thd ligands before thermal energy can catalyze detrimental side reactions. If the pressure fluctuates, there is a micro-leak; do not apply heat.
-
Phase 3: Thermal Gradient Sublimation
-
Cooling the Finger: Initiate the recirculating chiller connected to the cold finger, setting the coolant temperature to 15–20 °C .
-
Causality: Keeping the cold finger slightly above the dew point of the ambient room prevents external condensation on the glass, which can cause thermal shock or obscure visual monitoring.
-
-
Heating the Source: Submerge the bottom of the sublimator in a regulated oil bath or heating mantle. Ramp the temperature slowly (5 °C/min) to 110–130 °C [1][2].
-
Monitoring: Maintain dynamic vacuum. Pure Y(thd)3 will begin to deposit as highly crystalline, white needles on the cold finger.
Phase 4: Recovery
-
Cooling: Remove the heat source and allow the crude reservoir to cool completely to room temperature while maintaining dynamic vacuum.
-
Backfilling: Once at room temperature, close the vacuum line and slowly backfill the apparatus with ultra-high purity (UHP) Argon.
-
Harvesting: Transfer the sealed apparatus back into the glovebox to scrape the purified monomeric Y(thd)3 from the cold finger into an amber, airtight storage vial.
Troubleshooting & FAQs
Q1: Why is there a large amount of non-volatile brown/black residue left in the sublimator after the run? Diagnosis: Moisture contamination leading to thermal decomposition. Mechanism: Yttrium(III) is highly oxophilic. If exposed to ambient air during loading, Y(thd)3 rapidly absorbs water to form a hydrated adduct, Y(thd)3·H2O[3]. During heating, the coordinated water molecule acts as a nucleophile, catalyzing the cleavage of the β-diketonate ligands rather than allowing congruent sublimation. This leaves behind yttrium oxides/hydroxides and a carbonaceous residue. Resolution: Ensure strict glovebox handling. If a batch is suspected to be hydrated, perform a prolonged vacuum desiccation step (room temperature, <0.01 Torr, 12–24 hours) prior to applying any heat.
Q2: My deposition rates in CVD/ALD are inconsistent even after purifying the precursor. What is happening? Diagnosis: Precursor oligomerization. Mechanism: While freshly sublimed Y(thd)3 is highly monomeric, prolonged storage at room temperature can lead to slow oligomerization (forming dimers or trimers) as the molecules attempt to satisfy yttrium's high coordination number. Oligomers possess significantly lower vapor pressures than monomers, leading to a drop in mass transport during deposition[4]. Resolution: Store purified Y(thd)3 in sealed ampoules under inert gas at low temperatures (e.g., -20 °C). Alternatively, if your process allows, consider synthesizing Lewis base adducts (e.g., Y(thd)3·triglyme or Y(thd)3·phenanthroline) which saturate the coordination sphere and lock the molecule in a highly volatile, stable monomeric state[1].
Q3: Can I increase the sublimation temperature to >160 °C to speed up the purification process? Diagnosis: High risk of melting and thermal degradation. Mechanism: The melting point of Y(thd)3 is approximately 168–170 °C[1]. Heating near or above this temperature transitions the process from sublimation (solid-to-gas) to evaporation (liquid-to-gas). Evaporating from a melt increases the risk of "bumping" (splashing crude impurities directly onto the purified cold finger) and significantly accelerates thermal decomposition[2]. Resolution: Do not exceed 130 °C. If the sublimation rate is too slow, you must increase the vacuum conductance (achieve a lower base pressure, e.g., <0.01 Torr) rather than increasing the thermal load.
Sources
mitigating precursor degradation of yttrium beta-diketonates
Welcome to the Precursor Stability & Delivery Support Center .
As a Senior Application Scientist, I have diagnosed countless Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) failures rooted in the silent degradation of yttrium β -diketonate precursors, such as Y(thd)3 and Y(acac)3 . For researchers and drug development professionals, highly conformal yttrium oxide ( Y2O3 ) films are increasingly critical for coating biomedical micro-electromechanical systems (Bio-MEMS), implantable sensors, and advanced superconductors. However, achieving pristine films requires absolute control over precursor chemistry.
Because the yttrium center is large and highly electropositive, it is inherently prone to coordinative unsaturation. This fundamental chemical property drives the three main degradation pathways: oligomerization , hydration , and thermal decomposition . This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure your precursors remain volatile, monomeric, and highly reactive.
Quantitative Diagnostic Matrix
Before adjusting your reactor parameters, consult this baseline matrix to identify the physical symptoms of precursor degradation and their underlying chemical mechanisms.
| Precursor / System | Physical Symptom | Causality / Mechanism | Quantitative Indicator | Mitigation Strategy |
| Y(thd)3 (Solid) | Drastic drop in vapor pressure over time; inconsistent ALD growth. | Oligomerization : Monomers self-associate to satisfy the Y3+ coordination sphere. | Sublimation rate drops >40% after 50 hours at 130°C. | Form adducts (e.g., 1,10-phenanthroline or polyethers)[1]. |
| Y(acac)3 (Solid) | High residual mass in bubbler; poor film stoichiometry. | Hydration : Ambient moisture coordinates to the metal center, leading to hydrolysis. | TGA residual mass >20% at 725°C[2]. | Strict inert storage; use fluorinated/adducted variants. |
| Y(thd)3 (Bubbler) | Discoloration; particle generation in delivery lines. | Thermal Decomposition : Prolonged thermal stress breaks internal ligand bonds. | Exothermic TGA peaks observed at ~415°C and ~478°C[2]. | Suspend heating during idle times[3]; use Liquid Delivery. |
In-Depth Troubleshooting FAQs
Q1: Why does my Y(thd)3 precursor lose volatility over time, and how do I prevent it? Mechanistic Cause: Yttrium is a large metal ion. In standard β -diketonates like Y(thd)3 , the six oxygen atoms from the three ligands do not fully shield the Y3+ center. To achieve thermodynamic stability and satisfy its coordination number (typically 8 or 9), the molecules self-associate (oligomerize) or react with ambient moisture. This increases the molecular weight, drastically reducing vapor pressure and leading to inconsistent film growth. Solution: Adduct formation. By introducing a neutral, multidentate Lewis base (such as 1,10-phenanthroline, 2,2-bipyridyl, or polyethers like triglyme), you artificially satisfy the yttrium coordination sphere[1]. This sterically blocks oligomerization and yields a stable, monomeric complex that vaporizes cleanly[4].
Q2: We are experiencing thermal degradation in our conventional bubbler setup. What is the alternative? Mechanistic Cause: To achieve sufficient vapor pressure, Y(thd)3 is often heated to 130–150°C in a bubbler. Prolonged thermal stress during "idle" times causes the precursor to slowly decompose into non-volatile residues[3]. Solution: Implement a Direct Liquid Injection (DLI) or Liquid Delivery System (LDS). In this setup, the yttrium precursor is dissolved in an anhydrous organic solvent (e.g., octane or THF) and kept safely at room temperature. The solution is metered into a flash vaporizer only when actively needed for a deposition pulse. This limits the thermal exposure of the precursor to milliseconds, completely bypassing bulk thermal degradation.
Experimental Methodology: Synthesis and Validation of a Polyether-Adducted Precursor
Self-Validating Protocol: This workflow ensures that the resulting yttrium adduct is monomeric, free of moisture, and thermally stable for ALD/CVD applications.
Step 1: Anhydrous Preparation
-
Action: In a strict argon-filled glovebox (<1 ppm H2O , <1 ppm O2 ), dissolve 10 mmol of anhydrous Y(thd)3 in 50 mL of dry, degassed hexane.
-
Causality: Hexane acts as a non-coordinating solvent, preventing solvent competition with the target adduct ligand and ensuring the yttrium center remains available.
Step 2: Adduct Introduction
-
Action: Slowly add 10 mmol of purified triglyme (triethylene glycol dimethyl ether) to the solution under continuous magnetic stirring.
-
Causality: Triglyme acts as a tetradentate oxygen donor. It binds directly to the coordinatively unsaturated Y3+ center, shifting the thermodynamic equilibrium from heavy oligomers to the highly volatile, monomeric Y(thd)3⋅triglyme adduct[3].
Step 3: Crystallization and Isolation
-
Action: Stir for 4 hours at room temperature. Concentrate the solution under vacuum to 15 mL, then cool to -20°C overnight. Filter the resulting white crystals and dry under vacuum ( 10−2 Torr) for 2 hours.
-
Validation Check: The mass yield should be >85%. Lower yields indicate incomplete adduction or solvent contamination.
Step 4: Thermal Validation (TGA/DSC)
-
Action: Perform Thermogravimetric Analysis (TGA) at a ramp rate of 10°C/min under flowing N2 .
-
Self-Validating Metric: A successful, pure adduct will show a single-step, sharp mass loss curve between 150°C and 250°C with a residual mass of <2% . If the residual mass is >5%, oligomerization or hydrolysis has occurred during handling, and the batch must be recrystallized.
Degradation & Mitigation Pathway Visualization
The following logic diagram maps the chemical degradation pathways of yttrium precursors against our recommended mitigation strategies.
Figure 1: Yttrium precursor degradation pathways and targeted chemical mitigation strategies.
References[3] Title: MOCVD, CVD & ALD Precursors | Source: strem.com | URL:Verify Source[4] Title: Synthesis, Characterization, and Mass-Transport Properties of Two Novel Gadolinium(III) Hexafluoroacetylacetonate Polyether Adducts | Source: acs.org | URL:Verify Source[2] Title: Synthesis And Thermal Analysis Of Yttrium Metallorganic Complexes For Evaluation As Chemical Vapor Deposition Precursors | Source: researchgate.net | URL:Verify Source[1] Title: Atomic layer deposition: a key technology for the controlled growth of oxide thin films for advanced applications | Source: kirj.ee | URL:Verify Source
Sources
Technical Support Center: Optimizing Carrier Gas Flow for Y(thd)₃ Vapor Transport
Welcome to the Advanced Precursor Delivery Support Center. This guide is engineered for researchers, material scientists, and process engineers utilizing Y(thd)₃ (Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) in Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) systems.
Because Y(thd)₃ is a solid precursor at room temperature, achieving stable, reproducible vapor transport requires a precise kinetic balance between sublimation temperature, bubbler pressure, and carrier gas flow. This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to ensure optimal precursor delivery.
Diagnostic Decision Tree
When Y(thd)₃ delivery fails, the root cause is typically a physical transport limitation rather than a chemical failure. Use the workflow below to isolate the variable disrupting your carrier gas saturation.
Caption: Diagnostic workflow for resolving Y(thd)₃ carrier gas transport anomalies.
Core Troubleshooting & FAQs
Q1: Why does my Y₂O₃ growth rate drop over time despite maintaining a constant carrier gas flow and sublimation temperature?
A: This is a classic symptom of "channeling" within the solid precursor bed.
-
Causality: As the inert carrier gas (typically N₂ or Ar) flows through the solid Y(thd)₃ powder, it carves preferential pathways (channels). Over time, the effective surface area of the solid exposed to the gas decreases. If the carrier gas flow rate is too high, the gas moves through these channels too quickly to reach equilibrium vapor pressure, resulting in undersaturation and a dropping delivery rate.
-
Self-Validating Protocol: To confirm channeling, temporarily reverse the flow direction through the bubbler (if your hardware permits) or mechanically agitate the cylinder to redistribute the powder. If the Growth Per Cycle (GPC) immediately spikes back to baseline, channeling is the culprit. To fix this permanently, decrease the carrier gas flow to increase the residence time, allowing the gas to saturate even with a reduced precursor surface area.
Q2: How do I distinguish between carrier gas undersaturation and precursor thermal degradation?
A: Both issues manifest as a drop in GPC, but their kinetic responses to flow changes are inversely related.
-
Causality: Y(thd)₃ is thermally stable up to roughly 130°C–140°C. However, prolonged exposure to higher temperatures can cause oligomerization, permanently reducing its volatility. Undersaturation, conversely, is a purely physical transport limitation.
-
Self-Validating Protocol: Decrease your carrier gas flow by 50%.
-
If the GPC increases or remains stable, your previous state was undersaturated (the longer residence time allowed the gas to pick up more precursor).
-
If the GPC drops proportionally, your transport kinetics are fine, but the precursor itself has likely degraded. Inspect the precursor; thermally degraded Y(thd)₃ often discolors from white to yellowish-brown.
-
Q3: What is the optimal sublimation temperature for Y(thd)₃ to balance vapor pressure and stability?
A: The industry standard for Y(thd)₃ sublimation in ALD processes is strictly between 110°C and 130°C .
-
Causality: Below 110°C, the vapor pressure is too low, requiring impractically high carrier gas flows that risk particle entrainment (dusting). Above 130°C, the risk of thermal decomposition increases exponentially over a multi-day deposition campaign. Operating at 130°C provides sufficient vapor pressure to achieve a saturated GPC of ~0.19 to 0.23 Å/cycle when using O₃ as a co-reactant .
Quantitative Data: Transport Regimes
The following table summarizes the relationship between carrier gas flow, sublimation temperature, and the resulting ALD growth regime. Use this as a benchmarking tool for your reactor.
| Sublimation Temp (°C) | Carrier Gas Flow (sccm) | Reactor Pressure (mbar) | Co-reactant | GPC (Å/cycle) | Transport Regime |
| 110 | 100 | 4.0 | O₃ | < 0.12 | Diffusion-Limited |
| 130 | 50 | 4.0 | O₃ | 0.19 - 0.23 | Saturated (Ideal) |
| 130 | 200 | 4.0 | O₃ | 0.15 | Undersaturated |
| 150 | 50 | 4.0 | O₃ | Variable | Thermal Degradation |
Experimental Protocol: Optimizing Carrier Gas Flow
To establish a robust process window, you must map the saturation curve of your specific bubbler geometry. Follow this self-validating workflow to find the optimal carrier gas flow rate.
Caption: Step-by-step experimental workflow for optimizing carrier gas flow rates.
Step-by-Step Methodology:
-
Precursor Preparation: Load 5g of fresh, finely milled Y(thd)₃ powder into a stainless-steel cross-flow sublimator. Ensure the powder bed is perfectly level to minimize initial channeling pathways.
-
Thermal Equilibration: Evacuate the sublimator and heat the source to 130°C. Allow 2 hours for complete thermal equilibration. Crucial: Do not flow carrier gas during the heating phase to prevent premature precursor depletion.
-
Carrier Gas Flow Sweep: Initiate N₂ carrier gas flow. Start at a baseline of 10 sccm and increase in 10 sccm increments up to 100 sccm. Hold each flow rate for 10 consecutive ALD cycles.
-
In-Situ QCM Monitoring: Use a Quartz Crystal Microbalance (QCM) heated to the substrate deposition temperature (e.g., 250°C) to monitor the mass gain (Δm) strictly during the Y(thd)₃ pulse.
-
Saturation Curve Analysis: Plot the QCM mass gain (Δm) versus the carrier gas flow rate. Identify the "saturation plateau"—the specific flow range where increasing the sccm does not significantly increase mass delivery. Set your production flow rate at the lower end of this plateau to maximize precursor utilization efficiency and prevent dusting.
References
-
In situ growth of ultrathin Y₂O₃ capping layers for Eu-organic thin films via atomic/molecular layer deposition Source: Journal of Vacuum Science & Technology A (AIP Publishing) URL:[Link]
-
Processing of Y₂O₃ Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors Source: Chemistry of Materials (ACS Publications) URL:[Link]
- Method of depositing rare earth oxide thin films (US7498272B2)
y(thd)3 vs y(cp)3 for atomic layer deposition
An In-Depth Guide to Y(thd)₃ and Y(Cp)₃ Precursors for Atomic Layer Deposition of Yttrium Oxide
Authored by a Senior Application Scientist
In the realm of advanced materials and semiconductor fabrication, the deposition of high-quality yttrium oxide (Y₂O₃) thin films is paramount for a multitude of applications. Ranging from high-k gate dielectrics in next-generation transistors to protective coatings and optical layers, the performance of Y₂O₃ is intrinsically linked to the method of its deposition.[1][2][3] Atomic Layer Deposition (ALD) stands out as the premier technique for this purpose, offering unparalleled control over film thickness, conformality, and uniformity at the atomic scale.
The success of any ALD process, however, is critically dependent on the choice of the chemical precursors. For yttrium oxide, two families of precursors have been extensively studied: the β-diketonates, exemplified by tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (Y(thd)₃), and the cyclopentadienyl-based compounds, such as tris(cyclopentadienyl)yttrium (Y(Cp)₃) and its derivatives. This guide provides a comprehensive comparison of these two precursor classes, grounded in experimental data, to assist researchers and engineers in making informed decisions for their specific applications.
The Precursors: A Tale of Two Ligands
The fundamental differences in the ALD performance of Y(thd)₃ and Y(Cp)₃ stem from the nature of their organic ligands, which dictate their chemical and physical properties.
-
Y(thd)₃: The Thermally Stable Workhorse Y(thd)₃ belongs to the family of β-diketonate metal-organic compounds. It is a white solid characterized by its robust thermal stability.[3][4][5] This stability is a double-edged sword: while it prevents the precursor from decomposing in the delivery lines, it also makes it less reactive. Consequently, Y(thd)₃ requires a highly reactive co-reactant, typically ozone (O₃), to facilitate the ligand exchange and film growth.[6][7][8] The Y-O bonds within the precursor structure limit its reactivity towards more common oxygen sources like water.[6]
-
Y(Cp)₃ and its Derivatives: The High-Growth Champions Cyclopentadienyl (Cp)-based precursors represent a more reactive class of compounds for Y₂O₃ ALD.[7] Precursors like Y(Cp)₃ and its alkyl-substituted derivatives (e.g., tris(methylcyclopentadienyl)yttrium, Y(MeCp)₃) are significantly more reactive than Y(thd)₃, enabling the use of water (H₂O) as the oxygen source in a thermal ALD process.[2][7] This higher reactivity translates into a much faster deposition rate. However, the thermal stability of early Cp-based precursors was a concern, although newer derivatives have shown considerable improvements.[9][10]
Head-to-Head Comparison: Performance Metrics
The choice between Y(thd)₃ and a Cp-based precursor impacts nearly every aspect of the ALD process and the resulting film quality.
Physical Properties and Delivery
Both Y(thd)₃ and the parent Y(Cp)₃ are solids at room temperature with relatively high melting points, which can pose challenges for consistent vapor delivery in industrial-scale manufacturing.[9][11] This can lead to issues like clogged supply lines and particle formation.[9] To overcome this, precursors are heated in bubblers to generate sufficient vapor pressure. The development of liquid Cp-based precursors, such as Y(nBuCp)₃ and heteroleptic compounds, has been a significant step forward in simplifying precursor delivery and improving process control.[9][12]
ALD Process Characteristics
The most striking differences between the two precursor families are observed in their ALD process parameters.
-
Co-Reactant and Reactivity: As mentioned, Y(thd)₃'s lower reactivity necessitates the use of strong oxidizers like ozone or oxygen plasma.[7][8] This can be a limitation, as ozone can potentially oxidize the substrate interface (e.g., forming SiOₓ on silicon), which may be undesirable for certain electronic applications.[8] In contrast, Cp-based precursors readily react with water, simplifying the ALD process.[2][7]
-
Growth Per Cycle (GPC): This is where Cp-based precursors demonstrate a decisive advantage. The GPC for Y(thd)₃ is notoriously low, typically in the range of 0.2 Å/cycle.[8][9][11] Cp-based precursors, on the other hand, exhibit GPCs that are 5 to 8 times higher, often ranging from 1.2 to 1.8 Å/cycle.[2][9][13] This dramatically improves throughput, making them more suitable for applications requiring thicker films.[11]
-
ALD Window: The ALD window is the temperature range where a self-limiting growth mechanism is maintained. Y(thd)₃ generally offers a relatively wide ALD window, for instance, from 250°C to 375°C.[8][14] The ALD window for Cp-based precursors can be narrower; for example, Y(EtCp)₃ has a reported window of approximately 250–285°C.[13][15] Working outside this window can lead to precursor decomposition at higher temperatures or condensation at lower temperatures, compromising film quality.
Resulting Film Properties
-
Purity: With an optimized process, both precursor types can yield high-purity Y₂O₃ films. However, the less complete reactions associated with Y(thd)₃ can sometimes lead to higher carbon and hydrogen impurity levels, especially at lower deposition temperatures.[2][8] Cp-based precursors, when paired with water, can achieve very low carbon contamination (<0.5 at.%).[13][16]
-
Crystallinity and Electrical Properties: As-deposited films from both processes are often amorphous or polycrystalline, depending on the deposition temperature.[17][18] The electrical properties of the resulting Y₂O₃ films, such as dielectric constant (permittivity) and leakage current, are critical for high-k applications. Films deposited from Cp-based precursors have demonstrated excellent electrical characteristics, with a permittivity of around 11.5 and high electrical breakdown fields.[9]
Quantitative Data Summary
The table below summarizes the key performance indicators for Y(thd)₃ and representative Cp-based precursors, based on published experimental data.
| Property | Y(thd)₃ | Y(Cp)₃ / Y(MeCp)₃ |
| Abbreviation | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium | Tris(cyclopentadienyl)yttrium / Tris(methylcyclopentadienyl)yttrium |
| Physical State (RT) | Solid[11] | Solid[9] |
| Melting Point | ~173-176°C[3][9] | ~296°C (Y(Cp)₃), ~124°C (Y(MeCp)₃)[9] |
| Typical Co-reactant | Ozone (O₃)[6][7] | Water (H₂O)[2][7] |
| Typical ALD Window | 250 - 375°C[8][14] | 200 - 400°C (wide for some derivatives)[2][7] |
| Growth Per Cycle (GPC) | ~0.2 Å/cycle[8][9][11] | 1.2 - 1.8 Å/cycle[2][9] |
| Film Purity | Can have C, H impurities[2][8] | Low carbon contamination achievable[2][13] |
| Key Advantage | High thermal stability, wide process window[4] | High growth rate[2][13] |
| Key Disadvantage | Very low growth rate, requires strong oxidant[6][11] | Solid nature of parent compounds, potentially narrower ALD window for some derivatives[9][13] |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step ALD protocols for each precursor class. The exact timings will need to be optimized for a specific ALD reactor geometry.
Protocol 1: ALD of Y₂O₃ using Y(thd)₃ and Ozone
-
Causality: The robust Y-O bonds in the thd ligand necessitate a highly reactive oxygen source like ozone to break the ligands and form yttrium oxide on the surface. Water is not sufficiently reactive for a clean thermal ALD process with this precursor.
-
Methodology:
-
Substrate Preparation: Load the substrate (e.g., Si(100)) into the ALD reactor.
-
Temperature Stabilization: Heat the reactor to the desired deposition temperature within the ALD window (e.g., 350°C). Heat the Y(thd)₃ precursor source to ~120-130°C to achieve adequate vapor pressure.
-
ALD Cycle (repeated for desired thickness): a. Y(thd)₃ Pulse: Introduce Y(thd)₃ vapor into the chamber for a duration sufficient to saturate the substrate surface (e.g., 2.0 seconds). b. Inert Gas Purge: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted precursor and byproducts (e.g., 5.0 seconds). c. Ozone (O₃) Pulse: Introduce ozone into the chamber to react with the chemisorbed precursor layer (e.g., 2.0 seconds). d. Inert Gas Purge: Purge the chamber with inert gas to remove reaction byproducts (e.g., 5.0 seconds).
-
Protocol 2: ALD of Y₂O₃ using Y(MeCp)₃ and Water
-
Causality: The Y-Cp bond is more readily cleaved by reaction with hydroxyl (-OH) groups on the surface, which are replenished by the water pulse. This allows for a thermal ALD process without the need for plasma or ozone.
-
Methodology:
-
Substrate Preparation: Load the substrate into the ALD reactor.
-
Temperature Stabilization: Heat the reactor to the deposition temperature (e.g., 300°C). Heat the Y(MeCp)₃ precursor source to ~145°C. Keep the water source at room temperature.
-
ALD Cycle (repeated for desired thickness): a. Y(MeCp)₃ Pulse: Introduce Y(MeCp)₃ vapor into the chamber to achieve surface saturation (e.g., 2.0 seconds). b. Inert Gas Purge: Purge the chamber with N₂ (e.g., 5.0 seconds). c. Water (H₂O) Pulse: Introduce water vapor into the chamber (e.g., 0.5 seconds). d. Inert Gas Purge: Purge the chamber with N₂ (e.g., 8.0 seconds).
-
Visualizing the ALD Process and Logic
Caption: ALD cycle for Y₂O₃ using Y(thd)₃ and O₃.
Caption: ALD cycle for Y₂O₃ using Y(Cp)₃ and H₂O.
Caption: Decision logic for precursor selection.
Conclusion and Future Outlook
The selection between Y(thd)₃ and Y(Cp)₃ precursors for the atomic layer deposition of yttrium oxide is a classic trade-off between process stability and deposition speed.
-
Y(thd)₃ remains a viable option when process robustness and a wide thermal window are the highest priorities, and when a low growth rate is acceptable. Its excellent thermal stability makes it a reliable, albeit slow, precursor.
-
Y(Cp)₃ and its derivatives are the clear choice for applications demanding higher throughput. Their significantly higher GPC, coupled with the ability to use water as a co-reactant, makes them highly attractive for manufacturing environments. The historical concerns over their thermal stability have been largely addressed through the development of new derivatives and heteroleptic liquid precursors.
The future of yttrium ALD lies in the continued design of novel precursors that combine the best of both worlds: the high volatility and reactivity of Cp-based compounds with the thermal stability of β-diketonates. Liquid, heteroleptic precursors are at the forefront of this research, promising to deliver enhanced process control, higher growth rates, and superior film quality for the next generation of electronic and optical devices.[4][16]
References
- EMD Group. (n.d.). Atomic Layer Deposition of Yttrium Oxide Using a Liquid Yttrium Precursor, Y-08. EMDGroup.com.
- Müller, J., et al. (n.d.). Water assisted atomic layer deposition of yttrium oxide using tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) yttrium(iii)
- Kim, J., et al. (2023, September 12). Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)
- Päiväsaari, J., et al. (2004, July 2). Processing of Y2O3 Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors.
- Kim, J., et al. (n.d.). Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec - Semantic Scholar.
- ProChem, Inc. (n.d.). Yttrium (III)
- Kool, A., et al. (2025, June 2). Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide from yttrium cyclopentadienyl precursor.
- Gordon, R., et al. (2005, August 17). Atomic Layer Deposition of Y2O3 Thin Films from Yttrium Tris(N,N'-diisopropylacetamidinate) and Water.
- Devi, A., et al. (2021, April 23).
- Kim, H., et al. (2024, December 30). Atomic Layer Deposition of Y2O3 Thin Films Using Y(MeCp)2(iPr-nPrAMD) Precursor and H2O, and Their Erosion Resistance in CF4-Based Plasma. MDPI.
- Myllymäki, P., et al. (2006). High-permittivity YScO3 thin films by atomic layer deposition using two precursor approaches.
- Ritala, M., et al. (n.d.). ALD of YF3 Thin Films from TiF4 and Y(thd)3 Precursors.
- Park, I-S., et al. (2014). Atomic layer deposition of Y2O3 films using heteroleptic liquid (iPrCp)2Y(iPr-amd) precursor.
- Lansalot-Matras, C., et al. (2019, December 20). Thermal and Plasma-Enhanced Atomic Layer Deposition of Yttrium Oxide Films and the Properties of Water Wettability.
- Shim, J. H., et al. (2007, June 28). Atomic Layer Deposition of Yttria-Stabilized Zirconia for Solid Oxide Fuel Cells.
- MOCVD Precursor Encyclopedia. (n.d.). Y CYCLOPENTADIENYLS.
- Ereztech. (n.d.). Tris(ethylcyclopentadienyl)yttrium | Y(EtCp)3 | (C2H5C5H4)3Y.
- Zhang, T., et al. (2012, October 15). Synthesis, characterization and thermostability of tris(2,2,6,6- tetramethyl-3,5-heptanedionato)yttrium(III). Beijing Institute of Technology.
- Baranov, A. A., et al. (2019, April 29). Atomic Layer Deposition of Y2O3 Using Tris(butylcyclopentadienyl)
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tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) vs yttrium acetate precursors
Executive Summary
Yttrium oxide (Y₂O₃) is a critical high-k dielectric, protective plasma-resistant coating, and host lattice for luminescent materials[1]. The choice of yttrium precursor fundamentally dictates the deposition methodology, film purity, and structural conformality. This guide objectively compares two prominent precursors: the volatile β-diketonate complex tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) [Y(thd)3] and the solution-processable salt yttrium acetate[Y(OAc)3] . We analyze their physicochemical properties, decomposition mechanisms, and provide self-validating protocols for their respective use in Atomic Layer Deposition (ALD) and Chemical Solution Deposition (CSD).
Physicochemical Properties & Causality
The structural differences between Y(thd)3 and Y(OAc)3 dictate their application domains. Y(thd)3 is a bulky, non-polar chelate designed to sterically shield the central Y³⁺ ion, preventing oligomerization and imparting high volatility[2]. Conversely, Y(OAc)3 is a highly polar, hydrated salt that relies on solvent dissolution rather than sublimation[3].
Table 1: Quantitative Comparison of Precursor Properties
| Property | Y(thd)3 | Yttrium Acetate Tetrahydrate |
| Chemical Formula | Y(C₁₁H₁₉O₂)₃ | Y(CH₃COO)₃·4H₂O |
| State at Room Temp | Crystalline Solid (Whitish)[4] | Crystalline Solid (White) |
| Melting Point | 170–173 °C[4] | Decomposes before melting[3] |
| Volatility | High (Sublimes at 120–170 °C)[2] | Negligible (Non-volatile) |
| Solubility | Soluble in non-polar organic solvents | Soluble in water, alcohols, acetic acid |
| Primary Deposition Method | ALD, MOCVD[2][5] | Sol-Gel, Chemical Solution Deposition[6] |
| Thermal Stability | Stable up to ~270 °C[7] | Dehydrates >100°C, decomposes >350°C[3] |
Mechanistic Pathways of Decomposition
Understanding the thermal decomposition of these precursors is essential for optimizing deposition temperatures and minimizing carbon contamination.
Y(thd)3 Decomposition (Vapor Phase): In MOCVD or ALD, Y(thd)3 is sublimated and transported to the substrate. The decomposition of metal β-diketonates like Y(thd)3 (also known as Y(DPM)3) follows a specific bond dissociation sequence: C–O > Y–O > C–C(CH₃)₃ > C–C and C–H[7]. Because the C–H and C–C bonds are highly stable, incomplete combustion during the surface reaction can lead to carbon incorporation[7]. Thus, highly reactive co-reactants like ozone (O₃) or oxygen plasma are often required in ALD to fully combust the bulky thd ligands[8].
Yttrium Acetate Decomposition (Solid/Solution Phase): Y(OAc)3 undergoes a multi-step endothermic decomposition between 350 °C and 900 °C[3]. The process begins with dehydration, followed by the rupture of the bond between the yttrium cation and the acetate ligand (350–450 °C), forming amorphous yttrium hydroxide and yttrium carbonate[9]. Further heating drives off CO₂, converting the intermediate yttrium oxycarbonate (Y₂O₂CO₃) into crystalline Y₂O₃[10].
Thermal decomposition pathways for Y(thd)3 (vapor phase) and Y(OAc)3 (solution phase).
Experimental Methodologies
To ensure reproducibility, the following self-validating protocols outline the standard workflows for utilizing each precursor.
Protocol A: Atomic Layer Deposition of Y₂O₃ using Y(thd)3
Causality: Y(thd)3 is a solid at room temperature with a melting point of ~170 °C[4]. It requires heating to generate sufficient vapor pressure. Due to the steric hindrance of the thd ligands, H₂O is often insufficiently reactive, necessitating O₃ to achieve a self-limiting ALD growth regime without severe carbon contamination[8].
-
Precursor Preparation: Load Y(thd)3 powder into a stainless-steel bubbler. Heat the bubbler to 150–170 °C to achieve adequate sublimation[2].
-
Substrate Preparation: Clean Si(100) substrates using a standard RCA clean, followed by a dilute HF dip to remove native oxide, and load into the ALD reactor (heated to 250–350 °C).
-
ALD Cycle:
-
Step 1 (Dose): Pulse Y(thd)3 vapor into the chamber using Ar carrier gas (e.g., 2–5 seconds) to saturate the surface hydroxyl sites.
-
Step 2 (Purge): Purge with Ar (5–10 seconds) to remove unreacted Y(thd)3 and volatile byproducts.
-
Step 3 (Oxidation): Pulse O₃ (e.g., 100–200 g/Nm³) for 3–5 seconds. The strong oxidizer combusts the remaining thd ligands[8].
-
Step 4 (Purge): Purge with Ar (5–10 seconds).
-
-
Validation: Monitor the growth per cycle (GPC). A constant GPC (typically ~0.2 Å/cycle) across a temperature window of 250–350 °C validates a self-limiting ALD regime[11].
Protocol B: Chemical Solution Deposition (Sol-Gel) of Y₂O₃ using Yttrium Acetate
Causality: Y(OAc)3 lacks volatility but is highly soluble in polar solvents, making it ideal for spin-coating[6]. Chelating agents (like diethanolamine) are added to control hydrolysis and prevent premature precipitation[6].
-
Solution Synthesis: Dissolve Y(OAc)3·4H₂O (0.1–0.5 M) in a solvent mixture of 2-methoxyethanol and acetic acid. Stir at 60 °C for 2 hours to yield a clear, homogenous sol.
-
Spin Coating: Dispense the sol onto a cleaned substrate. Spin at 3000 rpm for 30 seconds to achieve a uniform wet film.
-
Soft Bake: Transfer the substrate to a hotplate at 150 °C for 5 minutes to evaporate the solvent and initiate dehydration[3].
-
Pyrolysis & Annealing: Heat the film at 400 °C for 10 minutes to decompose the acetate ligands into yttrium oxycarbonate[10]. Finally, anneal at 600–800 °C in air for 1 hour to crystallize the Y₂O₃ phase and eliminate residual carbon[3].
-
Validation: Perform FTIR spectroscopy. The disappearance of C=O stretching vibrations (~1529 cm⁻¹) and the emergence of the Y–O absorption band (~560 cm⁻¹) validates complete decomposition[12].
Experimental workflow comparing vapor-phase ALD (Y(thd)3) and solution-phase CSD (Y(OAc)3).
Performance & Film Characterization
The choice of precursor directly impacts the final film's structural and chemical properties.
Table 2: Comparative Film Properties
| Property | Y₂O₃ from Y(thd)3 (ALD) | Y₂O₃ from Y(OAc)3 (Sol-Gel) |
| Conformality | Excellent (>95% in high aspect ratio trenches) | Poor (Planarizes surfaces, pools in trenches)[6] |
| Growth Rate / Throughput | Low (~0.2 Å/cycle)[11] | High (10–50 nm per spin-coat layer) |
| Carbon Contamination | Moderate to Low (Depends heavily on O₃ dose)[1] | Low (If annealed >600 °C in O₂)[3] |
| Surface Roughness (RMS) | Extremely low (< 1 nm) | Low to Moderate (Depends on solvent evaporation)[6] |
| Crystallization Temp | Can be deposited amorphous or crystalline in-situ | Requires high-temp post-annealing (>600 °C)[3] |
Application Insights: Making the Right Choice
As an application scientist, precursor selection must align with the target device architecture:
-
Choose Y(thd)3 when fabricating advanced semiconductor devices (e.g., gate dielectrics, buffer layers for superconductors) where atomic-level thickness control, pinhole-free morphology, and 3D conformality are non-negotiable[2][5]. However, be prepared to engineer the delivery system to handle a solid precursor with a low vapor pressure, and utilize strong oxidizers to mitigate carbon impurities[8][11].
-
Choose Y(OAc)3 for large-area planarization layers, protective coatings, or synthesizing luminescent nanoparticles[1][6]. Sol-gel processing bypasses the need for expensive vacuum equipment and allows for simple stoichiometric doping (e.g., mixing with Europium acetate for phosphors). The trade-off is the necessity of high-temperature post-annealing to drive off the massive volume of organic ligands and achieve densification[3][12].
References
-
Diverse Coordination Chemistry of the Whole Series Rare-Earth L-Lactates: Synthetic Features, Crystal Structure, and Application in Chemical Solution Deposition of Ln2O3 Thin Films - PMC. nih.gov. 6
-
Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III). researchgate.net. 2
-
Safety data sheet - Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III). strem.com. 4
-
Thermoanalytical study of the formation mechanism of yttria from yttrium acetate. researchgate.net. 3
-
Applications of Metal Diketonate Precursors for CVD and ALD. azonano.com. 5
-
Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor. semanticscholar.org. 11
-
Decomposition Behavior of M(DPM)n (DPM = 2,2,6,6-Tetramethyl-3,5-heptanedionato). acs.org. 7
-
Film thickness non-uniformity and crucial role of water dosage for atomic layer deposition of yttrium oxide from yttrium cyclopentadienyl precursor. utwente.nl.8
-
Thermal decomposition of yttrium(III) propionate and butyrate. researchgate.net. 10
-
Atomic Layer Deposition of Y2O3 Thin Films Using Y(MeCp)2(iPr-nPrAMD) Precursor and H2O, and Their Erosion Resistance in CF4-Based Plasma. mdpi.com.1
-
Relevance of the Formation of Intermediate Non-Equilibrium Phases in YBa2Cu3O7–x Film Growth by Transient Liquid-Assisted Growth. acs.org. 12
-
Er‐Doped Y2O3 Nanoparticles: A Comparison of Different Synthesis Methods. researchgate.net. 9
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tga-dsc characterization of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
Title: TGA-DSC Characterization of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III): A Comparative Precursor Guide for Advanced Deposition
Executive Summary
In the development of advanced materials—ranging from high-k dielectrics and solid oxide fuel cells to biocompatible yttria-stabilized zirconia (YSZ) coatings for medical implants—the deposition of high-purity yttrium oxide (Y₂O₃) is a critical workflow[1]. The success of Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) relies heavily on precursor selection. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), commonly known as Y(thd)₃ or Y(tmhd)₃, remains the industry benchmark[2].
As a Senior Application Scientist, I approach precursor evaluation not as a simple data readout, but as a mechanistic puzzle. This guide objectively compares the thermal performance of Y(thd)₃ against legacy and next-generation alternatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing actionable, self-validating protocols for process engineers and materials scientists.
Mechanistic Principles: Why Ligand Design Dictates Thermal Behavior
To understand the TGA-DSC profiles, we must first look at the causality behind the molecule's design. The primary challenge with early-generation yttrium precursors, such as yttrium acetylacetonate [Y(acac)₃], is the tendency of the Y³⁺ ion to oligomerize due to its large ionic radius and high coordination demand. This oligomerization drastically reduces volatility and leads to premature thermal decomposition[3].
Y(thd)₃ solves this through steric hindrance. The bulky tert-butyl groups on the heptanedionato ligands create a protective hydrophobic shield around the central yttrium atom. This prevents intermolecular bonding, rendering the complex monomeric in the gas phase. Consequently, Y(thd)₃ exhibits a much cleaner sublimation profile and higher thermal stability compared to its unhindered counterparts[3].
Comparative Thermal Analytics: Y(thd)₃ vs. Alternatives
A robust ALD/MOCVD process requires a precursor with a wide "thermal window"—the temperature gap between efficient sublimation (mass transport) and thermal decomposition (surface kinetics).
-
Y(thd)₃ (The Benchmark): DSC analysis of Y(thd)₃ reveals two distinct endothermic peaks: one at ~93 °C (onset of sublimation) and another at ~176–180 °C, corresponding to its melting point[3],[4]. TGA demonstrates a sharp, continuous 94% mass loss between 70 °C and 400 °C, confirming excellent volatility with minimal residual ash[3].
-
Y(acac)₃ (Legacy Precursor): In contrast, Y(acac)₃ exhibits a prolonged, steady weight loss of only 70% up to 550 °C. DSC reveals a sharp exothermic peak at 394 °C, indicating severe thermal decomposition rather than clean sublimation[3]. This results in heavy carbon residue in the reactor.
-
Y(sBuCp)₃ (Next-Gen Liquid Precursor): While Y(thd)₃ is highly stable, its solid state at room temperature can cause inconsistent delivery rates. Emerging cyclopentadienyl precursors like Y(sBuCp)₃ are liquids at room temperature, offering a TGA 50% mass loss (TG₁/₂) at 197 °C with zero decomposition residue at 10 Torr, enabling higher growth-per-cycle (GPC) rates in ALD[4].
Table 1: Quantitative TGA-DSC Comparison of Yttrium Precursors
| Precursor | State at RT | Melting Point (°C) | Volatility Profile (TGA) | Decomposition Threshold | ALD/CVD Suitability |
| Y(thd)₃ | Solid | 176–180 | High (94% loss < 400 °C) | > 400 °C | Excellent (Industry Standard) |
| Y(acac)₃ | Solid | > 200 | Low (70% loss to 550 °C) | ~ 394 °C (Exothermic) | Poor (High carbon residue) |
| Y(acacF₆)₃ | Solid | N/A | Very High (91% < 350 °C) | ~ 350 °C | Moderate (Risk of F⁻ contamination) |
| Y(sBuCp)₃ | Liquid | < 25 | High (TG₁/₂ = 197 °C) | > 400 °C | Excellent (High GPC liquid) |
Experimental Protocol: Self-Validating TGA-DSC Workflow
To ensure data integrity, thermal analysis must be treated as a self-validating system. A common pitfall is misinterpreting an oxidative mass loss as clean sublimation. The following protocol utilizes a dual-atmosphere validation to decouple intrinsic volatility from atmospheric reactivity.
Step 1: Inert Sample Preparation
-
Transfer 10–15 mg of the yttrium precursor into a pre-weighed aluminum or alumina crucible. Crucial: Perform this inside an argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O) to prevent premature hydrolysis, which artificially skews the low-temperature TGA baseline.
Step 2: Dual-Atmosphere TGA-DSC Execution
-
Run A (Inert Mass Transport): Purge the TGA-DSC furnace with high-purity N₂ or Ar at 50 mL/min. Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min.
-
Validation Check: Endothermic DSC peaks without mass loss indicate melting. Endothermic peaks with concurrent TGA mass loss indicate clean sublimation.
-
-
Run B (Oxidative Stability): Repeat the exact ramp profile using an O₂ purge gas.
-
Validation Check: If the TGA mass loss occurs at a significantly lower temperature in O₂ than in Ar, and is accompanied by an exothermic DSC peak, the precursor is undergoing oxidative combustion, not sublimation.
-
Step 3: Data Synthesis & Reactor Mapping
-
Identify the temperature where 50% mass loss (TG₁/₂) occurs in the inert run. Set the ALD bubbler/evaporator temperature 10–20 °C below this point to ensure steady vapor pressure without risking degradation.
-
Set the substrate deposition temperature safely below the exothermic decomposition onset identified in Run A.
Decision Matrix Visualization
Workflow for evaluating ALD/CVD precursor viability via coupled TGA-DSC thermal analysis.
Conclusion
For researchers scaling up yttria deposition, Y(thd)₃ remains a highly reliable, thermally stable precursor, vastly outperforming legacy options like Y(acac)₃ in volatility and residue minimization[3]. However, for applications requiring rapid mass transport and avoiding solid-state delivery issues, cross-referencing Y(thd)₃'s thermal profile against liquid precursors like Y(sBuCp)₃[4] is a necessary step in modern process optimization.
References
- Comparative Study of Three Yttrium Organometallic Compounds for the Stabilization of the Cubic Phase in YSZ Deposited. OSTI.gov.
- Thermal Atomic Layer Deposition of Yttrium Oxide Films and Their Properties in Anticorrosion and Water Repellent Coating Applications. MDPI.
- Atomic layer deposition of Y₂O₃ films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] and water. RSC.
- Y β-DIKETONATES. MOCVD Precursor Encyclopedia.
Sources
- 1. Thermal Atomic Layer Deposition of Yttrium Oxide Films and Their Properties in Anticorrosion and Water Repellent Coating Applications [mdpi.com]
- 2. Y β-DIKETONATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 3. osti.gov [osti.gov]
- 4. Atomic layer deposition of Y 2 O 3 films using a novel liquid homoleptic yttrium precursor tris( sec -butylcyclopentadienyl)yttrium [Y( s BuCp) 3 ] an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05217F [pubs.rsc.org]
Precursor Performance Comparison: Y(thd)₃ vs. Alternatives
Title: NMR Spectra Validation of Synthesized Y(thd)3: A Comparative Guide for High-Purity ALD/MOCVD Precursors
Executive Summary Yttrium oxide (Y₂O₃) and yttria-stabilized zirconia (YSZ) are critical dielectric and ion-conducting materials in advanced microelectronics and solid oxide fuel cells[1]. The successful deposition of these films via Atomic Layer Deposition (ALD) or Metal-Organic Chemical Vapor Deposition (MOCVD) relies heavily on the volatility and thermal stability of the yttrium precursor. While newer liquid precursors exist, Y(thd)₃ (yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) remains the industry standard due to its exceptional thermal stability[2]. However, commercial batches often suffer from hydration and oligomerization, leading to bubbler residue and inconsistent growth rates. This guide objectively compares Y(thd)₃ with alternative precursors and establishes a self-validating Nuclear Magnetic Resonance (NMR) protocol to ensure the absolute purity of in-house synthesized Y(thd)₃.
To contextualize the utility of Y(thd)₃, it must be objectively compared against modern alternatives such as amidinates and cyclopentadienyls. While Y(thd)₃ has a relatively low Growth Per Cycle (GPC) of ~0.23 Å/cycle[3], it avoids the extreme moisture sensitivity and carbon contamination often associated with cyclopentadienyl-based precursors[4]. Furthermore, its high thermal decomposition threshold allows for a significantly wider ALD temperature window (250–375 °C) without premature breakdown[3].
Table 1: Objective Comparison of Yttrium ALD Precursors
| Precursor | State at RT | Melting Point | ALD Growth Rate (GPC) | Thermal Stability | Moisture Sensitivity |
| Y(thd)₃ (Synthesized/Purified) | Solid | 176 °C[2] | 0.23 Å/cycle[3] | Excellent (up to 375 °C) | Low/Moderate |
| Y(iPr₂amd)₃ | Solid | >220 °C[2] | 0.80 Å/cycle[4] | Moderate | High |
| Y(sBuCp)₃ | Liquid | <20 °C[2] | >1.0 Å/cycle[2] | Poor (Decomposes easily) | Extreme |
The Causality of Impurities in Y(thd)₃
Why synthesize and validate in-house rather than relying on commercial vendors? Y(thd)₃ is a solid with a melting point of 176 °C[2]. When exposed to ambient moisture during commercial packaging or prolonged shelf storage, the highly electropositive Y³⁺ center readily forms the hydrated adduct Y(thd)₃·H₂O.
The Causality of Failure: Upon heating in an ALD bubbler, this hydrated adduct does not cleanly volatilize. Instead, the coordinated water triggers partial hydrolysis, forming non-volatile multinuclear oxo-clusters. This mechanism explains the unpredictable mass transport and heavy bubbler residue often observed with aged commercial precursors. Rigorous anhydrous synthesis (e.g., reacting Y[N(SiMe₃)₂]₃ with Hthd) followed by vacuum sublimation and NMR validation guarantees a strictly monomeric, highly volatile product.
Self-Validating NMR Methodology
To prove the absolute absence of free ligand (Hthd), water, and oligomers, a multi-nuclear NMR approach (¹H, ¹³C, ⁸⁹Y) is required. This protocol is designed as a self-validating system : the presence of the target product is confirmed by specific chemical shifts, while the absence of degradation is simultaneously validated by monitoring distinct impurity windows.
Step 1: Anhydrous Sample Preparation
-
Procedure: In an argon-filled glovebox, dissolve 15 mg of freshly sublimed Y(thd)₃ in 0.6 mL of dry, deoxygenated Benzene-d₆ (C₆D₆). Transfer to a J. Young valve NMR tube.
-
Causality for Solvent Choice: C₆D₆ is strictly required over CDCl₃. Chloroform often contains trace DCl or phosgene. These acidic impurities will rapidly protonate the coordinated thd ligand, artificially generating free Hthd in the NMR tube and yielding a false-positive for precursor degradation.
Step 2: ¹H and ¹³C NMR Acquisition
-
Procedure: Acquire spectra at 298 K using a standard 400 MHz or 500 MHz spectrometer.
-
Causality for Spectral Behavior: The diamagnetic Y³⁺ ion (d⁰) does not cause paramagnetic line broadening. Therefore, the ¹H NMR spectrum yields sharp singlets. The steric bulk of the tert-butyl groups forces a symmetric D₃ coordination geometry, resulting in highly equivalent proton environments. The tert-butyl protons appear at ~1.07 ppm, and the methine (CH) proton appears at ~5.80 ppm[5].
Step 3: Internal Validation Check (Impurity Screening)
-
Procedure: Scan the 15.0–17.0 ppm region in the ¹H spectrum for a broad singlet.
-
Causality for Validation: The enol hydroxyl proton of unreacted or dissociated Hthd resonates at ~16.0 ppm. The complete absence of this peak self-validates that the precursor is fully coordinated and has not undergone hydrolysis. Additionally, scanning ~3.9 ppm ensures no coordinated water is present.
Step 4: ⁸⁹Y NMR Acquisition (The Ultimate Structural Probe)
-
Procedure: Acquire ⁸⁹Y NMR (spin 1/2, 100% natural abundance) using a unified chemical shift scale.
-
Causality for Metal Probing: ⁸⁹Y NMR is highly sensitive to the immediate coordination environment. Monomeric Y(thd)₃ exhibits a distinct, sharp chemical shift at δ 163 ppm[6]. Any deviation, peak splitting, or severe broadening indicates the presence of dimers or solvent adducts in solution, prompting immediate rejection of the batch.
Quantitative Spectral Data
Table 2: Diagnostic NMR Chemical Shifts for Y(thd)₃ Validation (in C₆D₆)
| Chemical Species | ¹H NMR (ppm) | ¹³C NMR (ppm) | ⁸⁹Y NMR (ppm) | Diagnostic Indicator |
| Y(thd)₃ (Target) | 1.07 (s, 54H, t-Bu), 5.80 (s, 3H, CH)[5] | 28.5 (CH₃), 40.1 (C-Me₃), 92.4 (CH), 199.5 (C=O) | 163.0[6] | Sharp peaks; confirms D₃ symmetry. |
| Free Hthd (Impurity) | 1.20 (s, 18H, t-Bu), 5.75 (s, 1H, CH), 16.0 (s, 1H, OH) | 27.8 (CH₃), 39.5 (C-Me₃), 90.2 (CH), 202.1 (C=O) | N/A | Peak at 16.0 ppm dictates batch failure. |
| Y(thd)₃·H₂O (Adduct) | Broadening at ~1.10, ~3.9 (br, H₂O) | Broadened baseline | Shifted / Broad | Indicates moisture exposure; requires re-sublimation. |
Workflow Visualization
The following diagram maps the logical progression of the self-validating synthesis and NMR protocol.
Figure 1: Self-validating workflow for the synthesis, sublimation, and NMR verification of Y(thd)₃.
References
-
Title: Thermal Atomic Layer Deposition of Yttrium Oxide Films and Their Properties in Anticorrosion and Water Repellent Coating Applications Source: mdpi.com URL:[Link]
-
Title: Solution NMR of Transition Metal Complexes Source: nsf.gov URL:[Link]
-
Title: Atomic layer deposition of Y₂O₃ films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] and water Source: nih.gov URL:[Link]
-
Title: Materials Chemistry C - Accepted Manuscript Source: rsc.org URL:[Link]
-
Title: Atomic Layer Deposition of Y₂O₃ Thin Films from Yttrium Tris(N,N'-diisopropylacetamidinate) and Water Source: acs.org URL:[Link]
-
Title: Chemistry of 2,2,6,6,-Tetramethyl-3,5-heptanedione (Hthd) Modification of Zirconium and Hafnium Propoxide Precursors Source: acs.org URL:[Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Yttrium thd3 vs. Alternative Precursors
As a Senior Application Scientist specializing in thin-film deposition technologies, I frequently evaluate the gas-phase chemistry of metal-organic precursors. Understanding how a precursor behaves under thermal stress and ionization is paramount for optimizing Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). Yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)—commonly denoted as Y(thd)₃ or Y(tmhd)₃—is a benchmark precursor for depositing Y₂O₃, yttria-stabilized zirconia (YSZ), and high-Tₑ superconductors.
This guide objectively compares the mass spectrometry (MS) fragmentation pathways of Y(thd)₃ against alternative yttrium precursors, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous precursor selection.
The Mechanistic Landscape of Y(thd)₃ Fragmentation
To predict a precursor's behavior in a heated CVD/ALD delivery line, we must analyze its structural robustness in the gas phase. When subjected to Electron Ionization (EI) or Fast Atom Bombardment (FAB) mass spectrometry, Y(thd)₃ exhibits a distinct, highly predictable fragmentation hierarchy.
The parent molecular ion [Y(thd)₃]⁺ (m/z 638) is highly stable but primarily decays via the heterolytic loss of a neutral thd radical to form the [Y(thd)₂]⁺ monomer (m/z 455) [1][1]. Further fragmentation proceeds via the homolytic cleavage of the bulky tert-butyl groups (–C(CH₃)₃, m/z 57), yielding intermediate ions such as m/z 580 and m/z 397 [1][1].
The causality behind Y(thd)₃'s superiority lies in its steric hindrance. Unlike less sterically protected precursors, Y(thd)₃ does not form polynuclear (dimeric or trimeric) species in the gas phase [2][2]. This is a critical material advantage: gas-phase oligomerization is the primary causal agent for premature precursor condensation and high carbon incorporation in deposited films.
Figure 1: Gas-phase EI-MS fragmentation pathway of Y(thd)3.
Comparative Precursor Performance
To contextualize the performance of Y(thd)₃, we must evaluate it against industry alternatives: Yttrium acetylacetonate, Y(acac)₃ , and Tris(sec-butylcyclopentadienyl)yttrium, Y(sBuCp)₃ .
-
Y(acac)₃ vs. Y(thd)₃: MS analysis of Y(acac)₃ reveals a highly reactive fragmentation profile. The loss of one ligand yields[Y(acac)₂]⁺ (m/z 287), but crucially, the lack of bulky tert-butyl groups allows the reactive metal centers to bridge. This results in the formation of dimeric species (e.g., m/z 491 region) in the gas phase [2][2]. Consequently, Y(acac)₃ introduces nearly twice as much carbon contamination (up to 5.4 at. % C) into YSZ films at low temperatures compared to Y(thd)₃ [2][2].
-
Y(sBuCp)₃ vs. Y(thd)₃: While Y(thd)₃ is highly stable, it is a solid at room temperature with a high melting point (176 °C), which can complicate mass-production delivery lines [3][3]. Y(sBuCp)₃ was developed as a liquid alternative. It exhibits excellent volatility and clean fragmentation ([Y(sBuCp)₂]⁺), but cyclopentadienyl-based precursors suffer from extreme moisture sensitivity, requiring stringent handling protocols that Y(thd)₃ does not strictly mandate [3][3].
Quantitative Data Comparison
| Precursor | Physical State (RT) | Primary MS Fragments (m/z) | Gas-Phase Oligomerization | Carbon Contamination (Low Temp) |
| Y(thd)₃ | Solid (mp 176°C) | 638, 580, 455, 397 | None (Strictly Monomeric) | Low (~1.0–2.7 at. %) |
| Y(acac)₃ | Solid (mp 133°C) | 287, 491 (Dimeric) | High (Polynuclear species) | High (>5.0 at. %) |
| Y(sBuCp)₃ | Liquid | [Y(sBuCp)₂]⁺ | None | Low |
Self-Validating Experimental Protocol: TG-MS Workflow
To ensure a self-validating system for precursor evaluation, our laboratory employs Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS). The causality behind this specific setup is absolute: a mass loss event on a TG curve cannot be definitively assigned to clean sublimation versus thermal decomposition without simultaneous gas-phase identification. By correlating the derivative thermogravimetry (DTG) peaks with specific m/z ion currents, the protocol internally verifies the physical process.
Step-by-Step Methodology
-
Precursor Loading (Inert Atmosphere): Transfer 10–15 mg of Y(thd)₃ into an alumina crucible inside an Argon-filled glovebox to prevent premature hydration, which can alter the fragmentation pathway.
-
Thermal Ramping (TG): Place the crucible in the thermobalance. Initiate a temperature ramp of 5 °C/min from 50 °C to 600 °C under a continuous flow of high-purity Argon (50 mL/min).
-
Evolved Gas Transfer: Route the evolved gases from the TG exhaust to the MS inlet using a fused silica capillary heated to 200 °C. Causality: Heating the transfer line prevents the condensation of high-mass fragments (like m/z 638 or 455) before they reach the ionization chamber.
-
Electron Ionization (EI-MS): Ionize the incoming gas stream using a 70 eV electron beam. Scan the mass-to-charge ratio (m/z) continuously from 50 to 1000 amu.
-
Data Synthesis (The Self-Validation Step): Overlay the DTG curve with the extracted ion chromatograms (EIC) for m/z 638 (intact precursor) and m/z 183 (free thd ligand). A simultaneous peak in DTG and m/z 638 confirms clean sublimation. A spike in m/z 183 without m/z 638 indicates thermal decomposition.
Figure 2: Self-validating TG-MS experimental workflow for precursor analysis.
Conclusion & Strategic Recommendations
For researchers developing advanced yttrium-doped materials, Y(thd)₃ remains the gold standard for thermal stability. Its mass spectrometry fragmentation profile proves that its bulky tert-butyl groups effectively shield the yttrium center, preventing the formation of carbon-rich polynuclear species that plague alternatives like Y(acac)₃. While liquid precursors like Y(sBuCp)₃ offer logistical advantages in delivery, the unmatched gas-phase stability and lower moisture sensitivity of Y(thd)₃ make it the superior choice for high-purity, low-carbon oxide film deposition.
References
- Source: osti.
- Source: researchgate.
- Title: Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)
Sources
Mechanistic Causality: Ligand Chemistry Dictating Reactivity
Evaluating Precursor Efficiency: Y(tmhd)₃ vs. Y(amd)₃ for Yttrium Oxide Deposition
Yttrium oxide ( Y2O3 ) is a critical material across multiple high-tech disciplines. While traditionally leveraged as a high- κ gate dielectric and anti-corrosive barrier in semiconductor manufacturing, Y2O3 has recently become vital in drug development and biomedical engineering. Its high biocompatibility and optical properties make it an ideal candidate for coating implantable biosensors, passivating microfluidic drug-delivery channels, and synthesizing upconversion nanoparticles (UCNPs) for targeted bioimaging.
However, the successful integration of Y2O3 into these sensitive applications relies entirely on the efficiency of the Atomic Layer Deposition (ALD) process, which is dictated by precursor chemistry. This guide provides an objective, data-driven comparison of the two dominant yttrium precursor classes: the legacy β -diketonate Y(tmhd)₃ and the highly reactive amidinate Y(amd)₃ .
The choice between Y(tmhd)₃ (Yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) and Y(amd)₃ (Yttrium tris(amidinate), such as Y(iPr2-amd)3 or Y(tBu2-famd)3 ) fundamentally alters the ALD surface reaction mechanism.
Y(tmhd)₃: The Oxidative Cleavage Pathway Y(tmhd)₃ is a homoleptic complex where the yttrium center is coordinated by bidentate oxygen atoms. The Y–O bonds are exceptionally strong, granting the precursor high thermal stability but severely limiting its chemical reactivity. Mild oxidants like water ( H2O ) cannot easily protonate the tmhd ligand. Consequently, depositing pure Y2O3 requires aggressive oxidants like ozone ( O3 ) or oxygen plasma to drive an oxidative cleavage (combustion) of the ligand[1]. This high-energy requirement makes Y(tmhd)₃ unsuitable for coating temperature-sensitive polymers or delicate biological substrates used in medical devices.
Y(amd)₃: The Protonation Pathway In contrast, Y(amd)₃ features Y–N bonds. The nitrogen atoms in the amidinate ligands are highly basic. When exposed to a mild protic source like H2O , the amidinate ligand is rapidly protonated, breaking the Y–N bond and cleanly desorbing as a volatile amidine byproduct[2]. This highly favorable thermodynamic pathway enables a true water-assisted ALD process at significantly lower temperatures, preserving the integrity of underlying organic or polymeric substrates[3].
ALD surface reaction mechanisms: Oxidative cleavage of Y(tmhd)3 vs. protonation of Y(amd)3.
Quantitative Performance Comparison
The structural differences between these precursors directly impact their deposition metrics. The bulky tert-butyl groups in Y(tmhd)₃ create severe steric hindrance on the substrate surface, resulting in a low Growth Per Cycle (GPC). Amidinates, while also sterically demanding, pack more efficiently and react more completely, yielding a GPC nearly 4 to 5 times higher than their β -diketonate counterparts.
| Parameter | Y(tmhd)₃ | Y(amd)₃ (e.g., tBu2-famd ) |
| State at Standard Temp | Solid (Melting Point ~173 °C) | Solid (Melting Point varies, often >100 °C) |
| Evaporation Temperature | 150 °C – 160 °C | 120 °C – 130 °C |
| Optimal ALD Window | 250 °C – 375 °C | 200 °C – 325 °C |
| Required Co-Reactant | O3 or O2 Plasma | H2O |
| Growth Per Cycle (GPC) | ~0.23 Å/cycle | ~0.80 – 1.10 Å/cycle |
| Impurity Risks | High Carbon (if O3 is insufficient) | Low (Clean amidine desorption) |
| Substrate Compatibility | Silicon, Metals, Robust Oxides | Polymers, Biosensors, Silicon |
Data synthesized from 1[1] and 2[2].
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. A process is only considered "true ALD" if the GPC remains constant regardless of extended precursor pulse times (proving self-limiting surface saturation).
Protocol A: High-Temperature ALD using Y(tmhd)₃ and Ozone
Best for: High-temperature microelectronics, robust anti-corrosion barriers.
-
Preparation: Load the substrate into the ALD reactor. Heat the Y(tmhd)₃ bubbler/source to 150 °C to achieve sufficient vapor pressure.
-
Thermal Stabilization: Heat the reactor chamber and substrate to 300 °C. Ensure delivery lines are heated to 165 °C to prevent precursor condensation.
-
ALD Cycle (Repeat for target thickness):
-
Pulse 1: Inject Y(tmhd)₃ vapor for 2.0 seconds.
-
Purge 1: Flow inert N2 (or Argon) for 5.0 seconds to remove unreacted precursor.
-
Pulse 2: Inject O3 (concentration ~100-150 g/Nm³) for 2.0 seconds to oxidatively cleave the tmhd ligands.
-
Purge 2: Flow inert N2 for 5.0 seconds to evacuate combustion byproducts ( CO2 , H2O ).
-
-
Validation: Plot GPC vs. Y(tmhd)₃ pulse time. Saturation should occur at ~0.23 Å/cycle[1].
Protocol B: Low-Temperature ALD using Y(amd)₃ and Water
Best for: Biomedical coatings, polymer substrates, and microfluidic devices.
-
Preparation: Load the substrate. Heat the Y(amd)₃ source (e.g., Y(tBu2-famd)3 ) to 120 °C.
-
Thermal Stabilization: Heat the reactor chamber and substrate to 225 °C (well within the 200–325 °C ALD window). Keep delivery lines at 135 °C.
-
ALD Cycle (Repeat for target thickness):
-
Pulse 1: Inject Y(amd)₃ vapor for 3.0 seconds. (Note: Amidinates may require slightly longer pulses to achieve full steric saturation depending on reactor geometry).
-
Purge 1: Flow inert N2 for 8.0 seconds.
-
Pulse 2: Inject H2O vapor for 0.5 seconds.
-
Purge 2: Flow inert N2 for 10.0 seconds to remove the volatile amidine byproduct and excess water.
-
-
Validation: Plot GPC vs. Y(amd)₃ pulse time. Saturation should plateau near 1.0 Å/cycle[3].
Standardized self-limiting ALD cycle workflow for yttrium oxide thin film deposition.
Conclusion & Application Strategy
For researchers and engineers, the selection between Y(tmhd)₃ and Y(amd)₃ should be dictated by the thermal budget of the substrate and the required throughput.
If the application involves robust substrates (e.g., silicon wafers) where high-temperature processing is acceptable, Y(tmhd)₃ remains a highly stable, well-understood legacy precursor. However, for modern applications—particularly in drug delivery systems, biosensors, and advanced flexible electronics—Y(amd)₃ is vastly superior. Its ability to undergo clean protonation with water at lower temperatures, combined with a significantly higher GPC, makes it the modern standard for efficient, high-purity Y2O3 deposition[2].
References
-
Putkonen, M., et al. "Low-Temperature ALE Deposition of Y2O3 Thin Films from β-Diketonate Precursors." ResearchGate. 1
-
Dussarrat, C., et al. "Thermal Atomic Layer Deposition of Yttrium Oxide Films and Their Properties in Anticorrosion and Water Repellent Coating Applications." Coatings, MDPI, 2021. 3
-
Beer, S. M. J., et al. "A study on the influence of ligand variation on formamidinate complexes of yttrium: new precursors for atomic layer deposition of yttrium oxide." Dalton Transactions, RSC Publishing, 2021. 2
Sources
Structural Comparison of Yttrium(III) and Lanthanum(III) thd Complexes: A Guide for Precursor Engineering
For researchers and materials scientists developing advanced thin films via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), the selection of metal-organic precursors is a critical determinant of process success. Among the most widely utilized precursor families are the β-diketonates, specifically those utilizing the bulky 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) ligand.
While yttrium and lanthanum are both group 3/rare-earth elements that form +3 cations, their thd complexes exhibit drastically different structural and thermal properties. This guide objectively compares the structural chemistry of Y(thd)₃ and La(thd)₃, explaining the causality behind their performance differences and providing validated experimental protocols for precursor engineering.
Mechanistic Causality: Ionic Radius and Coordinative Saturation
The fundamental divergence in the structural chemistry of Y(thd)₃ and La(thd)₃ is dictated by the lanthanide contraction and the resulting differences in ionic radii. The size of the central metal ion directly controls its coordinative saturation point, which in turn dictates whether the resulting complex will be a volatile monomer or a non-volatile oligomer[1].
Yttrium(III): The Monomeric Ideal
Yttrium possesses a relatively small ionic radius (~0.90 Å for a coordination number of 6). When reacted with three bidentate thd ligands, the six oxygen donor atoms perfectly encapsulate the Y³⁺ core, fulfilling its electronic and steric requirements[2]. This results in a discrete, monomeric structure—typically adopting a trigonal prismatic or distorted octahedral geometry[2]. Because the molecules interact only through weak van der Waals forces, Y(thd)₃ exhibits high volatility and a low melting point, making it an excellent "drop-in" ALD precursor[1][3].
Lanthanum(III): The Dimeric Challenge
Lanthanum is the largest of the rare-earth metals (ionic radius ~1.03 Å for a coordination number of 6). Six oxygen atoms from three thd ligands are insufficient to sterically shield the large La³⁺ core, leaving it coordinatively unsaturated[4]. To achieve a preferred coordination number of 8 or 9, unadducted La(thd)₃ undergoes spontaneous oligomerization. It forms a dimer, [La(thd)₃]₂ (or La₂(thd)₆), where two thd ligands act as intermolecular bridges between the two lanthanum centers[4][5]. This dimeric structure doubles the molecular weight and significantly increases intermolecular bonding strength, resulting in a high melting point (238–248 °C) and poor volatility, rendering unadducted La(thd)₃ highly problematic for ALD processes[4].
Structural and Performance Data Comparison
The quantitative differences resulting from these structural phenomena are summarized in the table below.
| Property | Yttrium(III) thd Complex | Lanthanum(III) thd Complex (Unadducted) |
| Central Ion Radius (CN=6) | ~0.900 Å | ~1.032 Å |
| Preferred Coordination Number | 6 | 8 or 9 |
| Native Molecular Structure | Monomer (Trigonal Prism) | Dimer (Bridging thd Ligands) |
| Melting Point | ~168 °C | 238–248 °C |
| Volatility | High (Sublimes readily at ~150 °C) | Low (Evaporates >180 °C with decomposition) |
| ALD Suitability | Excellent (Direct use) | Poor (Requires adduct engineering) |
Logical Relationship Diagram
The following diagram illustrates the causal pathway from fundamental atomic properties to macroscopic precursor performance.
Causal relationship between ionic radius, structure, and volatility in thd precursors.
Experimental Protocols: Synthesis and Validation
To utilize these precursors effectively, researchers must employ specific synthetic strategies. The following protocols are designed as self-validating systems to ensure precursor purity and appropriate structural conformation.
Protocol A: Synthesis and Validation of Monomeric Y(thd)₃
Because Y³⁺ naturally forms a monomer with thd, the synthesis is straightforward, but validation is required to ensure no hydrated oligomers are present.
-
Ligand Deprotonation: Dissolve 30 mmol of 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in an ethanol/water mixture. Add 31.5 mmol of NaOH dropwise under continuous stirring to generate the Na(thd) salt.
-
Metalation: Slowly add an aqueous solution of Y(NO₃)₃ (10 mmol) to the Na(thd) mixture. A white precipitate of Y(thd)₃ will form immediately.
-
Extraction & Drying: Extract the precipitate using hexane. Wash the organic layer with deionized water, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Self-Validation (Sublimation): Transfer the crude powder to a vacuum sublimation apparatus. Heat to 120–150 °C at 10⁻² Torr.
-
Causality Check: Hydrated or oligomeric impurities will decompose or leave a residue. A quantitative yield of highly crystalline sublimate confirms the absolute monomeric purity of the Y(thd)₃[2].
-
Protocol B: Engineering the Monomeric La(thd)₃-DMEA Adduct
Since native [La(thd)₃]₂ is a non-volatile dimer[4][5], researchers must use neutral Lewis base adducts to saturate the La³⁺ coordination sphere and force the molecule into a monomeric state.
-
Dimer Formation: Synthesize the native [La(thd)₃]₂ dimer using the exact stoichiometric precipitation method described in Protocol A, substituting La(NO₃)₃ for the yttrium salt[4].
-
Adduct Engineering: Suspend the purified [La(thd)₃]₂ powder in dry hexane. Add a stoichiometric excess of N,N′-dimethylethylenediamine (DMEA).
-
Causality Check: The bidentate nitrogen donor (DMEA) acts as a thermodynamic sink. It successfully competes with the bridging oxygen atoms of the dimer, cleaving the La-O-La bonds and filling the 7th and 8th coordination sites of the lanthanum ion[4].
-
-
Crystallization: Stir the mixture for 8 hours at room temperature, then cool the solution to -15 °C. Isolate the resulting white block crystals of La(thd)₃-DMEA.
-
Self-Validation (TGA): Subject the crystals to Thermogravimetric Analysis (TGA) under a nitrogen atmosphere (heating rate 10 °C/min).
-
Causality Check: A successful monomeric conversion will display a clean, single-step weight loss profile ending below 250 °C with <2% residual mass. If the dimer is still present, a multi-step degradation profile with high residual mass will be observed[4].
-
Conclusion
The structural comparison between Y(thd)₃ and La(thd)₃ perfectly illustrates how sub-angstrom differences in ionic radii dictate macroscopic material properties. While Y(thd)₃ naturally forms a volatile monomer suitable for immediate ALD application, the larger La³⁺ ion requires deliberate chemical engineering—via neutral adducts like DMEA—to break its native dimeric structure and achieve the volatility required for modern semiconductor and materials science applications.
References
- Gromilov, S. A. (1995). Crystal and molecular structure of monomeric yttrium(III) dipivalylmethanate. Arrangement of adsorbed layers. SciSpace.
- Niinistö, L., et al. (2005).
- Zhao, W., et al. (2023). Atomic Layer Deposition of La₂O₃ Film with Precursor La(thd)₃-DMEA.
- Zhao, W., et al. (2024). The syntheses, characterization, thermal properties of asymmetrical La β-diketonate and their application as ALD precursor for La₂O₃ films.
Sources
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) proper disposal procedures
As a Senior Application Scientist specializing in thin-film deposition and organometallic chemistry, I frequently oversee the implementation of volatile metal-organic precursors. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)—commonly abbreviated as Y(tmhd)₃ or Y(thd)₃—is a cornerstone precursor for depositing high-purity yttrium oxide (Y₂O₃) films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)[1][2].
While its volatility and thermal stability make it ideal for semiconductor and superconductor fabrication[1], its unique chemical structure demands rigorous safety and disposal protocols. Improper handling can lead to precursor degradation, equipment contamination, and severe laboratory safety hazards. This guide provides actionable, self-validating procedures for the safe handling, containment, and disposal of Y(tmhd)₃.
Physicochemical Profile & Causality of Hazards
To safely dispose of any chemical, you must first understand the causality behind its reactivity. The bulky tert-butyl groups on the heptanedionate ligands shield the yttrium center, preventing oligomerization and granting the molecule its necessary volatility for ALD processes[2]. However, this high organic mass dictates its primary physical hazard: it can form combustible dust mixtures when suspended in air [3].
Furthermore, the electropositive yttrium center remains susceptible to nucleophilic attack. Exposure to ambient humidity leads to slow hydrolysis, degrading the precursor and potentially generating pressure in sealed waste containers[4]. Biologically, it is a recognized skin, eye, and respiratory irritant[4][5].
Table 1: Quantitative Physicochemical Properties of Y(tmhd)₃
| Property | Value |
| Chemical Name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) |
| CAS Number | 15632-39-0[5] |
| Molecular Formula | Y(C₁₁H₁₉O₂)₃[1] |
| Molecular Weight | 638.71 g/mol [1] |
| Appearance | White solid powder[1][4] |
| Melting Point | 173–175 °C[1] |
| Decomposition Temperature | 290 °C[1] |
| Solubility | Insoluble in water; soluble in non-polar organics (e.g., toluene, hexane)[1][4] |
Operational Workflow: Handling & Containment
Before generating waste, standard operational procedures must be optimized to prevent unnecessary contamination. Every handling step must be treated as a self-validating system.
-
Environment Preparation : Always handle Y(tmhd)₃ in a rigorously controlled inert environment, such as an argon or nitrogen-filled glovebox.
-
Validation: Check oxygen and moisture sensors (< 1 ppm) before opening the precursor vial to ensure no hydrolysis will occur.
-
-
Transfer Mechanics : Use grounded, anti-static spatulas.
-
Causality: Y(tmhd)₃ is prone to static buildup, which can act as an ignition source for combustible dust[3].
-
-
Sealing : After use, tightly seal the container under inert gas before removing it from the glovebox[4][5].
Step-by-Step Disposal Protocols
Y(tmhd)₃ waste typically falls into three streams. Do not mix Y(tmhd)₃ with other chemical waste, particularly strong oxidizers (e.g., nitrates, peroxides, halogens), as it is a strong reducing agent and can react violently[3].
Protocol A: Solid Waste (Unused or Degraded Precursor)
-
Containment : Leave the chemical in its original container[3]. Do not attempt to transfer degraded powder to a secondary waste bin, as this increases aerosolization and inhalation risks.
-
Atmosphere Control : Purge the headspace of the container with nitrogen or argon before final sealing.
-
Causality: This prevents ongoing hydrolysis and pressure buildup during transit to the disposal facility.
-
-
Verification : Ensure the cap is secured with Parafilm or Teflon tape. Validate the seal by gently inverting the vial to check for powder leakage before placing it in secondary containment.
-
Labeling : Apply a hazardous waste tag reading: "Hazardous Waste: Yttrium Organometallic / Combustible Dust / Irritant".
Protocol B: Solvent Waste (Liquid Injection CVD Effluent)
-
Compatibility Check : Verify that the waste solvent (typically toluene or hexane) does not contain aqueous acids or strong bases[3].
-
Collection : Transfer the solution into a designated, halogen-free organic waste carboy.
-
Validation : Monitor the carboy for 15 minutes after addition. Ensure no exothermic reaction, color change, or gas evolution occurs before sealing the cap.
Protocol C: Contaminated Consumables
-
Packaging : Place contaminated wipes, spatulas, and gloves into a heavy-duty polyethylene bag inside the fume hood or glovebox.
-
Double-Bagging : Seal the first bag, then place it inside a second bag to prevent puncture leaks.
-
Disposal Route : Route to Environmental Health and Safety (EHS) for incineration. Incineration is the mandated disposal method for this organometallic complex, as it safely converts the organic ligands to CO₂ and leaves inert Y₂O₃ ash[6].
Spill Response & Decontamination Protocol
If a vial of Y(tmhd)₃ breaks outside of containment, execute the following self-validating recovery protocol:
-
Assess & Isolate : Evacuate personnel from the immediate vicinity to prevent inhalation of irritating dust[5].
-
Validation: Ensure the laboratory HVAC or fume hood flow is actively pulling dust away from the operator by observing the direction of any suspended particles.
-
-
Eliminate Ignition Sources : Turn off nearby hot plates and electronic equipment.
-
Causality: Airborne Y(tmhd)₃ dust is highly combustible and can ignite via static or thermal shock[3].
-
-
Containment & Collection : Do NOT dry sweep. Dry sweeping generates static electricity and aerosolizes the powder. Instead, use an electrically protected (explosion-proof) vacuum cleaner or a wet-brushing technique[3].
-
Decontamination : Shovel the collected material into a suitable, sealable container[4][5]. Wipe the spill area with a non-polar solvent (e.g., hexane) to dissolve residual precursor, followed by soap and water to remove residual organics.
-
Verification : Visually inspect the surface under a bright, angled light to ensure no white film remains. Dispose of all cleaning materials as hazardous waste.
Waste Segregation Workflow
Decision matrix and workflow for the segregation and disposal of Y(tmhd)3 laboratory waste.
References
- Fisher Scientific.
- ChemicalBook.
- Gelest, Inc.
- ProChem, Inc. "Yttrium (III)
- Thermo Fisher Scientific.
- MDPI. "Atomic Layer Deposition of Y2O3 Thin Films Using Y(MeCp)2(iPr-nPrAMD) Precursor and H2O, and Their Erosion Resistance in CF4-Based Plasma."
Sources
Personal protective equipment for handling Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III). It is designed for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound in the laboratory.
Understanding the Risks: Hazard Analysis
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), also known as Y(TMHD)₃, is a white, solid organometallic compound.[1] While essential for applications like thin-film deposition, it presents several health and safety considerations.[2][3]
Primary Hazards:
-
Irritation: The compound is known to cause skin and serious eye irritation.[1][4] Inhalation of dust may lead to respiratory irritation.[1]
-
Moisture Sensitivity: Y(TMHD)₃ is sensitive to moisture and should be handled in a dry environment to prevent degradation.[1]
-
Toxicity: Some safety data sheets classify it as harmful if swallowed, in contact with skin, or if inhaled.[2][5]
A thorough understanding of these hazards is the foundation for a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling Y(TMHD)₃. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Recommended PPE | Rationale |
| General Handling (Weighing, Transferring) | - Nitrile gloves- Lab coat- Safety glasses with side shields | Prevents skin contact and eye exposure to small amounts of the compound. |
| Procedures with Potential for Dusting | - Nitrile gloves- Lab coat- Chemical safety goggles- Face shield- N95 dust mask or NIOSH-approved respirator | Provides a higher level of protection against airborne particles and accidental splashes to the face.[2] |
| Large-Scale Operations or Emergency Response | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron or suit- Full-face respirator with appropriate cartridges- Chemical-resistant boots | Ensures full-body protection in situations with a high risk of exposure. |
Always inspect your PPE for any signs of damage before use and ensure a proper fit.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Y(TMHD)₃ minimizes the risk of exposure and ensures the integrity of the compound.
Preparation and Engineering Controls
-
Designated Work Area: Conduct all work with Y(TMHD)₃ in a well-ventilated area, such as a chemical fume hood, especially when there is a potential for dust generation.[1][4]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are readily available in the fume hood.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Have a spill kit readily accessible.
Handling Procedure
The following workflow diagram illustrates the key steps for safely handling Y(TMHD)₃.
Caption: Workflow for Handling Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
Storage
-
Store Y(TMHD)₃ in a cool, dry, and well-ventilated area.[1][6]
-
Keep the container tightly closed to prevent moisture contamination.[1][6]
-
For long-term storage, consider keeping it under a nitrogen atmosphere.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of Y(TMHD)₃ and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: Collect all waste containing Y(TMHD)₃, including contaminated gloves, weighing paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Labeling: The label should include:
-
"Hazardous Waste"
-
"Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)"
-
Associated hazards (e.g., "Skin and Eye Irritant")
-
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7] Do not dispose of this compound down the drain. [8]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, you can safely and effectively work with Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) while minimizing risks to yourself and your colleagues.
References
- Thermo Fisher Scientific. (2010, April 12).
- Strem Chemicals, Inc. (2021, July 17). Safety data sheet - Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), 98+% (99.9%-Y) (REO) [Y(TMHD)₃].
- Sigma-Aldrich. Yttrium(III)
- Beijing Institute of Technology. (2012, October 15).
- Benchchem. Proper Disposal of Yttrium Oxide Silicate (Y₂O(SiO₄))
- NextSDS.
- Fisher Scientific. (2010, April 12).
- Ereztech. (2024, November 27).
- SAFETY D
- TCI Chemicals. (2025, February 13).
- Ames Labor
- SciSpace.
- ACS Material LLC.
- ESPI Metals. Yttrium.
- Area Science Park. (2025, March 5).
- Fisher Scientific. (2010, October 25).
- PMC. (2025, November 27). Extraction of Yttrium from Waste: Analysis of Hydrometallurgical Processing by Organic Acids and Life Cycle Assessment.
- MDPI. (2018, September 29).
- Material Safety Data Sheet acc. to ISO 11014. (2010, November 6).
- OSTI. COVER PAGE COMPARATIVE STUDY OF THREE YTTRIUM ORGANOMETALLIC COMPOUNDS FOR THE STABILIZATION OF THE CUBIC PHASE IN YSZ DEPOSITED.
- ChemicalBook. (2026, January 13).
- ResearchGate.
- Safety D
- ChemicalBook. (2025, July 19).
- NextSDS.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) 99.9 trace metals 15632-39-0 [sigmaaldrich.com]
- 3. TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)YTTRIUM(III) | 15632-39-0 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sds.strem.com [sds.strem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. ameslab.gov [ameslab.gov]
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